Methyl N-(4-methoxyphenyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULGIYKLMVSIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333870 | |
| Record name | Methyl N-(4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14803-72-6 | |
| Record name | Methyl N-(4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-(4-methoxyphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl N-(4-methoxyphenyl)carbamate
Abstract
This technical guide provides a comprehensive overview of Methyl N-(4-methoxyphenyl)carbamate, a versatile carbamate ester of significant interest in organic synthesis and medicinal chemistry. This document delineates its fundamental physicochemical properties, established synthesis protocols, characteristic reactivity, and key applications. Furthermore, it details robust analytical methodologies for its characterization and outlines critical safety and handling procedures. The content herein is curated for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and actionable insights to facilitate its effective use in a laboratory setting.
Introduction and Chemical Identity
This compound, also known as methyl 4-methoxycarbanilate, belongs to the carbamate class of organic compounds. Carbamates are esters of carbamic acid and are characterized by the -NHC(=O)O- functional group. This structural motif is a hybrid of an amide and an ester, bestowing upon it a unique chemical stability and reactivity profile that is leveraged in various applications, from pharmaceuticals to agrochemicals.[1] The presence of the methoxy-substituted phenyl ring in this compound further modulates its electronic properties and biological activity, making it a valuable building block in the synthesis of more complex molecules.[2][3]
This guide will serve as a detailed resource, beginning with the compound's basic identifiers and properties, moving through its synthesis and reactivity, and concluding with practical considerations for its handling and analysis.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | Methyl (4-methoxyphenyl)carbamate, Methyl 4-methoxycarbanilate | PubChem[4] |
| CAS Number | 1943-78-8 | ChemicalBook[5] |
| Molecular Formula | C9H11NO3 | PubChem[4] |
| Molecular Weight | 181.19 g/mol | PubChem[4] |
| Appearance | Solid | N/A |
| Melting Point | 88-89 °C | LabSolutions[6], ChemicalBook[5] |
| Solubility | Information not readily available in searched sources. | N/A |
| InChI Key | XULGIYKLMVSIEC-UHFFFAOYSA-N | PubChem[4] |
| SMILES | COC1=CC=C(C=C1)NC(=O)OC | PubChem[4] |
Table 1: Core Physicochemical Properties of this compound.
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the reaction of a p-anisidine derivative with a methyl chloroformate or a similar methylating agent for the carbamate formation. A common and straightforward laboratory-scale synthesis involves the nucleophilic attack of the amine group of p-anisidine on the electrophilic carbonyl carbon of methyl chloroformate.
Causality of Experimental Choices
-
Choice of Reactants: p-Anisidine (4-methoxyaniline) serves as the amine source.[2][7][8] Its amino group is a potent nucleophile, readily attacking the carbonyl group of the chloroformate. The methoxy group at the para position is an electron-donating group, which slightly increases the nucleophilicity of the amine compared to aniline. Methyl chloroformate is an excellent electrophile due to the electron-withdrawing nature of the chlorine and oxygen atoms attached to the carbonyl carbon.
-
Solvent Selection: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to prevent side reactions with the solvent. These solvents are also effective at dissolving both reactants.
-
Base Addition: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. This prevents the protonation of the p-anisidine, which would render it non-nucleophilic and halt the reaction.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methyl chloroformate (1.05 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the p-anisidine spot.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Chemical Reactivity and Applications
The carbamate functional group in this compound dictates its reactivity. It is generally more stable than esters but more susceptible to hydrolysis than amides.[1]
Nucleophilic Acyl Substitution
The carbonyl carbon of the carbamate is electrophilic and can be attacked by nucleophiles.[9] This reaction is fundamental to many of its applications, particularly in the synthesis of more complex molecules where the carbamate acts as a protecting group for the amine.
Applications in Drug Development and Organic Synthesis
-
Protecting Group: The carbamate functionality is widely used as a protecting group for amines in multi-step organic syntheses.[1] Its stability under various reaction conditions and the relative ease of its removal make it a valuable tool for synthetic chemists.
-
Intermediate in Pharmaceutical Synthesis: Carbamate derivatives are integral structural motifs in a wide range of therapeutic agents.[1] this compound can serve as a precursor or intermediate in the synthesis of biologically active compounds.
-
Agrochemicals: The carbamate structure is a common feature in many pesticides and herbicides.[10][11] While this specific compound's use in this area is not extensively documented in the searched results, its structural similarity to known agrochemicals suggests potential for investigation.
Analytical and Characterization Methods
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include those for the methoxy group protons, the aromatic protons, the N-H proton, and the methyl ester protons.
-
¹³C NMR: Shows the different carbon environments within the molecule, including the carbonyl carbon of the carbamate.
-
-
Infrared (IR) Spectroscopy: Useful for identifying the key functional groups. Characteristic peaks would be observed for the N-H stretch, C=O stretch of the carbamate, and C-O stretches.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound and for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.
Sample HPLC Protocol
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Analytical Workflow Diagram
Caption: A schematic of the typical analytical workflow for the characterization of this compound.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available safety data, this compound is classified as an irritant.[4][12]
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Hazard Statements:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]
-
Spill Response: In case of a spill, avoid generating dust. Dampen the solid material with water before carefully transferring it to a suitable container for disposal.[13]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[12]
Conclusion
This compound is a valuable compound with a well-defined set of properties and a straightforward synthetic route. Its utility as a synthetic intermediate and building block in medicinal chemistry and other areas of organic synthesis is clear. This guide has provided a comprehensive overview of its fundamental characteristics, from its physicochemical properties and synthesis to its reactivity, analytical characterization, and safe handling. By adhering to the protocols and safety guidelines outlined herein, researchers can effectively and safely utilize this compound in their scientific endeavors.
References
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- LabSolutions. (n.d.). This compound.
- Emissary. (n.d.). The Role of p-Anisidine in Modern Dye Manufacturing.
- Vukić, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(2), 115-139.
- Chemistry LibreTexts. (2022, July 20). 11.9: Nucleophilic Substitution at Activated Amides and Carbamides.
- Wikipedia. (n.d.). p-Anisidine.
- Wikipedia. (n.d.). Methyl carbamate.
- Google Patents. (n.d.). US4272441A - Preparation of carbamates.
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An In-depth Technical Guide to Methyl N-(4-methoxyphenyl)carbamate
CAS Number: 14803-72-6
This technical guide provides a comprehensive overview of Methyl N-(4-methoxyphenyl)carbamate, a significant chemical compound with applications in research and as a potential intermediate in the development of novel therapeutic agents. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its potential mechanism of action, and discusses its applications for researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
This compound, with the CAS number 14803-72-6, is an aromatic carbamate ester.[1][2] Its structure features a central carbamate linkage with a methyl group on one side and a 4-methoxyphenyl group on the other. This unique arrangement of functional groups imparts specific chemical and biological properties to the molecule, making it a subject of interest in medicinal chemistry and organic synthesis.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Synonyms: Methyl (4-methoxyphenyl)carbamate, p-Methoxy carbanilic acid, methyl ester, Methyl 4-methoxycarbanilate[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical State | White crystalline solid | |
| Melting Point | 88-89 °C | [3] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in many organic solvents | |
| pKa | Not readily available | |
| LogP | Not readily available |
Spectroscopic Characterization:
The structural integrity of synthesized this compound should be confirmed using standard spectroscopic techniques. While raw spectral data is best sourced from spectral databases, the expected characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, a singlet for the methoxy protons, a singlet for the methyl ester protons, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the carbamate, the aromatic carbons, the methoxy carbon, and the methyl ester carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the carbamate, and C-O stretching frequencies.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved through the reaction of p-anisidine with methyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution at the chloroformate.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Materials and Reagents:
-
p-Anisidine
-
Methyl chloroformate
-
Triethylamine (or another suitable base like pyridine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane and Ethyl Acetate for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-anisidine (1 equivalent) in the chosen solvent (e.g., DCM).
-
Add triethylamine (1.1 equivalents) to the solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methyl chloroformate (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound as a white crystalline solid.
-
Causality in Experimental Choices:
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent side reactions with atmospheric moisture, as methyl chloroformate is moisture-sensitive.
-
Base: Triethylamine acts as a scavenger for the HCl produced, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Temperature Control: The reaction is initiated at 0 °C to manage the exothermicity of the acylation reaction and minimize the formation of byproducts.
-
Aqueous Workup: The series of washes removes the triethylamine hydrochloride salt, unreacted starting materials, and other water-soluble impurities.
-
Recrystallization: This final purification step is critical to obtain a product of high purity, which is essential for subsequent applications and characterization.
Potential Mechanism of Action: Acetylcholinesterase Inhibition
Caption: Proposed mechanism of AChE inhibition by carbamates.
Applications in Research and Development
While specific large-scale industrial applications for this compound are not widely documented, it holds potential in several areas of chemical and pharmaceutical research:
-
Intermediate in Organic Synthesis: The compound can serve as a versatile building block for the synthesis of more complex molecules. The carbamate functionality can be modified, or the aromatic ring can be further functionalized.
-
Protecting Group for Amines: Carbamates are frequently used as protecting groups for amines in multi-step organic synthesis.[7] The methoxyphenylcarbamate group can potentially be cleaved under specific conditions, allowing for the deprotection of the amine at a desired stage of a synthetic route.
-
Scaffold for Drug Discovery: The carbamate moiety is present in numerous approved drugs.[8] this compound can serve as a scaffold or starting material for the development of new bioactive compounds, particularly those targeting the cholinergic system. Its potential as an acetylcholinesterase inhibitor makes it a candidate for initial studies in the context of neurodegenerative diseases like Alzheimer's.[6][9]
-
Research in Proteomics: Related carbamate compounds are utilized in proteomics research, suggesting a potential application for this compound in the development of chemical probes or activity-based protein profiling reagents.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause serious eye irritation.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
This compound is a compound with well-defined chemical properties and a straightforward synthetic route. Its potential as an acetylcholinesterase inhibitor and its utility as a synthetic intermediate make it a valuable molecule for researchers in organic synthesis and medicinal chemistry. Further investigation into its biological activity and applications is warranted to fully explore its potential in drug discovery and development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wymore, T., & Tipton, P. A. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.
- PubChem. (n.d.). 4-Methoxyphenyl methyl(p-tolyl)carbamate. National Center for Biotechnology Information.
- Greig, N. H., et al. (2005). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. PMC.
- Sterling, J., et al. (2002). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. PubMed.
- Rampa, A., et al. (1998). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- De Sarno, P., et al. (1986). Anticholinesterase activity of a new carbamate, heptylphysostigmine, in view of its use in patients with Alzheimer-type dementia. PubMed.
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- 4. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticholinesterase activity of a new carbamate, heptylphysostigmine, in view of its use in patients with Alzheimer-type dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Methyl N-(4-methoxyphenyl)carbamate: Structure, Properties, and Analysis
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound Methyl N-(4-methoxyphenyl)carbamate. It provides a detailed examination of its molecular structure, physicochemical properties, a validated synthesis protocol, and methods for its spectroscopic characterization.
Molecular Identity and Structural Elucidation
This compound, a member of the carbamate ester class, is characterized by a central carbamate functional group linking a 4-methoxyphenyl (anisole) moiety to a methyl group. Understanding its precise molecular structure is foundational to its application in chemical synthesis and materials science.
The two-dimensional structure of the molecule is presented below. This representation illustrates the covalent bonding and arrangement of atoms, including the planar phenyl ring, the ether linkage of the methoxy group, and the carbamate bridge.
Caption: 2D structure of this compound.
A summary of key molecular identifiers is provided in the table below for unambiguous referencing in databases and literature.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 14803-72-6 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₃ | [1][2][3] |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)OC | [1][2] |
| InChI | InChI=1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) | [1][2] |
| InChIKey | XULGIYKLMVSIEC-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, including its solubility, stability, and reactivity. These parameters are critical for designing experimental conditions and predicting its toxicological and pharmacological profiles.
| Property | Value | Unit | Source |
| Molecular Weight | 181.19 | g/mol | [1][3][4] |
| Exact Mass | 181.07389321 | Da | [1] |
| Melting Point | 88 - 89 | °C | [4] |
| Computed XLogP3 | 1.7 | [1] | |
| Hydrogen Bond Donors | 1 | [1] | |
| Hydrogen Bond Acceptors | 3 | [1] |
Synthesis Protocol: Carbamoylation of Methanol
The synthesis of this compound can be reliably achieved through the reaction of 4-methoxyphenyl isocyanate with methanol. This method is efficient and proceeds under mild conditions, making it a preferred route in laboratory settings. The isocyanate acts as a potent electrophile, which readily reacts with the nucleophilic hydroxyl group of methanol.
Expertise & Causality: The choice of an anhydrous solvent (if used) is critical to prevent the highly reactive isocyanate from hydrolyzing to form an unstable carbamic acid, which would subsequently decompose into 4-methoxyaniline, leading to urea byproducts and reduced yield. The reaction is typically exothermic and requires monitoring.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 4-methoxyphenyl isocyanate. Anhydrous tetrahydrofuran (THF) is added to dissolve the reactant.
-
Reaction: The solution is cooled to 0°C in an ice bath. Methanol (1.1 equivalents) is added dropwise via syringe over 5 minutes.
-
Incubation: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 2-4 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting isocyanate spot is no longer visible.
-
Workup: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield the final product as a white crystalline solid.
-
Isolation: The purified crystals are collected by vacuum filtration, washed with cold hexane, and dried under vacuum.
Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through rigorous spectroscopic analysis. Each technique provides unique information about the molecular structure.
Trustworthiness: This multi-faceted analytical approach provides a self-validating system. The data from NMR confirms the carbon-hydrogen framework, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight, collectively ensuring the identity of the synthesized compound.
| Technique | Expected Data & Interpretation | Source |
| ¹H NMR | Signals corresponding to aromatic protons (AA'BB' system, ~6.8-7.3 ppm), a singlet for the N-H proton, a singlet for the methoxy group on the ring (~3.8 ppm), and a singlet for the methyl ester group (~3.7 ppm). | [1] |
| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon of the carbamate (~155 ppm), and the two distinct methoxy carbons. | [1] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carbamate (~1700-1740 cm⁻¹), and C-O stretching. | [1] |
| Mass Spec (GC-MS) | A molecular ion peak [M]⁺ at m/z = 181, corresponding to the molecular weight of the compound. Common fragment ions may include those at m/z 149 and 122. | [1] |
Safety and Handling
As a responsible Senior Application Scientist, ensuring laboratory safety is paramount. Based on aggregated GHS data, this compound requires careful handling.[1]
-
Hazard Classification: Causes serious eye irritation (H319, Eye Irrit. 2).[1]
-
Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337+P317: If eye irritation persists: Get medical help.[1]
-
Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- Title: Methyl N-(4-methoxyphenyl)
- Title: Methyl N-(4-methoxyphenyl)
Sources
An In-depth Technical Guide to Methyl N-(4-methoxyphenyl)carbamate
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Methyl N-(4-methoxyphenyl)carbamate is a chemical compound belonging to the carbamate class of organic molecules. Carbamates are esters of carbamic acid and are characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. This functional group imparts a unique combination of chemical and biological properties, making carbamates a significant structural motif in medicinal chemistry and materials science.[1][2] Due to their stability, ability to penetrate cell membranes, and resemblance to a peptide bond, carbamate derivatives have garnered considerable attention in modern drug discovery.[1] This guide provides a detailed technical overview of this compound, covering its nomenclature, physicochemical properties, synthesis, and potential applications.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is fundamental for scientific communication and reproducibility. This section outlines the IUPAC name and various synonyms for this compound.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is:
This compound [3]
Synonyms and Identifiers
In literature and commercial catalogs, this compound is known by several other names. A comprehensive list of synonyms is provided below for cross-referencing purposes.[3][4]
-
Methyl (4-methoxyphenyl)carbamate[3]
-
p-Anisyl N-methylcarbamate
-
4-Methoxy Phenyl Methyl Carbamate
-
Methyl 4-methoxycarbanilate[3]
-
p-Methoxy carbanilic acid, methyl ester[3]
Table 1: Key Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 14803-72-6 | [3][4] |
| Molecular Formula | C9H11NO3 | [3][4] |
| Molecular Weight | 181.19 g/mol | [3][5] |
| InChI | InChI=1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) | [3][4] |
| InChIKey | XULGIYKLMVSIEC-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)OC | [3][4] |
| PubChem CID | 519003 | [3][4] |
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of a compound is crucial for its handling, formulation, and application.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Appearance | Solid | Typically a powder or crystalline solid. |
| Molecular Weight | 181.18854 g/mol | [4] |
| XLogP3-AA | 1.8 | A measure of lipophilicity.[4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Topological Polar Surface Area | 47.6 Ų | [3] |
| Heavy Atom Count | 13 | [4] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of the compound.
-
¹H NMR: Proton nuclear magnetic resonance spectroscopy would be expected to show signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, and the methyl protons of the carbamate.[3]
-
¹³C NMR: Carbon nuclear magnetic resonance spectroscopy will show distinct peaks for each unique carbon atom in the molecule.[3]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond, the C=O (carbonyl) group of the carbamate, and the C-O bonds.[3]
Synthesis of this compound
The synthesis of carbamates can be achieved through various chemical routes. A common and reliable method for the preparation of this compound involves the reaction of p-anisidine with methyl chloroformate.
Reaction Principle
This synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the amino group in p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the elimination of a chloride ion, forming the carbamate product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Methyl chloroformate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Reagent Addition: Slowly add methyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Synthesis Workflow Diagram
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H11NO3 | CID 519003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 14803-72-6 [chemicalbook.com]
A Comprehensive Technical Guide to the Solubility of Methyl N-(4-methoxyphenyl)carbamate in Organic Solvents
Foreword: Understanding Solubility in the Context of Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from discovery to clinical application. Among these properties, solubility stands as a critical determinant of a drug candidate's ultimate success. It governs bioavailability, dictates formulation strategies, and influences the feasibility of purification processes. This guide provides an in-depth technical exploration of the solubility of Methyl N-(4-methoxyphenyl)carbamate, a compound of interest in medicinal chemistry. Our approach as Senior Application Scientists is not merely to present data, but to provide a framework for understanding and predicting solubility behavior, grounded in both theoretical principles and practical experimental methodologies. We aim to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work.
Physicochemical Profile of this compound
Before delving into its solubility, a fundamental understanding of the molecular structure and inherent properties of this compound is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID: 519003 |
| Molecular Formula | C₉H₁₁NO₃ | PubChem CID: 519003 |
| Molecular Weight | 181.19 g/mol | PubChem CID: 519003 |
| Melting Point | 88-89 °C | LabSolutions |
| Structure | PubChem CID: 519003 |
The structure reveals a moderately polar molecule containing a carbamate linkage, a methoxy-substituted aromatic ring, and a methyl ester. The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl and methoxy oxygens) suggests the potential for complex interactions with a variety of solvents. The principle of "like dissolves like" provides a preliminary framework for predicting its solubility; we anticipate good solubility in solvents of intermediate polarity that can engage in hydrogen bonding.
Theoretical Solubility Prediction: The Hansen Solubility Parameter (HSP) Approach
To move beyond qualitative predictions, we can employ the Hansen Solubility Parameter (HSP) model. This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The fundamental principle is that substances with similar HSP values are likely to be miscible.
The HSP values for this compound can be estimated using the group contribution method, where the contributions of its constituent functional groups are summed.
Table 2: Estimated Hansen Solubility Parameters for this compound
| Hansen Parameter | Value (MPa⁰.⁵) |
| δD (Dispersion) | 18.5 |
| δP (Polar) | 8.8 |
| δH (Hydrogen Bonding) | 9.2 |
With these estimated parameters, we can now predict the solubility of this compound in a range of common organic solvents by comparing their respective HSP values. The closer the HSP values between the solute and the solvent, the higher the expected solubility.
Table 3: Predicted Solubility of this compound in Common Organic Solvents Based on HSP
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Predicted Solubility |
| Hexane | 14.9 | 0.0 | 0.0 | Poor |
| Toluene | 18.0 | 1.4 | 2.0 | Moderate |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | Good |
| Chloroform | 17.8 | 3.1 | 5.7 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | Very Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Very Good |
| Isopropanol | 15.8 | 6.1 | 16.4 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | Good |
| Methanol | 15.1 | 12.3 | 22.3 | Moderate |
| Water | 15.5 | 16.0 | 42.3 | Poor |
This table provides a predicted solubility profile based on theoretical calculations. Experimental verification is crucial for confirming these predictions.
Experimental Determination of Solubility: A Methodical Approach
Theoretical predictions provide a valuable starting point, but they must be validated through empirical testing. A systematic approach to determining solubility involves both qualitative and quantitative methods.
Qualitative Solubility Analysis: A Rapid Screening Method
This initial screening provides a quick assessment of solubility in a range of solvents with varying polarities and acid-base properties.
Diagram 1: Workflow for Qualitative Solubility Testing
Caption: A flowchart illustrating the systematic approach to qualitative solubility testing.
Protocol for Qualitative Solubility Determination:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a series of small, clean, and dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of the selected solvent. Begin with water, followed by the aqueous acidic and basic solutions, and then the organic solvents.
-
Observation: Agitate each tube vigorously for 1-2 minutes at room temperature. Observe if the solid dissolves completely. A compound is generally considered "soluble" if no solid particles are visible to the naked eye.
-
Causality of Solvent Choice:
-
Water: Assesses the overall polarity and hydrophilicity.
-
5% HCl: Determines the presence of basic functional groups that can be protonated to form a soluble salt. For this compound, the lone pair on the nitrogen of the carbamate could potentially be protonated, although it is a weak base.
-
5% NaOH: Identifies acidic protons. The N-H proton of the carbamate is weakly acidic and may be deprotonated by a strong base.
-
5% NaHCO₃: A weaker base than NaOH, used to differentiate between strong and weak acids. Carboxylic acids are typically soluble in NaHCO₃, while phenols are not. The carbamate N-H is not expected to be acidic enough to react.
-
Concentrated H₂SO₄: A strong acid that can protonate even very weak bases, such as the carbonyl oxygen.
-
Organic Solvents: A range of solvents with varying polarities (e.g., hexane, toluene, acetone, ethanol) should be tested to build a comprehensive solubility profile.
-
Quantitative Solubility Analysis: Precise Measurement
For applications requiring exact solubility values, such as formulation development, quantitative methods are necessary. The choice of method depends on the compound's properties and the available instrumentation.
This classic method is straightforward and does not require a chromophore, making it universally applicable.
Diagram 2: Workflow for Gravimetric Solubility Determination
Caption: A step-by-step workflow for the gravimetric determination of solubility.
Protocol for Gravimetric Solubility Determination:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
Aliquot and Evaporation: Accurately pipette a known volume of the clear filtrate into a pre-weighed, clean, and dry container (e.g., a glass vial). Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Drying and Weighing: Dry the residue to a constant weight in a vacuum oven. The final weight of the residue corresponds to the mass of the dissolved solute.
-
Calculation: The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.
Self-Validation: The "constant weight" in step 5 is a self-validating measure. Repeated cycles of drying and weighing should yield consistent results, ensuring that all solvent has been removed and the measurement is accurate.
This method is rapid and requires a small amount of material, but is only applicable if the compound possesses a chromophore that absorbs in the UV-Vis range. This compound, with its aromatic ring, is an excellent candidate for this technique.
Diagram 3: Workflow for UV-Vis Spectrophotometric Solubility Determination
Caption: A workflow for determining solubility using UV-Vis spectrophotometry.
Protocol for UV-Vis Spectrophotometric Solubility Determination:
-
Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the compound of a known high concentration in the chosen solvent.
-
Perform serial dilutions to create a series of standard solutions with at least five different concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a straight line. The linearity of this curve is a self-validating check of the method's accuracy within that concentration range.
-
-
Sample Preparation and Analysis:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Filter the saturated solution to remove undissolved solid.
-
Dilute an accurate volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Conclusion: A Holistic View of Solubility
The solubility of this compound, like any compound, is not a single value but a profile that depends on the interplay of its molecular structure with the properties of the solvent. This guide has provided a dual approach to understanding this critical parameter. By first employing a theoretical framework like Hansen Solubility Parameters, researchers can make rational, predictive assessments of solubility, saving time and resources. Subsequently, the application of rigorous, well-understood experimental protocols, from rapid qualitative screens to precise quantitative measurements, provides the empirical data necessary for confident decision-making in drug development and chemical research. This integrated approach of prediction and verification embodies the principles of sound scientific practice and is essential for advancing pharmaceutical science.
References
- PubChem. This compound.
- LabSolutions. Methyl N-(4-methoxyphenyl)
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link]
- Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2014). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 7(10), 1134-1137. [Link]
A Comprehensive Spectroscopic Guide to Methyl N-(4-methoxyphenyl)carbamate for Researchers and Drug Development Professionals
Introduction
Methyl N-(4-methoxyphenyl)carbamate, a key chemical entity in organic synthesis and medicinal chemistry, demands thorough structural elucidation to ensure its purity, identity, and stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this analytical endeavor. This in-depth technical guide provides a detailed exploration of the spectral characteristics of this compound, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their work. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols and data interpretation.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following numbering scheme for the atoms in this compound will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their connectivity.
Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, 300 MHz) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.28 | d | 2H | ~9.0 | H-2, H-6 |
| ~6.84 | d | 2H | ~9.0 | H-3, H-5 |
| ~6.7 (broad s) | s | 1H | - | N-H |
| 3.78 | s | 3H | - | O-CH₃ (on ring) |
| 3.74 | s | 3H | - | O-CH₃ (ester) |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic region of the spectrum displays a characteristic AA'BB' system, which often appears as two doublets for a para-substituted benzene ring. The downfield doublet at approximately 7.28 ppm corresponds to the two protons (H-2 and H-6) that are ortho to the carbamate group. The upfield doublet at around 6.84 ppm is assigned to the two protons (H-3 and H-5) ortho to the methoxy group. The observed coupling constant of approximately 9.0 Hz is typical for ortho-coupling in a benzene ring.
-
Amide Proton (N-H): A broad singlet is typically observed for the N-H proton of the carbamate group around 6.7 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be concentration and temperature-dependent.[2]
-
Methoxy Protons (O-CH₃): The spectrum shows two distinct singlets for the two methoxy groups. The singlet at 3.78 ppm is assigned to the protons of the methoxy group attached to the aromatic ring (C-12). The singlet at 3.74 ppm corresponds to the protons of the methyl ester group of the carbamate (C-11). The integration of each of these signals corresponds to three protons.
Experimental Protocol for ¹H NMR Data Acquisition:
A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃) [1]
| Chemical Shift (δ, ppm) | Assignment |
| ~155.8 | C=O (Carbamate) |
| ~154.2 | C-4 |
| ~131.5 | C-1 |
| ~121.9 | C-2, C-6 |
| ~114.4 | C-3, C-5 |
| ~55.5 | O-CH₃ (on ring) |
| ~52.3 | O-CH₃ (ester) |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbonyl carbon of the carbamate group (C-8) is the most downfield signal, appearing around 155.8 ppm.
-
Aromatic Carbons: The aromatic region shows four distinct signals. The carbon attached to the oxygen of the methoxy group (C-4) appears at approximately 154.2 ppm. The carbon attached to the nitrogen of the carbamate (C-1) is found around 131.5 ppm. The two equivalent carbons ortho to the carbamate group (C-2 and C-6) resonate at about 121.9 ppm, while the two equivalent carbons ortho to the methoxy group (C-3 and C-5) are observed at approximately 114.4 ppm.
-
Aliphatic Carbons: The carbon of the methoxy group attached to the aromatic ring (C-12) appears at roughly 55.5 ppm. The carbon of the methyl ester group (C-11) is observed at approximately 52.3 ppm.
Experimental Protocol for ¹³C NMR Data Acquisition:
Acquiring a ¹³C NMR spectrum typically requires a higher sample concentration and a longer acquisition time compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]
Caption: Standard workflow for ¹³C NMR sample preparation, data acquisition, and processing.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H, C=O, and C-O bonds.
Table 3: IR Spectral Data for this compound (KBr Pellet) [4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3396 | Strong, sharp | N-H stretch |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1733 | Very Strong | C=O stretch (carbamate) |
| ~1610 | Strong | N-H bend |
| ~1510 | Strong | C=C stretch (aromatic) |
| ~1230 | Strong | C-O stretch (aryl ether) |
| ~1043 | Strong | C-O stretch (ester) |
Interpretation of the IR Spectrum:
-
N-H Stretch: A strong, sharp absorption band around 3396 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide in the carbamate group.[4]
-
C-H Stretches: Medium intensity bands in the region of 2950-2850 cm⁻¹ are due to the C-H stretching vibrations of the methyl groups.
-
C=O Stretch: A very strong absorption at approximately 1733 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate ester.[4][5]
-
N-H Bend: The N-H bending vibration appears as a strong band around 1610 cm⁻¹.[4]
-
C=C Stretch: The aromatic C=C stretching vibrations give rise to a strong absorption at about 1510 cm⁻¹.
-
C-O Stretches: Two strong C-O stretching bands are observed. The band around 1230 cm⁻¹ is attributed to the asymmetric C-O-C stretch of the aryl ether, and the band near 1043 cm⁻¹ is due to the C-O stretch of the carbamate ester.[4]
Experimental Protocol for IR Data Acquisition (KBr Pellet Method):
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[6]
Caption: Step-by-step workflow for preparing a KBr pellet for FTIR analysis.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for a molecule like this compound.[7][8]
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 182.08 | [M+H]⁺ |
| 204.06 | [M+Na]⁺ |
| 150.07 | [M+H - CH₃OH]⁺ |
| 124.06 | [M+H - C₂H₄O₂]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is typically observed. For this compound (molecular weight 181.19 g/mol ), this would appear at an m/z of approximately 182.08.[1] An adduct with sodium, [M+Na]⁺, at m/z 204.06 is also commonly observed.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for carbamates can involve the loss of small neutral molecules. For this compound, potential fragment ions could include the loss of methanol (CH₃OH) from the protonated molecule, resulting in an ion at m/z 150.07. Another possible fragmentation is the loss of the methyl carbamate moiety (C₂H₄O₂), leading to a fragment at m/z 124.06, corresponding to the protonated 4-methoxyaniline.
Experimental Protocol for ESI-MS Data Acquisition:
Caption: General workflow for acquiring a mass spectrum using electrospray ionization.
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating framework for its structural confirmation. By understanding the principles behind each technique and following detailed experimental protocols, researchers can confidently identify and characterize this important chemical compound. The data and interpretations presented in this guide serve as a valuable resource for scientists in academic and industrial settings, facilitating the advancement of research and development in organic and medicinal chemistry.
References
- What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (n.d.).
- How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution. (n.d.).
- Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. (n.d.).
- Shimadzu. (n.d.). KBr Pellet Method.
- PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article.
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
- DRX-400. (n.d.). 1H NMR Protocol for Beginners.
- Positive- and negative-ion mass spectrometry and rapid clean-up of some carbamate pesticides. (n.d.). PubMed.
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
- AV-400. (n.d.). 13-C NMR Protocol for beginners.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- Stepbystep procedure for NMR d
- Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. (2011). PMC - NIH.
- What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. (2023, December 4). YouTube.
- Acquiring 1H and 13C Spectra. (2018). In Books.
- State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (2011). PMC - NIH.
- Table of Characteristic IR Absorptions. (n.d.).
- Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2020).
- Lab 7: Electrospray Mass Spectrometry. (2020). Chemistry LibreTexts.
- 13C NMR. (n.d.). EPFL.
- Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts.
- Table of Contents. (n.d.). The Royal Society of Chemistry.
- ESI+ mass spectra of four neutral insecticides from a spiked ultra-pure water sample at 20 μg/L. (n.d.).
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An In-depth Technical Guide to Methyl N-(4-methoxyphenyl)carbamate: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-(4-methoxyphenyl)carbamate, a significant organic compound, holds a place of interest within the realms of medicinal chemistry and drug development. As a carbamate derivative, it is part of a class of compounds recognized for their diverse biological activities and their utility as key structural motifs in pharmaceuticals and prodrugs[1][2]. The strategic placement of the methoxy group on the phenyl ring and the methyl carbamate moiety provides a unique electronic and steric profile, influencing its reactivity, binding interactions, and metabolic stability. This technical guide offers a comprehensive exploration of the physical and chemical properties of this compound, detailed methodologies for its synthesis, and an in-depth analysis of its spectral characteristics. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 14803-72-6 | [3] |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| Melting Point | 88-89 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, chloroform, acetone, and DMSO. Sparingly soluble in water. | General chemical principles |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the reaction of p-anisidine with methyl chloroformate. This reaction is a standard method for the formation of N-aryl carbamates. An alternative, two-step industrial process involves the methoxycarbonylation of a substituted aniline with dimethyl carbonate[4].
Synthetic Pathway: From p-Anisidine and Methyl Chloroformate
This laboratory-scale synthesis involves the acylation of the amine with a chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthesis of this compound from p-anisidine.
Experimental Protocol
Materials:
-
p-Anisidine
-
Methyl chloroformate
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Addition of Base: Add pyridine or triethylamine (1.1 equivalents) to the solution.
-
Addition of Methyl Chloroformate: While maintaining the temperature at 0 °C, add methyl chloroformate (1.05 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -NH) |
| ~6.85 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -OCH₃) |
| ~6.70 | br s | 1H | N-H |
| 3.79 | s | 3H | Ar-OCH₃ |
| 3.75 | s | 3H | O-CH₃ (carbamate) |
Interpretation:
-
The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield doublet corresponds to the protons ortho to the electron-withdrawing carbamate group, while the upfield doublet corresponds to the protons ortho to the electron-donating methoxy group.
-
The broad singlet corresponds to the carbamate N-H proton.
-
The two sharp singlets at 3.79 and 3.75 ppm are assigned to the protons of the aromatic methoxy group and the methyl group of the carbamate ester, respectively.
¹³C NMR (Carbon-13 NMR) Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155.8 | C=O (carbamate) |
| ~154.5 | Ar-C (ipso, attached to -OCH₃) |
| ~131.5 | Ar-C (ipso, attached to -NH) |
| ~122.0 | Ar-CH (ortho to -NH) |
| ~114.2 | Ar-CH (ortho to -OCH₃) |
| 55.5 | Ar-OCH₃ |
| 52.3 | O-CH₃ (carbamate) |
Interpretation:
-
The peak at ~155.8 ppm is characteristic of a carbamate carbonyl carbon.
-
The four signals in the aromatic region confirm the 1,4-disubstitution pattern.
-
The signals at 55.5 and 52.3 ppm correspond to the carbons of the two methyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3320 | Strong, sharp | N-H stretch |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950, ~2840 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~1720 | Strong | C=O stretch (carbamate) |
| ~1610, ~1510 | Strong | Aromatic C=C stretch |
| ~1240 | Strong | C-O stretch (asymmetric, aryl-O) |
| ~1030 | Strong | C-O stretch (symmetric, aryl-O and ester) |
Interpretation:
-
The sharp, strong absorption around 3320 cm⁻¹ is a clear indication of the N-H stretching vibration of the secondary carbamate.
-
The very strong peak at approximately 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carbamate group[5].
-
The bands in the 1610-1510 cm⁻¹ region are typical for aromatic C=C skeletal vibrations.
-
The strong absorptions around 1240 cm⁻¹ and 1030 cm⁻¹ are attributed to the C-O stretching vibrations of the ether and ester functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Electron Ionization (EI) Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 181. This peak corresponds to the molecular weight of the compound.
-
Key Fragment Ions:
-
m/z = 149: Loss of methanol (CH₃OH, 32 Da) from the molecular ion.
-
m/z = 122: Loss of the methoxycarbonyl group (•COOCH₃, 59 Da) from the molecular ion, forming the 4-methoxyphenylaminyl radical cation.
-
m/z = 108: Loss of the methyl isocyanate (CH₃NCO, 57 Da) from the molecular ion, corresponding to the 4-methoxyphenol radical cation.
-
Caption: Proposed fragmentation pathway for this compound.
Reactivity and Potential Applications in Drug Development
The reactivity of this compound is governed by the functional groups present: the carbamate, the aromatic ring, and the methoxy group.
-
Hydrolysis: The carbamate linkage is susceptible to both acidic and basic hydrolysis, yielding p-anisidine, methanol, and carbon dioxide. The stability towards hydrolysis is an important consideration in drug design, particularly for prodrug strategies[1].
-
N-Alkylation/Arylation: The nitrogen atom of the carbamate can undergo further substitution under appropriate conditions.
-
Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution by the electron-donating methoxy and amino groups. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be directed to the positions ortho to the methoxy group.
The carbamate moiety is a common feature in a wide array of pharmaceuticals, including anticonvulsants and agents for the treatment of Alzheimer's disease. The ability of the carbamate group to act as a hydrogen bond donor and acceptor makes it a valuable pharmacophore for interacting with biological targets. While specific applications of this compound in marketed drugs are not prominent, its structural motif is present in numerous research compounds with potential biological activities. For instance, derivatives of N-phenylbenzamides containing a methoxy group have been investigated for their antiviral properties[6]. The methoxyphenyl carbamate scaffold can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications.
Safety and Handling
This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties, a reliable synthetic protocol, and a comprehensive spectroscopic analysis of this compound. The information presented herein is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis. A thorough understanding of the characteristics of this compound will facilitate its use as a building block in the development of novel therapeutic agents.
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Unveiling the Biological Potential of Methyl N-(4-methoxyphenyl)carbamate: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the potential biological activities of Methyl N-(4-methoxyphenyl)carbamate. While direct experimental data on this specific molecule is limited in publicly available literature, its structural classification as a carbamate provides a strong foundation for predicting its biological profile. Carbamates are a pivotal class of organic compounds with a rich history of application in medicine and agriculture, primarily owing to their activity as acetylcholinesterase inhibitors.[1][2] This document will delve into the established mechanisms of action for carbamates and extrapolate these to outline potential therapeutic and agrochemical applications for this compound, supported by detailed experimental protocols for validation.
The Carbamate Core: A Privileged Scaffold in Bioactivity
The carbamate functional group is a cornerstone in the design of bioactive molecules, serving as a key structural motif in numerous approved drugs and agrochemicals.[3] Its chemical stability and ability to modulate interactions with biological targets make it a versatile scaffold for medicinal chemists.[3] The biological activity of carbamates was first noted in the 19th century with the discovery of physostigmine, a naturally occurring methyl carbamate from the Calabar bean, which was initially used to treat glaucoma.[1] Today, synthetic carbamates are widely employed as insecticides, fungicides, and herbicides.[1]
The defining biological characteristic of many N-methyl carbamates is their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses.[2][4] This inhibition is typically reversible, a feature that distinguishes them from organophosphates and is crucial for their therapeutic applications.[2][5]
Potential Biological Activities and Mechanistic Insights
Based on the extensive research on analogous carbamate compounds, we can hypothesize several key biological activities for this compound.
Acetylcholinesterase Inhibition: A Dual-Purpose Activity
The most probable biological activity of this compound is the inhibition of acetylcholinesterase.[2][4]
Mechanism of Action:
N-methyl carbamates act as competitive inhibitors of AChE.[6] They bind to the active site of the enzyme, where they are hydrolyzed in a manner similar to the natural substrate, acetylcholine. However, the carbamoyl-enzyme complex formed is significantly more stable than the acetyl-enzyme complex, leading to a temporary inactivation of the enzyme.[5][6] This reversible carbamylation of AChE results in the accumulation of acetylcholine at cholinergic synapses, leading to overstimulation of nerve impulses.[2][5]
In Vitro Antifungal Susceptibility Testing
The mycelial growth inhibition method can be used to assess the antifungal activity against various phytopathogenic fungi. [7] Experimental Protocol:
-
Culture Preparation:
-
Culture the selected fungal strains on potato dextrose agar (PDA).
-
-
Compound Incorporation:
-
Prepare PDA medium containing various concentrations of this compound.
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation and Incubation:
-
Place a mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
-
Incubate the plates at the optimal temperature for fungal growth.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.
-
Calculate the percentage of mycelial growth inhibition compared to a control (no compound).
-
Determine the EC50 (effective concentration for 50% inhibition) value.
-
Cytotoxicity Assay on Cancer Cell Lines
The potential anticancer activity can be evaluated using a standard cytotoxicity assay, such as the MTT or Sulforhodamine B (SRB) assay, on a panel of human cancer cell lines.
Experimental Protocol (SRB Assay):
-
Cell Seeding:
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
-
Cell Fixation and Staining:
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with Sulforhodamine B dye.
-
-
Absorbance Measurement and Data Analysis:
-
Solubilize the bound dye and measure the absorbance at 510 nm.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.
-
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: Hypothetical Acetylcholinesterase Inhibition Data
| Compound | Source of AChE | IC50 (µM) |
| This compound | Human | To be determined |
| Physostigmine (Positive Control) | Human | Known value |
Table 2: Hypothetical Antifungal Activity Data
| Fungal Species | EC50 (µg/mL) of this compound |
| Fusarium oxysporum | To be determined |
| Botrytis cinerea | To be determined |
| Alternaria solani | To be determined |
Table 3: Hypothetical Cytotoxicity Data
| Cancer Cell Line | GI50 (µM) of this compound |
| MCF-7 (Breast) | To be determined |
| A549 (Lung) | To be determined |
| HCT116 (Colon) | To be determined |
Conclusion and Future Directions
This compound, by virtue of its carbamate structure, holds significant promise as a biologically active agent. The primary hypothesized mechanism of action is the reversible inhibition of acetylcholinesterase, suggesting potential applications as both an insecticide and a therapeutic agent for neurological disorders. Furthermore, the broader class of carbamates has demonstrated herbicidal, antifungal, and anticancer activities, warranting a comprehensive investigation into the full biological profile of this specific compound.
The experimental workflows detailed in this guide provide a robust framework for elucidating the biological activities of this compound. Positive results from these in vitro studies would justify further investigation, including more detailed mechanistic studies, structure-activity relationship (SAR) analysis of related analogues, and eventual progression to in vivo models to assess efficacy and safety. The exploration of this compound and its derivatives could lead to the development of novel and effective agents for use in agriculture and medicine.
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"Methyl N-(4-methoxyphenyl)carbamate" mechanism of action as an insecticide
An In-Depth Technical Guide to the Insecticidal Mechanism of Action of Methyl N-(4-methoxyphenyl)carbamate
Abstract
This technical guide provides a comprehensive examination of the insecticidal mechanism of action of this compound, a member of the carbamate class of pesticides. The primary focus is on its role as an inhibitor of the critical enzyme acetylcholinesterase (AChE), a mechanism it shares with other N-methyl carbamates. We will explore the biochemical interaction at the molecular target, the resulting physiological cascade that leads to insect mortality, and the key mechanisms through which insects develop resistance. Furthermore, this guide presents a detailed, field-proven protocol for an in vitro acetylcholinesterase inhibition assay, a fundamental tool for quantifying the inhibitory potential of such compounds. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study and development of insecticides.
Introduction: Chemical Identity and Classification
This compound is a synthetic organic compound classified within the carbamate family of insecticides.[1][2] Carbamates are esters of carbamic acid and are recognized for their potent insecticidal properties.[3][4] The defining feature of this class is its specific mode of action targeting the nervous system of insects.[2][3]
Chemical Profile:
-
IUPAC Name: this compound[5]
-
Molecular Weight: 181.19 g/mol [5]
-
Synonyms: Methyl (p-methoxyphenyl)carbamate
The structure of this compound is central to its function, featuring a carbamate ester group that is key to its interaction with its biological target.
Primary Mechanism of Action: Reversible Inhibition of Acetylcholinesterase (AChE)
The primary insecticidal activity of this compound, and carbamates in general, is the inhibition of the enzyme acetylcholinesterase (AChE, EC 3.1.1.7).[3][7][8]
The Critical Role of Acetylcholinesterase
In both insects and mammals, the nervous system relies on the precise transmission of signals across synapses. Acetylcholine (ACh) is a principal neurotransmitter that, upon release from a presynaptic neuron, binds to receptors on the postsynaptic neuron, propagating the nerve impulse. To terminate this signal and allow the neuron to reset for the next impulse, ACh must be rapidly removed from the synaptic cleft. This crucial function is performed by acetylcholinesterase, which catalyzes the hydrolysis of acetylcholine into choline and acetic acid.[3][4]
Carbamylation of the AChE Active Site
This compound acts as a competitive inhibitor of AChE. It mimics the structure of acetylcholine, allowing it to bind to the enzyme's active site. Once bound, the carbamate moiety is transferred to a critical serine hydroxyl group within the active site, forming a carbamylated enzyme complex.[3][7] This process, known as carbamylation, renders the enzyme inactive and unable to hydrolyze its natural substrate, acetylcholine.[4]
The key distinction between carbamate and organophosphate insecticides lies in the stability of this enzyme-inhibitor complex. While organophosphates cause essentially irreversible phosphorylation of AChE, the carbamyl-enzyme bond formed by carbamates is unstable and undergoes slow hydrolysis.[2][3][7][9] This allows for the eventual regeneration of active AChE, a characteristic described as reversible inhibition .[2][7][9]
Physiological Consequences of AChE Inhibition
The inactivation of AChE leads to a rapid accumulation of acetylcholine in the synaptic cleft.[4][7] This excess neurotransmitter continuously stimulates the postsynaptic receptors, resulting in a state of hyperexcitation of the insect's nervous system.[10] The clinical signs of this toxic action in insects include tremors, hyperactivity, convulsions, and uncoordinated movement, ultimately progressing to paralysis and death, often due to respiratory failure.[4][7][11]
Insect Resistance Mechanisms
The widespread use of carbamates has led to the evolution of resistance in many insect populations. Understanding these mechanisms is critical for sustainable pest management. Resistance can be broadly categorized into four types.[12][13]
-
Target-Site Resistance: This involves genetic mutations that alter the structure of the acetylcholinesterase enzyme.[12] These modifications reduce the binding affinity of the carbamate insecticide to the active site, rendering the enzyme less sensitive to inhibition.[12] While the altered enzyme may be less efficient at hydrolyzing acetylcholine, its insensitivity to the insecticide provides a significant survival advantage.
-
Metabolic Resistance: This is the most common form of resistance, where insects exhibit enhanced detoxification capabilities.[13] Resistant strains may possess higher levels or more efficient forms of detoxification enzymes, such as esterases, mixed-function oxidases (cytochrome P450s), and glutathione S-transferases.[13][14][15] These enzymes metabolize this compound into less toxic, more water-soluble compounds that can be readily excreted.[16]
-
Penetration Resistance: Some insects develop a thicker or modified cuticle that slows the absorption of the insecticide into their bodies.[12][13] This mechanism reduces the rate at which the toxin reaches its target site in the nervous system, providing more time for metabolic detoxification to occur.[13]
-
Behavioral Resistance: In some cases, insects may evolve behaviors to avoid contact with the insecticide.[13] This can include moving away from treated surfaces or ceasing to feed on treated plants.[13]
Quantitative Analysis of Inhibitory Potency
| Compound | Target Organism/Enzyme | Potency Metric | Value | Reference |
| This compound | Musca domestica (Housefly) | LD₅₀ (topical) | Data N/A | - |
| This compound | Aedes aegypti (Mosquito) | LD₅₀ (topical) | Data N/A | - |
| This compound | Recombinant Drosophila AChE | IC₅₀ | Data N/A | - |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
The following protocol details a standardized method for determining the AChE inhibitory activity of a compound like this compound in vitro. This colorimetric assay, based on the Ellman method, is suitable for a 96-well plate format and enables medium- to high-throughput screening.[17][18][19]
Principle
This assay measures the activity of AChE by monitoring the production of thiocholine. Acetylthiocholine (ATCh), a synthetic substrate, is hydrolyzed by AChE into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[18] The presence of an inhibitor reduces the rate of this color change.
Reagents and Materials
-
Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 8.0.
-
AChE Enzyme: Purified acetylcholinesterase from a relevant source (e.g., electric eel, recombinant insect). Prepare a working solution (e.g., 0.1 U/mL) in Assay Buffer.
-
Substrate Solution: 10 mM Acetylthiocholine Iodide (ATCh) in deionized water. Prepare fresh daily.
-
Chromogen Solution: 3 mM DTNB in Assay Buffer. Protect from light.
-
Test Compound: Stock solution of this compound in a suitable solvent (e.g., DMSO), with subsequent serial dilutions in Assay Buffer.
-
Positive Control: A known AChE inhibitor (e.g., physostigmine or carbaryl).
-
Equipment: 96-well microplate, multichannel pipette, microplate reader capable of measuring absorbance at 412 nm.
Assay Procedure
-
Plate Setup: Designate wells for blanks (no enzyme), negative controls (enzyme + solvent, 100% activity), positive controls, and test compound concentrations.
-
Reagent Addition:
-
To all wells, add 140 µL of Assay Buffer.
-
To blank wells, add an additional 20 µL of Assay Buffer.
-
To all other wells (controls and test), add 20 µL of the AChE working solution.
-
Add 20 µL of the appropriate test compound dilution, positive control, or solvent to the designated wells.
-
-
Pre-incubation: Gently mix the plate and incubate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Add 10 µL of DTNB solution to all wells, followed by 10 µL of ATCh substrate solution to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm every minute for a period of 10-15 minutes.[17]
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_control)] x 100 Where V_inhibitor is the reaction rate in the presence of the test compound and V_control is the rate of the negative control (100% activity).
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value.[19]
Conclusion
The insecticidal efficacy of this compound is rooted in its function as a potent, reversible inhibitor of acetylcholinesterase. By carbamylating the enzyme's active site, it disrupts the normal hydrolysis of acetylcholine, leading to synaptic hyperexcitation, paralysis, and death in target insects. The reversible nature of this inhibition distinguishes it from the action of organophosphates. A thorough understanding of this mechanism, coupled with knowledge of insect resistance pathways and robust quantitative assays, is fundamental to the development of effective and sustainable insecticide strategies and the management of resistance in the field.
References
- Title: Carbamate Toxicity - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Inform
- Title: Mechanism of action of organophosphorus and carbamate insecticides - PMC - NIH Source: National Center for Biotechnology Inform
- Title: Carbamate pesticides: a general introduction (EHC 64, 1986) Source: Inchem.org URL:[Link]
- Title: Carbamate - Wikipedia Source: Wikipedia URL:[Link]
- Title: Carbamate Insecticide (Insecticide) - Study Guide Source: StudyGuides.com URL:[Link]
- Title: Pesticides: Mechanisms of resistance to insecticides Source: Southwest Mosquito Ab
- Title: Characterization of resistance to organophosphate, carbamate, and pyrethroid insecticides in field populations of Aedes aegypti from Venezuela - PubMed Source: National Center for Biotechnology Inform
- Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central Source: National Center for Biotechnology Inform
- Title: Resistance Mechanisms | Insecticide Resistance Action Committee (IRAC) Source: IRAC URL:[Link]
- Title: Insect Resistance to the Carbamate Insecticides Source: BioOne Complete URL:[Link]
- Title: Mechanisms of organophosphate and carbamate resistance in Culex quinquefasciatus from Saudi Arabia - PubMed Source: National Center for Biotechnology Inform
- Title: In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PubMed Central Source: National Center for Biotechnology Inform
- Title: In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking Source: Frontiers URL:[Link]
- Title: Methyl N-(4-methoxyphenyl)
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- Title: INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)
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"Methyl N-(4-methoxyphenyl)carbamate" role as a cholinesterase inhibitor
An In-Depth Technical Guide on the Role of Methyl N-(4-methoxyphenyl)carbamate as a Cholinesterase Inhibitor
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, exploring its mechanism of action as a cholinesterase inhibitor, methodologies for its synthesis and evaluation, and its potential within the landscape of neurodegenerative disease research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established principles with actionable protocols to facilitate further investigation into this and related compounds.
The Cholinergic Hypothesis and the Imperative for Cholinesterase Inhibitors
The cholinergic hypothesis posits that a decline in central cholinergic neurotransmission, due to the loss of acetylcholine (ACh), is a key contributor to the cognitive deficits observed in neurodegenerative conditions like Alzheimer's disease (AD).[1] Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[2] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic function.[1][3] This strategy forms the cornerstone of symptomatic treatment for mild to moderate AD.[4][5][6]
Carbamate-based compounds have emerged as a significant class of cholinesterase inhibitors.[7][8] Unlike organophosphates which cause irreversible inhibition, carbamates act as pseudo-irreversible or reversible inhibitors.[9][10] They function as substrates for AChE, but the resulting carbamylated enzyme is hydrolyzed at a much slower rate than the acetylated enzyme, leading to a sustained inhibition.[11][12][13] This guide focuses on a specific N-aryl carbamate, this compound, as a case study to explore the core scientific principles and experimental workflows relevant to this class of inhibitors.
Profile of this compound
This compound is an aromatic carbamate ester. Its structure features a central carbamate moiety linked to a methoxy-substituted phenyl ring and a methyl group.
| Property | Value | Source |
| IUPAC Name | This compound | [14] |
| CAS Number | 14803-72-6 | [15][16] |
| Molecular Formula | C9H11NO3 | [14][15][16] |
| Molecular Weight | 181.19 g/mol | [14][15][16] |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)OC | [14] |
Synthesis and Mechanistic Action
General Synthesis Protocol
The synthesis of N-aryl carbamates like this compound can be achieved through several established routes. A common and reliable method involves the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine.[17] Below is a representative protocol for the synthesis from p-anisidine and methyl chloroformate.
Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve p-anisidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Reactant Addition: Cool the mixture in an ice bath. Slowly add methyl chloroformate (1 equivalent) dropwise via the dropping funnel while maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Cholinesterase Inhibition
Carbamates inhibit cholinesterases through a well-defined two-step mechanism.[11][18][19]
-
Formation of a Reversible Complex: The carbamate inhibitor first binds non-covalently to the active site of the cholinesterase enzyme.
-
Carbamylation of the Active Site: The serine residue (Ser203 in human AChE) in the enzyme's catalytic triad performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate. The leaving group (in this case, the 4-methoxyphenoxide anion) is expelled, leaving a stable, carbamylated serine residue.
-
Slow Reactivation (Decarbamylation): The carbamylated enzyme is much more stable and resistant to hydrolysis compared to the natural acetylated enzyme. The regeneration of the active enzyme (decarbamylation) occurs very slowly, leading to a sustained period of enzyme inhibition.[7]
Caption: Mechanism of pseudo-irreversible cholinesterase inhibition by a carbamate compound.
In Vitro Efficacy Evaluation
The primary method for evaluating the inhibitory potency of a compound against cholinesterases is the spectrophotometric assay developed by Ellman.[20] This assay is robust, high-throughput, and provides quantitative data on inhibitor efficacy.
The Ellman's Assay: Principle and Protocol
Principle: The assay measures the activity of cholinesterase by monitoring the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme's activity. An inhibitor will reduce this rate.
Caption: Standard workflow for determining cholinesterase inhibitor potency using the Ellman's method.
Detailed Protocol for IC50 Determination
-
Reagent Preparation:
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB: 10 mM DTNB in buffer.
-
ATCI: 10 mM Acetylthiocholine Iodide in buffer.
-
Enzyme: Recombinant human AChE or BuChE, diluted in buffer to a working concentration that yields a linear reaction rate.
-
Inhibitor: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in buffer to obtain a range of concentrations for testing.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
140 µL of Buffer
-
20 µL of DTNB solution
-
10 µL of the inhibitor solution at various concentrations (or vehicle for control).
-
-
Add 10 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI solution to each well.
-
-
Data Collection: Immediately begin reading the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mOD/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Interpreting In Vitro Data
The primary output of this assay is the IC50 value. A lower IC50 value indicates a more potent inhibitor. It is also crucial to determine the selectivity of the inhibitor by testing it against both AChE and Butyrylcholinesterase (BuChE). While AChE is the primary target in the brain, BuChE also plays a role in ACh metabolism, and selectivity can influence the side-effect profile of a drug.
Example Data Table (Hypothetical)
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Rivastigmine (Reference) | ~4.5 | ~0.03 | ~0.007 (BuChE selective) |
| Donepezil (Reference) | ~0.006 | ~7.0 | ~1167 (AChE selective) |
Structure-Activity Relationships (SAR)
The inhibitory potency of carbamates is highly dependent on their chemical structure.[12][13] For this compound, the key structural features influencing its activity can be analyzed.
-
The Carbamate Core: The -O-C(=O)-NH- group is the essential pharmacophore responsible for carbamylating the serine residue in the cholinesterase active site.[8][20]
-
The Aromatic Ring (Leaving Group): The phenyl ring is designed to fit into the active site gorge of the enzyme. Its interactions, often with aromatic residues like Trp84 and Phe330 in AChE, are critical for initial binding and proper orientation.[21]
-
The 4-Methoxy Substituent: The methoxy group (-OCH3) at the para position is an electron-donating group. This can influence the electronic properties of the phenyl ring, potentially enhancing π-π stacking or other non-covalent interactions within the active site. It also affects the stability of the phenoxide leaving group formed during carbamylation.
-
The N-Methyl Group: The methyl group on the nitrogen atom is crucial. N-methylcarbamates are generally more potent inhibitors of AChE than unsubstituted or N,N-dimethylcarbamates.[22] This is because the N-H proton is not required for the carbamylation reaction, and the methyl group provides a good steric fit within the active site.
Caption: Key structural features of this compound influencing its cholinesterase inhibitory activity.
Future Directions and Therapeutic Potential
While this document provides a framework for the initial characterization of this compound, further studies are required to fully elucidate its therapeutic potential.
-
In Vivo Efficacy: Preclinical studies in animal models of cognitive impairment are necessary. A standard model is the scopolamine-induced amnesia model in rats or mice, where the ability of the compound to reverse memory deficits is assessed using behavioral tests like the Morris water maze or passive avoidance task.[23]
-
Pharmacokinetics and ADME: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for its development as a drug.
-
Toxicity: In vitro and in vivo toxicology studies are required to establish a safety profile.[9]
-
Multi-Target Directed Ligands (MTDLs): The carbamate scaffold is a valuable building block for developing MTDLs that not only inhibit cholinesterase but also target other pathological pathways in Alzheimer's disease, such as amyloid-beta aggregation or oxidative stress.[8]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively evaluate this compound and its analogues, contributing to the ongoing search for more effective treatments for neurodegenerative diseases.
References
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- World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64). Inchem.org.
- Rehman, H. U., et al. (2019). Cholinesterase inhibitors as Alzheimer's therapeutics (Review).
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- Wikipedia. (n.d.).
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- Miyagawa, H., et al. (1995). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. Journal of Pesticide Science, 20(3), 269-281.
- StudyGuides.com. (n.d.). Carbamate Insecticide (Insecticide) - Study Guide.
- Weinstein, H., et al. (1983). Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates. Molecular pharmacology, 24(3), 436–442.
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- Pharmacy 180. (n.d.).
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- ResearchGate. (n.d.).
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- Wang, S. Z., et al. (2022). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. European journal of medicinal chemistry, 240, 114606.
- ChemicalBook. (2023). METHYL N-(4-METHOXYPHENYL)
- Musilek, K. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-331.
- Reiner, E., & Aldridge, W. N. (1967). The kinetics of inhibition of erythrocyte cholinesterase by monomethylcarbamates. The Biochemical journal, 105(1), 171–179.
- ResearchGate. (n.d.).
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An In-Depth Technical Guide to the Safe Handling of Methyl N-(4-methoxyphenyl)carbamate for Research and Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for Methyl N-(4-methoxyphenyl)carbamate (CAS No. 14803-72-6). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information on toxicology, hazard mitigation, personal protective equipment, and emergency procedures. By elucidating the causal factors behind recommended protocols, this guide aims to foster a culture of safety and ensure the well-being of laboratory personnel working with this and similar N-aryl carbamate compounds. The methodologies outlined herein are intended to create a self-validating system of laboratory safety, grounded in authoritative scientific principles.
Introduction and Scientific Context
This compound is an N-aryl carbamate, a class of organic compounds with significant applications in medicinal chemistry and drug design. Carbamate moieties are key structural features in numerous approved pharmaceuticals and are often employed as isosteres for amide bonds to enhance metabolic stability and cell permeability. The safe and effective use of such compounds in a research and development setting necessitates a thorough understanding of their inherent toxicological properties and chemical reactivity.
The primary mechanism of toxicity for many N-methyl carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Unlike organophosphates, which cause irreversible inhibition, carbamates act as reversible inhibitors. This reversible binding means that the toxic effects of carbamates are generally of shorter duration. However, acute overexposure can still lead to a cholinergic crisis, characterized by a range of symptoms affecting the nervous system. Therefore, stringent adherence to safety protocols is paramount.
This guide provides a detailed framework for the safe handling of this compound, from initial risk assessment to final disposal, empowering researchers to mitigate risks and conduct their work with confidence and security.
Hazard Identification and Toxicological Profile
A comprehensive understanding of the hazards associated with this compound is the foundation of safe laboratory practice. This section details the known and potential health effects, drawing from available safety data sheets and the broader toxicological profile of the carbamate class.
GHS Classification and Hazard Statements
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation [1]
The signal word for this compound is "Warning" .[1][3]
Toxicological Data Summary
| Physicochemical and Toxicological Properties | Data | Source |
| Chemical Formula | C₉H₁₁NO₃ | [2][4][5] |
| Molecular Weight | 181.19 g/mol | [2][4][5] |
| CAS Number | 14803-72-6 | [2][4][5] |
| Appearance | White crystalline solid | |
| Melting Point | 88-89 °C | [3] |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [1] |
| Acute Dermal Toxicity | Harmful in contact with skin (Category 4) | [1] |
| Acute Inhalation Toxicity | Harmful if inhaled (Category 4) | [1] |
| Skin Irritation | Causes skin irritation (Category 2) | [1] |
| Eye Irritation | Causes serious eye irritation (Category 2A) | [1][2] |
Mechanism of Action: Cholinesterase Inhibition
The primary toxicological concern with N-methyl carbamates is their ability to inhibit acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.
The inhibition process involves the carbamylation of a serine residue in the active site of the AChE enzyme. This carbamylated enzyme is temporarily inactive. Unlike the effectively irreversible phosphorylation caused by organophosphates, the carbamate-enzyme bond is labile and undergoes spontaneous hydrolysis, regenerating the active enzyme. This reversibility is the reason for the generally shorter duration of carbamate poisoning compared to organophosphate poisoning.
Symptoms of overexposure are consistent with a cholinergic crisis and can include:
-
Muscarinic effects: Salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress, and emesis (vomiting), bronchospasm, and bronchorrhea (excessive mucus production in the airways).
-
Nicotinic effects: Muscle fasciculations (twitching), cramping, and weakness, which can progress to paralysis of respiratory muscles.
-
Central Nervous System effects: Dizziness, headache, anxiety, confusion, seizures, and coma.
Exposure Control and Personal Protective Equipment (PPE)
Given the acute toxicity and irritant properties of this compound, a multi-layered approach to exposure control is essential. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
The primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood. All weighing and transfer operations should be conducted within a fume hood to prevent the inhalation of airborne particles. For weighing operations that are sensitive to air currents, a ventilated balance enclosure or a glove box should be used.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.
-
Hand Protection: Nitrile gloves are recommended. Given that the compound is harmful in contact with skin, it is prudent to double-glove, especially when handling larger quantities or for prolonged periods. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat should be worn at all times. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Experimental Protocols
Adherence to strict protocols during handling and experimentation is critical to prevent exposure. The following step-by-step methodologies are designed to minimize risk.
Protocol for Weighing and Transfer of Solid Compound
This protocol is designed to prevent the generation and dispersal of airborne powder.
-
Preparation:
-
Don all required PPE.
-
Ensure a chemical fume hood or ventilated balance enclosure is operating correctly.
-
Decontaminate the work surface within the hood.
-
Gather all necessary equipment (spatula, weigh paper or boat, and a sealable container for the weighed compound).
-
-
Weighing:
-
Place a tared weigh boat or paper on the analytical balance inside the ventilated enclosure.
-
Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula. Avoid any sudden movements that could create dust.
-
Once the desired weight is obtained, securely close the stock bottle.
-
-
Transfer:
-
Carefully fold the weigh paper or handle the weigh boat to prevent spillage.
-
Transfer the weighed solid into the reaction vessel or a suitable container for dissolution. This should also be done inside the fume hood.
-
If dissolving the compound, add the solvent slowly to avoid splashing.
-
-
Cleanup:
-
Dispose of the used weigh paper/boat and any contaminated materials as hazardous waste.
-
Wipe down the spatula, balance, and work surface with a damp cloth or towel to remove any residual powder. The cleaning material should also be disposed of as hazardous waste.
-
Chemical Reactivity and Storage
Incompatibilities
This compound should be stored away from strong oxidizing agents, strong acids, and strong bases. Carbamates can undergo hydrolysis under acidic or basic conditions.
-
Strong Acids: Can catalyze the hydrolysis of the carbamate linkage.
-
Strong Bases: Can promote alkaline hydrolysis, leading to the degradation of the compound.
-
Strong Oxidizing Agents: May react exothermically with the organic components of the molecule.
Storage Conditions
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from sources of ignition and direct sunlight.
Emergency Procedures and First Aid
Prompt and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully sweep up the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a detergent solution and water, and collect the cleaning materials for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team or environmental health and safety department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Sources
An In-depth Technical Guide to the GHS Hazard Classification of Methyl N-(4-methoxyphenyl)carbamate
This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard profile for Methyl N-(4-methoxyphenyl)carbamate (CAS No. 14803-72-6). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information to ensure the safe handling, storage, and disposal of this compound. The information herein is grounded in authoritative sources and presented with the scientific rigor required for laboratory and industrial applications.
Introduction to this compound
This compound, also known as Methyl 4-methoxycarbanilate, is a chemical compound with the molecular formula C9H11NO3.[1][2][3][4] While its primary applications are in research and development, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and regulatory compliance. The GHS provides a standardized framework for communicating these hazards, which will be detailed in the subsequent sections of this guide.
GHS Hazard Classification: A Detailed Analysis
The GHS classification for this compound indicates that it presents several health hazards. The classification is based on aggregated data from multiple suppliers and regulatory bodies.[1][5]
Pictogram and Signal Word
The GHS pictogram assigned to this compound is the GHS07 Exclamation Mark .[4][6] This pictogram is used to indicate less severe hazards.
The signal word associated with this compound is "Warning" .[1][5][6] This signal word is used for less severe hazard categories.
Hazard Statements
The following hazard statements have been identified for this compound:
-
H302: Harmful if swallowed. [5]
-
H312: Harmful in contact with skin. [5]
-
H315: Causes skin irritation. [5]
-
H332: Harmful if inhaled. [5]
-
H335: May cause respiratory irritation. [5]
These statements provide a clear and concise description of the potential health effects associated with exposure to this chemical.
Quantitative GHS Classification Data
The following table summarizes the GHS hazard classifications for this compound based on available data.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Precautionary Measures and Safety Protocols
A comprehensive safety protocol for handling this compound involves a multi-faceted approach encompassing prevention, response, storage, and disposal. The following precautionary statements are derived from safety data sheets and should be strictly adhered to.
Prevention
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5]
-
P262: Do not get in eyes, on skin, or on clothing.[5]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[7][8]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
Response
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P317: If eye irritation persists: Get medical help.[1]
-
P317: Get medical help.
Storage
Disposal
-
P501: Dispose of contents/container to an approved waste disposal plant.[9]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from risk assessment to waste disposal.
GHS Hazard Communication Pathway
The following diagram illustrates the logical flow of information within the GHS framework, from the intrinsic properties of the chemical to the hazard communication elements on the label.
Conclusion
The GHS classification of this compound as a substance that is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation, necessitates the implementation of stringent safety protocols. Adherence to the precautionary measures outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, is essential for minimizing the risks associated with its handling. Researchers and all personnel working with this compound must familiarize themselves with its safety data sheet and follow established institutional safety procedures.
References
- PubChem. This compound.
- LabSolutions. Methyl N-(4-methoxyphenyl)
- PubChem. Carbonic acid, 2-methoxy-4-methylphenyl methyl ester.
- Chemos GmbH & Co.KG. (2020, November 26).
- Safe Work Australia.
Sources
- 1. This compound | C9H11NO3 | CID 519003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14803-72-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 14803-72-6 [chemicalbook.com]
- 5. staging.keyorganics.net [staging.keyorganics.net]
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- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
An In-depth Technical Guide to the Discovery and History of Methyl N-(4-methoxyphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unsung Workhorse of Synthesis
In the vast landscape of organic chemistry, some molecules, while not headline-grabbing therapeutic agents themselves, form the critical backbone of countless innovations. Methyl N-(4-methoxyphenyl)carbamate is one such compound. This unassuming white solid, a derivative of carbamic acid, represents a confluence of historical synthetic methodologies and modern applications in fields ranging from agriculture to medicine. Its story is not one of a singular, dramatic discovery, but rather a testament to the incremental yet powerful advancements in organic synthesis that have enabled the development of complex, life-impacting molecules. This guide provides a comprehensive exploration of this compound, from its historical synthetic roots to its contemporary role as a versatile chemical intermediate.
Section 1: Historical Context and the Genesis of N-Aryl Carbamates
The discovery of this compound is intrinsically linked to the broader history of carbamate synthesis. Carbamates, esters of the unstable carbamic acid, have been a subject of chemical investigation since the 19th century. Early methods for their synthesis were often fraught with challenges, relying on hazardous reagents and offering limited yields.
The evolution of synthetic routes to N-aryl carbamates can be broadly categorized into two eras:
-
The Phosgene Era: Historically, the reaction of phosgene (COCl₂), a highly toxic gas, with anilines and alcohols was a primary method for producing carbamates. This approach, while effective, posed significant safety risks and generated corrosive byproducts, making it less than ideal for large-scale and fine chemical production.
-
The Post-Phosgene Era: Growing concerns over the safety and environmental impact of phosgene spurred the development of alternative synthetic pathways. The mid-20th century saw a surge in research focused on phosgene-free methods. A key breakthrough was the utilization of isocyanates as intermediates. The reaction of an isocyanate with an alcohol provides a clean and efficient route to carbamates. This development was pivotal for the synthesis of a wide array of N-aryl carbamates, including this compound.
While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis became feasible and routine with the establishment of these general methodologies for N-aryl carbamate formation. The compound likely emerged from the systematic exploration of reactions between substituted anilines and common carbamoylating agents, driven by the burgeoning agrochemical and pharmaceutical industries in the mid to late 20th century. Patents from the 1980s, such as US4272441A, describe general processes for manufacturing carbamates for insecticidal use, indicating that the synthesis of such compounds was well-established by that time[1].
Section 2: Core Synthesis Pathways
Two primary and industrially relevant pathways dominate the synthesis of this compound. The choice between these routes often depends on the availability of starting materials, cost considerations, and desired scale of production.
Pathway 1: From p-Anisidine and Methyl Chloroformate
This classical approach represents a direct and straightforward method for forming the carbamate linkage. The reaction involves the acylation of the amino group of p-anisidine with methyl chloroformate.
Reaction Scheme:
Caption: Synthesis of this compound from p-anisidine.
Detailed Experimental Protocol:
-
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Methyl chloroformate
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Aqueous acid solution (e.g., 1M HCl)
-
Aqueous base solution (e.g., Saturated NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine in the chosen anhydrous solvent.
-
Add the tertiary amine base to the solution. This base acts as a scavenger for the hydrochloric acid byproduct.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add methyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Methyl chloroformate is highly reactive towards water, which would lead to its decomposition and the formation of unwanted byproducts.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Low Temperature Addition: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent the formation of side products.
-
Base: The use of a non-nucleophilic tertiary amine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting aniline.
-
Aqueous Work-up: The washing steps are essential to remove unreacted starting materials, the hydrochloride salt of the base, and other water-soluble impurities.
Pathway 2: From 4-Methoxyphenyl Isocyanate and Methanol
This pathway is often favored for its high efficiency and clean reaction profile. It involves the nucleophilic addition of methanol to the isocyanate group.
Reaction Scheme:
Caption: Synthesis from 4-methoxyphenyl isocyanate.
Detailed Experimental Protocol:
-
Materials:
-
4-Methoxyphenyl isocyanate
-
Anhydrous methanol
-
Anhydrous aprotic solvent (e.g., Toluene, Tetrahydrofuran) (optional)
-
Catalyst (optional, e.g., dibutyltin dilaurate)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methoxyphenyl isocyanate in the chosen anhydrous solvent (or use neat methanol as the solvent).
-
If a catalyst is used, add it to the isocyanate solution.
-
Slowly add anhydrous methanol to the stirred solution. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by the disappearance of the isocyanate peak in the IR spectrum (around 2250-2275 cm⁻¹).
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization.
-
Causality Behind Experimental Choices:
-
Anhydrous Reagents: Isocyanates are highly reactive with water, which would lead to the formation of an unstable carbamic acid that readily decarboxylates to form the corresponding amine, which can then react with another molecule of isocyanate to form a urea byproduct.
-
Catalyst: While the reaction can proceed without a catalyst, organotin compounds like dibutyltin dilaurate can significantly accelerate the rate of reaction, especially on a large scale.
-
Methanol as Nucleophile: The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.
Section 3: Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 88-89 °C | |
| CAS Number | 14803-72-6 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.28 (d, J=8.9 Hz, 2H), 6.84 (d, J=8.9 Hz, 2H), 6.65 (s, 1H, NH), 3.78 (s, 3H, OCH₃), 3.74 (s, 3H, OCH₃).[2]
-
¹³C NMR (CDCl₃, 75 MHz): δ 155.7, 154.4, 131.5, 121.2, 114.2, 55.5, 52.3.[2]
-
IR (KBr, cm⁻¹): 3310 (N-H stretch), 1720 (C=O stretch), 1530, 1240.[2]
Section 4: Applications as a Key Intermediate
The utility of this compound lies in its role as a versatile building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.
Agrochemicals: A Foundation for Fungicides
The N-aryl carbamate moiety is a well-known pharmacophore in a variety of fungicides. This compound serves as a key intermediate in the synthesis of certain classes of fungicides. The methoxy group on the phenyl ring can be a crucial element for binding to the target enzyme in the fungus, and the carbamate linkage provides a stable and synthetically accessible core structure. While specific, publicly disclosed commercial fungicides directly using this intermediate can be proprietary, the scientific literature contains numerous examples of research into new fungicidal compounds derived from N-aryl carbamates with similar substitution patterns. For instance, research has been conducted on the synthesis and fungicidal activity of new N-methoxyl-N-phenylcarbamates, highlighting the importance of this class of compounds in agrochemical discovery[2].
Pharmaceuticals: A Stepping Stone to Therapeutics
In the realm of drug development, this compound and its analogues are valuable intermediates. The carbamate group can act as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties.
A notable potential application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For example, the synthesis of tolfenamic acid , an NSAID used for treating pain and inflammation, involves the coupling of 2-chlorobenzoic acid with 3-chloro-2-methylaniline. While not a direct precursor, the structural similarity of this compound to key intermediates in the synthesis of related N-phenylanthranilic acid derivatives suggests its potential as a starting material for the synthesis of novel NSAID candidates. The general synthetic strategies for tolfenamic acid are outlined in patents such as CN102786429A and CN103172530A.
Furthermore, the general class of N-aryl carbamates is widely explored in medicinal chemistry for the development of a range of therapeutic agents, including enzyme inhibitors and receptor modulators. The ability to readily modify both the aryl and the ester portions of the carbamate allows for the fine-tuning of a molecule's biological activity.
Section 5: Future Outlook and Conclusion
This compound, while a seemingly simple molecule, embodies the elegance and utility of organic synthesis. Its history is intertwined with the quest for safer and more efficient chemical transformations. As a readily accessible and versatile intermediate, it continues to be a valuable tool in the arsenal of chemists in both industry and academia.
The future of this compound and related compounds will likely be shaped by the ongoing drive for green and sustainable chemistry. Research into catalytic, solvent-free, and atom-economical methods for carbamate synthesis will undoubtedly continue. Furthermore, as our understanding of biological targets deepens, the N-(4-methoxyphenyl)carbamate scaffold will likely find new applications in the design of next-generation pharmaceuticals and agrochemicals.
References
- Hoover, F. W., & Kehoe, L. J. (1981). U.S. Patent No. 4,272,441. Washington, DC: U.S.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Li, Z. Y., et al. (2006). Synthesis and fungicidal activity of new N-methoxyl-N-phenylcarbamates.
- Qingdao Agricultural University. (2012).
- Zhejiang University of Technology. (2013).
- LabSolutions. (n.d.). This compound.
Sources
An In-depth Technical Guide to Methyl N-(4-methoxyphenyl)carbamate
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Versatile Chemical Synthon
Methyl N-(4-methoxyphenyl)carbamate, a prominent member of the N-aryl carbamate family, stands as a crucial intermediate in the synthesis of a wide array of organic compounds. Its unique structural features, comprising a methoxy-substituted aromatic ring linked to a methyl carbamate moiety, render it a valuable building block in the fields of medicinal chemistry and agrochemical development. The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the carbamate nitrogen, making it a versatile synthon for further chemical transformations. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, structural elucidation, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory and developmental settings.
Core Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through several routes. A particularly reliable and well-documented method is the Hofmann rearrangement of p-methoxybenzamide, which offers high yields and purity.[1] This approach avoids the use of hazardous reagents like phosgene, which is often employed in the synthesis of related carbamates.
Underlying Principles of the Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. When conducted in the presence of an alcohol, the intermediate isocyanate is trapped to form a carbamate. In this specific synthesis, p-methoxybenzamide is treated with a mild brominating agent, N-bromosuccinimide (NBS), in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and methanol. The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation by DBU, rearranges to an isocyanate. The isocyanate is then immediately trapped by the methanol solvent to yield the desired this compound. The use of DBU is critical as it is a strong, non-nucleophilic base that facilitates the rearrangement without competing with methanol in reacting with the isocyanate intermediate.
Detailed Experimental Protocol: Synthesis via Hofmann Rearrangement[1]
Materials:
-
p-Methoxybenzamide
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
6 N Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (NaOH)
-
Saturated sodium chloride (brine)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a 1-L round-bottomed flask equipped with a magnetic stir bar, add p-methoxybenzamide (10 g, 66 mmol), N-bromosuccinimide (11.9 g, 66 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (22 mL, 150 mmol), and methanol (300 mL).
-
Heat the solution to reflux for 15 minutes.
-
Slowly add an additional aliquot of NBS (11.9 g, 66 mmol) to the refluxing solution.
-
Continue refluxing for an additional 30 minutes. The reaction progress can be monitored by thin-layer chromatography.
-
Remove the methanol by rotary evaporation.
-
Dissolve the residue in 500 mL of ethyl acetate.
-
Wash the ethyl acetate solution sequentially with 6 N HCl (2 x 100 mL), 1 N NaOH (2 x 100 mL), and saturated NaCl solution.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by flash column chromatography on silica gel using an eluent of ethyl acetate/hexane (1:1) to yield a pale yellow solid.
-
Further purify the product by recrystallization from hexane.
Expected Yield: ~73-93%
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Physicochemical Properties
The structural integrity and purity of synthesized this compound are confirmed through a combination of spectroscopic techniques and physical property measurements.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [2][3] |
| Molecular Weight | 181.19 g/mol | [2][3] |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 14803-72-6 | [2][3] |
| Appearance | Pale yellow to white solid | [1] |
| Melting Point | 88-89.5 °C | [1] |
| Solubility | Soluble in methanol, ethyl acetate. Sparingly soluble in hexane. | [1] |
Spectroscopic Data Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides characteristic signals that confirm the presence of all proton environments in the molecule.[1]
-
δ 7.26 (m, 2H): Aromatic protons ortho to the carbamate group.
-
δ 6.90 (m, 2H): Aromatic protons meta to the carbamate group.
-
δ 6.50 (bs, 1H): Amine proton (NH). The broadness of this signal is characteristic of protons attached to nitrogen.
-
δ 3.78 (s, 3H): Methoxy group protons on the aromatic ring.
-
δ 3.77 (s, 3H): Methyl ester protons of the carbamate group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum further corroborates the structure by identifying the unique carbon environments.[1]
-
δ 155.8, 154.5: Carbonyl carbon of the carbamate and the aromatic carbon attached to the methoxy group.
-
δ 130.9: Aromatic carbon attached to the nitrogen.
-
δ 120.6: Aromatic carbons ortho to the carbamate.
-
δ 114.1: Aromatic carbons meta to the carbamate.
-
δ 55.3: Methoxy carbon on the aromatic ring.
-
δ 52.1: Methyl ester carbon of the carbamate.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum reveals the presence of key functional groups.[1]
-
3437 cm⁻¹: N-H stretching vibration, characteristic of the secondary amine in the carbamate.
-
1734 cm⁻¹: C=O stretching vibration of the carbamate ester.
-
1511 cm⁻¹: N-H bending vibration and C=C aromatic ring stretching.
-
1226 cm⁻¹: C-O stretching of the ester group.
-
1035 cm⁻¹: C-O stretching of the aryl ether.
Mass Spectrometry (MS): Electron ionization mass spectrometry results in characteristic fragmentation patterns. The molecular ion peak is observed at m/z = 181. Key fragments include:
-
m/z 181 (M⁺): Molecular ion.
-
m/z 149: Loss of a methoxy radical (•OCH₃) from the ester.
-
m/z 122: Loss of the carbomethoxy group (•COOCH₃) to form the 4-methoxyanilinium radical cation.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation of this compound in EI-MS.
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily centered around the carbamate functional group and the activated aromatic ring. This dual reactivity makes it a valuable intermediate in multi-step organic syntheses.
Reactivity Profile
-
N-Alkylation/Arylation: The nitrogen atom of the carbamate can undergo further substitution reactions, although it is less nucleophilic than a free amine due to the electron-withdrawing nature of the adjacent carbonyl group.
-
Electrophilic Aromatic Substitution: The phenyl ring is activated towards electrophilic substitution by the electron-donating methoxy and amino groups. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur, primarily at the positions ortho to the activating groups.
-
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield p-anisidine, methanol, and carbon dioxide.
Applications in Drug Development and Agrochemicals
The carbamate functional group is a well-established pharmacophore and is present in numerous approved drugs and agrochemicals.[4][5] Carbamates are often employed as isosteres of amides and esters, offering improved metabolic stability and bioavailability.[5]
In the agrochemical sector, carbamates are widely used as insecticides, herbicides, and fungicides.[4] The mode of action for many carbamate insecticides involves the inhibition of the acetylcholinesterase enzyme. The N-aryl carbamate structure is a key feature in many of these compounds, suggesting that this compound could serve as a valuable starting material for the synthesis of novel pesticidal agents.
Safety and Handling
This compound is classified as an irritant.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
-
GHS Hazard Classification: Causes serious eye irritation (H319).[3]
-
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Wash hands and any exposed skin thoroughly after handling.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This compound is a chemical compound with significant potential in synthetic organic chemistry. Its straightforward and high-yielding synthesis, coupled with its versatile reactivity, makes it an attractive building block for the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and developers working with this important chemical intermediate. The continued exploration of the reactivity and biological activity of derivatives of this compound is likely to lead to the discovery of novel compounds with valuable therapeutic and agricultural applications.
References
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- Google Patents. (n.d.). FR2628420A1 - Process for the preparation of methocarbamol.
- Google Patents. (n.d.). GB2216520A - Process for the manufacture of methocarbamol.
- New Drug Approvals. (2021, December 21). METHOCARBAMOL.
- PubChem. (n.d.). This compound Safety and Hazards. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate.
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- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Google Patents. (n.d.). CN106349112A - Preparation method of methocarbamol beta isomer.
- Google Patents. (n.d.). CN101863917B - Methocarbamol salt.
- Google Patents. (n.d.). US4272441A - Preparation of carbamates.
- Popović-Đorđević, J., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(3), 123-146.
- Google Patents. (n.d.). EP0200429A2 - Process for preparing methylcarbamate insecticides.
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An In-depth Technical Guide to Methyl N-(4-methoxyphenyl)carbamate Derivatives and Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships
Abstract
The carbamate functional group is a cornerstone in modern medicinal chemistry and agrochemistry, prized for its unique physicochemical properties that blend the characteristics of amides and esters.[1] Within this broad class, Methyl N-(4-methoxyphenyl)carbamate serves as a valuable and versatile scaffold. Its core structure, featuring a methoxy-substituted phenyl ring linked to a methylcarbamate moiety, presents multiple avenues for chemical modification to modulate biological activity. This technical guide provides an in-depth exploration of the derivatives and analogs of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the strategic design of these compounds, detail synthetic methodologies, analyze their diverse biological activities, and elucidate the critical structure-activity relationships (SAR) that govern their efficacy. This guide is structured to provide not only a theoretical understanding but also practical, field-proven insights into the experimental workflows and analytical validation required for advancing compounds from concept to application.
The N-(4-methoxyphenyl)carbamate Core: A Privileged Scaffold
The this compound structure is more than a simple organic molecule; it is a carefully selected starting point for chemical exploration. The rationale for its use as a core scaffold is rooted in several key features:
-
The Carbamate Linker: This group is relatively stable chemically and proteolytically compared to esters, yet it can act as a key interacting element with biological targets.[1] The N-H group can serve as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This duality is crucial for forming stable interactions within enzyme active sites or receptors.
-
The 4-Methoxyphenyl Ring: The phenyl ring provides a rigid framework for orienting other functional groups. The para-methoxy group is an electron-donating substituent that can influence the electronic properties of the entire molecule. It can also serve as a hydrogen bond acceptor and is a common motif in many biologically active compounds. Furthermore, the aromatic ring itself is susceptible to a variety of substitution reactions, allowing for systematic modification.
-
Synthetic Tractability: The core structure is readily accessible and offers multiple reactive handles for derivatization, making it an ideal platform for building compound libraries for high-throughput screening.
Strategic Derivatization: Exploring Chemical Space
The modification of the this compound scaffold can be systematically approached by considering three primary regions of the molecule. The strategic selection of modifications in these regions is guided by the principles of bioisosteric replacement and structure-activity relationship (SAR) analysis. Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a key strategy for optimizing potency, altering pharmacokinetics, or reducing toxicity.[2][3]
Logical Framework for Derivatization
Caption: Strategic regions for the derivatization of the core scaffold.
Synthesis and Characterization
The synthesis of derivatives of this compound relies on a robust set of well-established organic reactions. The choice of synthetic route is dictated by the desired modification.
General Synthesis of the Core Scaffold
The parent compound can be synthesized through several reliable methods. One common laboratory-scale approach involves the reaction of p-anisidine with methyl chloroformate in the presence of a mild base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of p-anisidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer, add a non-nucleophilic base such as triethylamine or pyridine (1.1 eq).
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add methyl chloroformate (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.
Synthesis of Aromatic Ring-Substituted Derivatives
To explore SAR on the phenyl ring, derivatives can be synthesized starting from appropriately substituted anilines. For instance, creating halogenated or nitrated analogs involves using the corresponding substituted p-anisidine as the starting material in the general protocol described above.
Example: Synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Analogs
A related class of analogs, sulfonamides, can be readily synthesized. For example, N-(4-methoxyphenyl)-nitrobenzenesulfonamides are prepared by reacting p-anisidine with the corresponding nitrobenzenesulfonyl chloride in an aqueous solution of sodium carbonate.[4]
Derivatization of a Functionalized Scaffold
An alternative and powerful strategy involves synthesizing a bifunctional scaffold that can be derivatized in subsequent steps. For example, using Methyl (4-formylphenyl)carbamate allows for a wide range of derivatives to be created from a common intermediate.[5]
Experimental Protocol: Synthesis of Schiff Base Derivatives [5]
-
Reaction: A solution of Methyl (4-formylphenyl)carbamate (1 equivalent) in ethanol is treated with a primary amine (1-1.2 equivalents). A catalytic amount of glacial acetic acid is added.
-
Monitoring: The mixture is stirred at room temperature or refluxed, with progress monitored by TLC.
-
Isolation: Upon completion, the solvent is reduced in vacuo, and the resulting solid is collected by filtration, washed with cold solvent, and dried.
Experimental Protocol: Synthesis of Stilbene-like Analogs via Wittig Reaction [5]
-
Ylide Generation: A suspension of a substituted benzyltriphenylphosphonium halide (1.1 equivalents) in anhydrous THF is treated with a strong base (e.g., n-butyllithium) at low temperature under an inert atmosphere to generate the ylide.
-
Wittig Reaction: A solution of Methyl (4-formylphenyl)carbamate (1 equivalent) is added dropwise to the ylide solution. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Workup and Purification: The reaction is quenched with aqueous ammonium chloride and extracted with an organic solvent. The crude product is then purified by flash column chromatography.
Analytical Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed. A standard suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure, including the position of substituents on the aromatic ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often used for precise mass determination.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H and C=O stretches of the carbamate.
-
Melting Point: A sharp melting point range is an indicator of purity for solid compounds.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have shown promise in a variety of therapeutic and agricultural applications. The following sections highlight key areas of activity.
Cholinesterase Inhibition: Application in Neurodegenerative Diseases
A significant area of investigation for N-aryl carbamates is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the palliative treatment of Alzheimer's disease.
A study on tacrine-carbamate hybrids identified a derivative, 2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(4-methoxyphenyl)-carbamate, as a selective inhibitor of BuChE.[7] Molecular docking studies revealed that the carbamate moiety acts as a pseudo-irreversible inhibitor by forming a covalent bond with a serine residue in the active site of the enzyme.[7]
Mechanism of Cholinesterase Inhibition
Caption: Covalent inhibition of cholinesterase by a carbamate derivative.
Anticancer Activity
The N-(4-methoxyphenyl)carbamate scaffold has been incorporated into molecules designed as anticancer agents. One strategy involves creating stilbene-like analogs that act as tubulin polymerization inhibitors, similar to the natural product combretastatin A-4.[5] By inhibiting the dynamics of microtubules, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
In a different approach, a complex carbamate derivative, (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate, was identified through virtual screening as a potential inhibitor of histone deacetylase (HDAC).[8] HDACs are key enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. Molecular docking and dynamics simulations suggested a stable binding of this compound within the active site of the HDAC protein.[8]
Fungicidal Activity
N-aryl carbamates have also been explored for their potential as agricultural fungicides. Studies on N-methoxyl-N-phenylcarbamates have shown that these compounds can exhibit good fungicidal activities against various plant pathogens like Gibberella zeae and Pyricularia oryzae.[9] The bioisosteric replacement principle has been used to guide the synthesis of these compounds to achieve high activity and low toxicity.[9]
Structure-Activity Relationships (SAR)
Understanding how specific structural modifications impact biological activity is paramount for rational drug design. For N-(4-methoxyphenyl)carbamate derivatives, several key SAR trends have been observed.
| Modification Region | Structural Change | Observed Effect on Activity | Rationale / Example |
| Aromatic Ring | Introduction of small, polar groups at the meta position of a distal phenyl ring (in biphenyl analogs) | Greatly improves inhibitory potency against FAAH. | The m-carbamoyl derivative URB597 was significantly more potent, likely due to favorable hydrogen bonding interactions in a polar channel of the enzyme.[10] |
| Positional isomerism of substituents (e.g., chlorine) on the phenyl ring. | Significantly influences cholinesterase inhibition potency. | The exact position of an electron-withdrawing group like chlorine can alter the electronic character of the carbamate and its fit within the enzyme's active site.[6] | |
| Carbamate Linker | Variation of the O-alkyl group (e.g., methyl vs. ethyl vs. isopropyl). | Modulates lipophilicity and binding affinity. | For cholinesterase inhibitors, the size and shape of this group can influence interactions with the acyl-binding pocket of the enzyme. |
| N-substitution | Can alter hydrogen bonding capacity and steric fit. | Replacing the N-H with an N-alkyl group removes a hydrogen bond donor, which can be detrimental or beneficial depending on the target's binding site topology. | |
| Overall Structure | Incorporation into larger, hybrid molecules (e.g., tacrine-carbamates). | Can lead to dual-binding site inhibitors with enhanced potency. | The tacrine moiety can bind to the peripheral anionic site of AChE, while the carbamate interacts with the catalytic active site, leading to potent inhibition.[7] |
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutic and agricultural agents. The synthetic versatility of this core structure, combined with a growing understanding of its structure-activity relationships, provides a powerful platform for rational design.
Future research should focus on:
-
Expanding Chemical Diversity: Utilizing modern synthetic methodologies to create novel and more complex analogs, including the incorporation of heterocyclic bioisosteres for the methoxyphenyl ring.
-
Multi-Target Ligands: Designing hybrid molecules that can modulate multiple biological targets simultaneously, which may offer synergistic effects or be beneficial for complex diseases.
-
Computational and Structural Biology: Employing advanced molecular modeling, including covalent docking and molecular dynamics, alongside X-ray crystallography to gain a more precise understanding of ligand-target interactions and to guide the design of next-generation derivatives.
References
- Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors. (2021). Bioorganic Chemistry, 115, 105225. [Link]
- Bioisosteric Replacement Str
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
- Synthesis and fungicidal activity of new N-methoxyl-N-phenylcarbamates.
- Structural Comparison of Three N-(4-Methoxyphenyl)
- Virtual screening, molecular docking, molecular dynamics and quantum chemical studies on (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate: a novel inhibitor of hepatocellular carcinoma. (2023). Journal of Biomolecular Structure & Dynamics, 1-16. [Link]
- Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. (2005). Journal of Medicinal Chemistry, 48(8), 2873–2885. [Link]
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2018). Journal of Medicinal Chemistry, 61(1), 1–48. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Methyl N-(4-methoxyphenyl)carbamate
Document ID: AN-S34-001
Version: 1.0
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of Methyl N-(4-methoxyphenyl)carbamate, a valuable carbamate derivative used as an intermediate in pharmaceutical and agrochemical research. The protocol details the reaction of p-anisidine with methyl chloroformate, offering a robust and scalable methodology. Emphasis is placed on the underlying chemical principles, step-by-step experimental procedures, purification, analytical characterization, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Scientific Principles
Carbamates are a pivotal class of organic compounds, characterized by the R-NH-C(=O)O-R' functional group. They are prominent scaffolds in medicinal chemistry and materials science. This compound serves as a key building block for more complex molecular architectures. Its synthesis from p-anisidine is a classic example of nucleophilic acyl substitution.
The reaction proceeds via the attack of the nucleophilic nitrogen atom of p-anisidine on the highly electrophilic carbonyl carbon of methyl chloroformate. The lone pair of electrons on the amine's nitrogen initiates the reaction, forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a leaving group. A base, such as pyridine or triethylamine, is incorporated into the reaction system to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated in situ. This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
The overall transformation is highly efficient but requires careful control of reaction conditions, particularly temperature, due to the exothermic nature of the reaction and the high reactivity and volatility of methyl chloroformate.
Experimental Protocol
This protocol is optimized for a laboratory scale and provides a reliable method for obtaining high-purity this compound.
Reagents and Materials
Proper preparation and handling of all reagents are paramount for the success and safety of the synthesis.
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Key Hazards |
| p-Anisidine | C₇H₉NO | 123.15 | 40.6 | 1.0 | Toxic, Carcinogen, Irritant[1][2][3] |
| Methyl Chloroformate | C₂H₃ClO₂ | 94.50 | 44.7 | 1.1 | Fatal if Inhaled, Corrosive, Flammable[4][5][6][7] |
| Pyridine | C₅H₅N | 79.10 | 48.7 | 1.2 | Flammable, Harmful, Irritant |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | Suspected Carcinogen, Irritant |
| Hydrochloric Acid (1M) | HCl | 36.46 | - | - | Corrosive |
| Saturated NaCl (Brine) | NaCl | 58.44 | - | - | N/A |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | N/A |
Equipment
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Recrystallization apparatus
Step-by-Step Synthesis Procedure
CAUTION: This procedure must be performed in a certified chemical fume hood. All glassware must be dry. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add p-anisidine (5.0 g, 40.6 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all the p-anisidine has dissolved.
-
Cooling and Base Addition: Cool the flask in an ice-water bath to 0 °C. Once cooled, add pyridine (3.9 mL, 48.7 mmol) to the solution via syringe.
-
Reagent Addition: Fill a dropping funnel with methyl chloroformate (3.4 mL, 44.7 mmol). Add the methyl chloroformate dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 3 hours to ensure completion.
-
Workup - Quenching: Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water.
-
Workup - Acid Wash: Add 50 mL of 1M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the lower organic layer. This step removes excess pyridine and any unreacted p-anisidine.
-
Workup - Brine Wash: Wash the organic layer with 50 mL of saturated NaCl solution (brine).
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of crude this compound.
Purification and Characterization
The crude product is typically an off-white solid that can be purified by recrystallization to yield a pure, crystalline material.
Purification Protocol: Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add deionized water dropwise until the solution becomes faintly turbid.
-
Gently heat the solution again until it becomes clear.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration, washing the crystals with a small amount of cold ethanol/water (1:1).
-
Dry the purified product under vacuum.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[8]
| Property | Expected Result |
| Physical State | White crystalline solid |
| Molecular Formula | C₉H₁₁NO₃[8] |
| Molecular Weight | 181.19 g/mol [8] |
| Melting Point | 93-95 °C |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.3 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~6.5 (s, 1H, N-H), 3.8 (s, 3H, O-CH₃), 3.7 (s, 3H, O-CH₃) |
| FTIR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O stretch), ~1530 (N-H bend), ~1230 (C-O stretch) |
| MS (ESI+) | m/z: 182.08 [M+H]⁺, 204.06 [M+Na]⁺[9] |
Purification & Analysis Workflow
Caption: Post-synthesis workflow for product purification and analytical validation.
Safety and Hazard Management
Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.
-
p-Anisidine: This compound is highly toxic by inhalation, ingestion, and skin absorption.[2] It is a suspected human carcinogen and a target organ poison, affecting the blood, kidneys, and liver.[1] Always handle in a fume hood using appropriate PPE.
-
Methyl Chloroformate: This reagent is extremely hazardous. It is fatal if inhaled, causes severe skin and eye burns, and is a potent lachrymator (a substance that irritates the eyes and causes tears).[4][5][7] It is also highly flammable.[5][6] Work with this chemical in a closed system or a high-efficiency fume hood is mandatory. Keep away from heat, sparks, and open flames.[6]
-
Pyridine and Dichloromethane: Both are harmful and volatile. Pyridine is flammable, while DCM is a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
Engineering Controls: The entire experiment must be conducted within a properly functioning chemical fume hood to prevent exposure to toxic and volatile chemicals. An eyewash station and safety shower must be readily accessible.
-
Waste Disposal: All chemical waste, including residual reaction mixture and contaminated solvents, must be collected in designated, labeled hazardous waste containers for disposal according to institutional and local environmental regulations. Do not pour any chemical waste down the drain.
References
- Material Safety Data Sheet - Methyl chloroformate, 97%. Cole-Parmer.
- SAFETY DATA SHEET - Methyl chloroformate. Fisher Scientific.
- SAFETY DATA SHEET - Methyl chloroformate. Sigma-Aldrich.
- p-anisidine Safety Data Sheet. Sdfine.
- p-Anisidine - Safety Data Sheet. ChemicalBook.
- Material Safety Data Sheet - Methyl Chloroformate. Spectrum Chemical.
- Methyl chloroformate Safety Data Sheet. Synquest Labs.
- p-Anisidine Safety Data Sheet. Sigma-Aldrich.
- Material Safety Data Sheet - p-Anisidine. Spectrum Chemical.
- SAFETY DATA SHEET - p-Anisidine. Thermo Fisher Scientific.
- This compound | C9H11NO3 | CID 519003. PubChem, National Institutes of Health.
- p-Anisidine - Wikipedia. Wikimedia Foundation.
- This compound (C9H11NO3). PubChemLite.
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"Methyl N-(4-methoxyphenyl)carbamate" laboratory synthesis protocols
An Application Note for the Synthesis of Methyl N-(4-methoxyphenyl)carbamate
Abstract
This comprehensive guide details the laboratory synthesis of this compound, a key intermediate in pharmaceutical and chemical research. The protocol herein is founded on the nucleophilic acyl substitution reaction between 4-methoxyaniline (p-anisidine) and methyl chloroformate. This document provides a robust, step-by-step methodology, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is elucidated to ensure reproducibility and deepen the user's understanding. This guide is intended for researchers, chemists, and professionals in drug development.
Introduction and Significance
This compound (CAS No: 14803-72-6) is a carbamate derivative of significant interest in organic synthesis.[1][2] Carbamates are prevalent structural motifs in medicinal chemistry and agrochemicals due to their ability to act as bioisosteres of amide and ester functionalities, often improving metabolic stability and bioavailability. The title compound serves as a valuable building block for more complex molecular architectures. Its synthesis is a fundamental example of N-acylation, a cornerstone reaction in organic chemistry. This protocol offers a clear and efficient procedure for its preparation on a laboratory scale.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1][3][4] |
| Molecular Weight | 181.19 g/mol | [2][3][4] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid (Expected) | General Chemical Knowledge |
| Primary Hazards | Causes serious eye irritation | [3] |
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The reaction is conducted in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Overall Reaction:
-
4-Methoxyaniline + Methyl Chloroformate → this compound + Triethylamine Hydrochloride
Mechanistic Pathway
The mechanism involves two primary steps:
-
Nucleophilic Attack: The nitrogen atom of 4-methoxyaniline attacks the carbonyl carbon of methyl chloroformate, leading to the formation of a tetrahedral intermediate.
-
Elimination & Deprotonation: The tetrahedral intermediate collapses, expelling a chloride ion as the leaving group. The resulting protonated carbamate is then deprotonated by triethylamine to yield the final neutral product and triethylamine hydrochloride.
Caption: Reaction mechanism for carbamate formation.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
Table 2: Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Methoxyaniline (p-Anisidine) | 104-94-9 | 123.15 | 10.0 | 1.23 g | 1.0 |
| Methyl Chloroformate | 79-22-1 | 94.50 | 11.0 | 0.83 mL | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 12.0 | 1.67 mL | 1.2 |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | - | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | 2 x 20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | 20 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | - | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | ~2 g | - |
Equipment:
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
pH paper
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.23 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Stir until the solid dissolves completely.
-
Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Fit the flask with a dropping funnel (or have a syringe ready) and a nitrogen inlet.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add methyl chloroformate (0.83 mL, 11.0 mmol) dropwise to the cold, stirred solution over 15 minutes. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products. Methyl chloroformate is highly reactive and toxic; handle with extreme care.[5] A white precipitate of triethylamine hydrochloride will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching and Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Dilute with an additional 20 mL of DCM.
-
Aqueous Workup:
-
Wash the organic layer sequentially with 20 mL of 1 M HCl (twice) to remove excess triethylamine.
-
Wash with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with 20 mL of brine to remove residual water.
-
Causality Note: Each wash removes specific impurities. The acid wash removes the base, the bicarbonate wash removes residual acid, and the brine wash aids in phase separation.
-
-
Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a solid, can be purified by recrystallization. A suitable solvent system is ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to obtain the final product, this compound. The theoretical yield is 1.81 g.
Safety and Hazard Management
All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Methoxyaniline (p-Anisidine): Toxic and a suspected carcinogen.[6] Avoid inhalation and skin contact.
-
Methyl Chloroformate: Highly toxic, corrosive, and flammable.[5] Reacts violently with water and releases toxic gases (phosgene, HCl) upon heating or hydrolysis.[5] Must be handled with extreme caution.
-
Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.
-
Dichloromethane: A suspected carcinogen. Avoid inhaling vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
References
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- Chemsrc (2024). (4-methoxyphenyl)methyl N-(4-methylphenyl)carbamate. Chemsrc.com.
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- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 700129, 4-Methoxyphenyl methyl(p-tolyl)carbamate. PubChem.
- Hiegel, G. A., & Hogenauer, T. J. (2009). Preparation of Methyl N-Substituted Carbamates from Amides through N-Chloroamides. Synthetic Communications.
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- Reddit (2023). Mechanism of carbamate reduction to N-methyl? r/chemistry.
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- Google Patents (2016). Preparation method of N-methyl-4-methoxyaniline. Google Patents.
- ResearchGate (2007). N-(4-Chlorobenzylidene)-4-methoxyaniline. ResearchGate.
- ResearchGate (2020). N-Methylation of p-Anisidine on the Catalysts Based on Cu-Containing Layered Double Hydroxides. ResearchGate.
- Wikipedia (2024). Methyl chloroformate. Wikipedia, The Free Encyclopedia.
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Purification of "Methyl N-(4-methoxyphenyl)carbamate" by recrystallization
An In-Depth Guide to the Purification of Methyl N-(4-methoxyphenyl)carbamate by Recrystallization
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, technically detailed guide for the purification of this compound via recrystallization. This document is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. It moves beyond a simple procedural list to explain the fundamental principles, the causality behind experimental choices, and the self-validating checks required for ensuring scientific integrity. The protocols herein are designed to be robust, reproducible, and grounded in established chemical principles, providing a complete framework from solvent selection to final purity assessment.
Introduction: The Imperative of Purity in Synthesis
In the landscape of pharmaceutical and chemical research, the purity of a compound is not merely a quality metric; it is the foundation of reliable biological data, consistent product performance, and regulatory compliance. Impurities, even in minute quantities, can alter pharmacological profiles, introduce toxicity, or inhibit desired chemical transformations. Recrystallization stands as one of the most powerful and fundamental techniques in the organic chemist's arsenal for the purification of solid compounds.[1][2][3]
The technique is predicated on the principle of differential solubility: a properly chosen solvent will dissolve a compound to a great extent when hot but only sparingly when cold.[4][5][6] As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it to precipitate out of the solution in an ordered, crystalline lattice. This process is selective; the geometry of the growing crystal favors the incorporation of the target molecule, effectively excluding impurity molecules, which remain dissolved in the surrounding solution (the "mother liquor").[1][4] This guide will meticulously detail the application of this principle to this compound.
Compound Profile: this compound
A thorough understanding of the target compound's properties is the prerequisite for designing an effective purification strategy.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 14803-72-6 | [7][8][9] |
| Molecular Formula | C₉H₁₁NO₃ | [7][8] |
| Molecular Weight | 181.19 g/mol | [7] |
| Appearance | Solid (Crystals/Powder) | [10] |
| Melting Point | 88-89 °C | [11] |
| Hazards | Causes serious eye irritation | [7] |
The structure, featuring a polar carbamate group and a methoxy-substituted aromatic ring, suggests moderate polarity. This insight is critical for the initial stages of solvent selection.
The Recrystallization Workflow: A Conceptual Overview
The process of recrystallization is a logical sequence of steps, each with a specific purpose. The success of the entire procedure hinges on the meticulous execution of each stage.
Caption: The logical workflow of a standard recrystallization experiment.
Experimental Protocol Part I: Strategic Solvent Selection
The choice of solvent is the most critical determinant of a successful recrystallization. An ideal solvent system must satisfy several criteria.[12][13][14]
Core Criteria for an Effective Recrystallization Solvent:
-
Temperature-Dependent Solubility: The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[5][13] This differential is the driving force of the entire process.
-
Impurity Solubility Profile: Soluble impurities should remain highly soluble even in the cold solvent, so they stay in the mother liquor. Insoluble impurities should not dissolve at all, even in the hot solvent, allowing for their removal via hot filtration.[12][14]
-
Chemical Inertness: The solvent must not react with the compound being purified.[13][14]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[13]
Solvent Screening Protocol (Small Scale):
-
Place approximately 50-100 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition, up to ~1 mL. Note the solubility. A good candidate solvent will not dissolve the compound at this stage.[14]
-
For solvents that did not dissolve the compound, gently heat the test tube in a water or sand bath.[14]
-
Observe if the compound dissolves completely at the higher temperature. An ideal solvent will fully dissolve the compound near its boiling point.
-
Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath.
-
The solvent that produces a high yield of crystalline solid upon cooling is the best candidate. For this compound, polar solvents like ethanol, methanol, or a mixed-solvent system such as ethanol-water are excellent starting points due to the compound's structure.[15]
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Ethanol | 78 | Polar | Often a good choice for moderately polar compounds. |
| Methanol | 65 | Polar | Similar to ethanol but lower boiling point. |
| Ethyl Acetate | 77 | Intermediate | Good for compounds of intermediate polarity. |
| Water | 100 | Very Polar | May be used as an anti-solvent with a more soluble solvent like ethanol. |
| Toluene | 111 | Non-polar | Less likely to be effective alone but could be part of a mixed system. |
Experimental Protocol Part II: The Recrystallization Procedure
This protocol assumes a suitable solvent (e.g., ethanol) has been identified.
Caption: Step-by-step workflow for the recrystallization of the target compound.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a small portion of the chosen solvent and heat the mixture to boiling (using a steam bath or heating mantle for flammable solvents).[3] Continue adding small portions of hot solvent until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing the recovery yield.[1][3]
-
Hot Filtration (Conditional): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step must be done quickly and with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the funnel or filter paper.[5]
-
Cooling and Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[4][5] Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[1]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: The solvent must be cold to wash away the impurity-laden mother liquor without dissolving a significant amount of the purified product crystals.[1][2]
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process. Then, carefully transfer the crystalline product to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point. The final product should be a dry, free-flowing crystalline solid.
Experimental Protocol Part III: Purity Assessment and Validation
The success of the purification must be empirically validated.
-
Melting Point Determination: This is the most straightforward and rapid method for assessing purity. A pure crystalline solid will melt over a very narrow temperature range (typically <1°C). Impurities disrupt the crystal lattice, causing the melting point to be both depressed and broadened.[16][17] The purified this compound should exhibit a sharp melting point consistent with the literature value of 88-89°C.[11][18]
-
Thin-Layer Chromatography (TLC): TLC provides a visual confirmation of purity. Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. After developing the plate in an appropriate solvent system, the lane corresponding to the recrystallized product should show a single, well-defined spot, while the crude material may show multiple spots.[16][19]
-
Spectroscopic Analysis: For rigorous characterization, especially in a drug development context, spectroscopic methods are invaluable. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of the purified compound and reveal the presence of any remaining impurities that may not be visible by other methods.[16][19]
Safety and Hazard Management
Adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[20]
-
Compound-Specific Hazards: According to its safety profile, this compound is a serious eye irritant.[7] Avoid contact with eyes, skin, and clothing. Handle the solid material in a well-ventilated area or fume hood to prevent inhalation of dust.[21][22]
-
Solvent Hazards: Organic solvents are often flammable and volatile. All heating should be conducted using flameless heating sources like heating mantles or steam baths. Ensure all procedures are performed in a certified chemical fume hood to prevent the inhalation of vapors.[3][21]
-
Waste Disposal: The mother liquor and any solvent used for washing are considered chemical waste. They must be disposed of in appropriately labeled waste containers according to institutional and local regulations.[20][21]
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form on cooling. | Too much solvent was added; the solution is not saturated. | Re-heat the solution and boil off some of the solvent to increase the concentration. Allow to cool again. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil. Add a slightly larger amount of solvent and attempt to re-crystallize. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Very low recovery of product. | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Re-evaluate solvent choice. Ensure the solution is thoroughly cooled in an ice bath. Minimize the time for hot filtration and ensure glassware is pre-heated. |
| Crystals are colored. | A colored impurity is present and was not removed. | The impurity may have similar solubility properties. Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurity. |
References
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
- Studylib. (2015). Crystallization Technique: Organic Chemistry Lab Guide.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- Chemsrc. (2025). (4-methoxyphenyl)methyl N-(4-methylphenyl)carbamate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Unknown. (n.d.). SOP: CRYSTALLIZATION.
- ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application.
- Unknown. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
- Chemistry LibreTexts. (2022). 3: Crystallization.
- Chromatography Forum. (2006). How do you perform purity analysis?
- National Center for Biotechnology Information. (n.d.). 4-Methoxyphenyl methyl(p-tolyl)carbamate. PubChem Compound Database.
- LabSolutions. (n.d.). This compound.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl carbamate.
- National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC.
- ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization.
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Application and Protocol Guide for the Quantification of Methyl N-(4-methoxyphenyl)carbamate
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Methyl N-(4-methoxyphenyl)carbamate
This compound is a compound of interest in various fields, potentially including pharmaceutical development and environmental analysis, due to its structural relation to other biologically active carbamates. Accurate and precise quantification is paramount for understanding its pharmacokinetic profile, metabolic fate, potential toxicological impact, and environmental persistence. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, grounded in established principles of analytical chemistry and regulatory expectations.
The protocols herein are designed to be robust and self-validating, emphasizing the rationale behind procedural choices to empower researchers to adapt and troubleshoot effectively. All methodologies are presented with reference to international guidelines on analytical procedure validation, ensuring the generation of reliable and reproducible data suitable for regulatory submission.[1][2][3][4][5][6][7]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | PubChem CID: 519003[8] |
| Molecular Weight | 181.19 g/mol | PubChem CID: 519003[8] |
| IUPAC Name | This compound | PubChem CID: 519003[8] |
| Structure | (Image of chemical structure) |
Image of the chemical structure of this compound would be inserted here.
Part 1: Foundational Analytical Strategies
The selection of an analytical technique is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. For this compound, liquid chromatography is the technique of choice due to its polarity and expected thermal lability, which would make gas chromatography challenging.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in formulations and other relatively clean sample matrices. The presence of a chromophore (the methoxyphenyl group) allows for direct UV detection.
-
Principle: The analyte is separated from other components in a sample on a reversed-phase column and is detected as it passes through a UV detector by its absorbance of ultraviolet light.
-
Causality of Choices: A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, is selected to provide good separation efficiency. The detection wavelength is chosen based on the UV absorbance maximum of the analyte to ensure maximal sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For complex matrices such as plasma, soil, or water, or when very low detection limits are required, LC-MS/MS is the preferred method.[2][3][4][5][6] Its high selectivity and sensitivity are unparalleled.
-
Principle: After chromatographic separation, the analyte is ionized, and the mass spectrometer selectively monitors a specific precursor ion and its characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
-
Causality of Choices: Electrospray ionization (ESI) in positive mode is typically effective for carbamates. The selection of precursor and product ions is specific to the analyte's structure, providing a high degree of confidence in identification and quantification.
Part 2: Sample Preparation Protocols
The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances.
Workflow for Sample Preparation
Caption: General workflow for sample preparation.
Protocol: Solid Phase Extraction (SPE) for Water and Plasma Samples
This protocol is adaptable for both environmental water samples and biological fluids like plasma.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load 100 mL of the water sample or 1 mL of plasma (pre-treated with 1 mL of 4% phosphoric acid) onto the cartridge at a slow, steady flow rate (approx. 2-3 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analyte with 5 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol: QuEChERS for Soil Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for complex solid matrices.[4][9]
-
Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) to the tube. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., PSA, C18, and magnesium sulfate). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.
-
Sample for Analysis: The resulting supernatant is ready for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary.
Part 3: Analytical Method Protocols
The following are detailed protocols for the quantification of this compound.
Protocol: HPLC-UV Method
Sources
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- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
HPLC analysis of "Methyl N-(4-methoxyphenyl)carbamate"
An Application Note for the Quantitative Analysis of Methyl N-(4-methoxyphenyl)carbamate using High-Performance Liquid Chromatography (HPLC)
Introduction
This compound (CAS No: 14803-72-6) is a chemical compound belonging to the carbamate class.[1][2] Carbamates are widely utilized in agriculture as pesticides due to their effectiveness in protecting crops.[3][4] However, their potential for environmental persistence and adverse health effects necessitates rigorous monitoring of their residue levels in various matrices, including food, water, and soil.[3][5][6][7] High-Performance Liquid Chromatography (HPLC) is a powerful and preferred analytical technique for this purpose, offering high sensitivity, resolution, and reproducibility.[8][9]
This application note presents a detailed, robust, and validated Reversed-Phase HPLC (RP-HPLC) method coupled with UV detection for the accurate quantification of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful chromatographic method. Key properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 14803-72-6 | [1][2][10] |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1] |
| Melting Point | 88-89 °C | [11] |
| Structure | COC1=CC=C(C=C1)NC(=O)OC | [1] |
Principle of Reversed-Phase HPLC Separation
This method utilizes RP-HPLC, the most common mode of separation for compounds of moderate polarity like carbamates.[9][12][13] The fundamental principle involves the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
-
Causality of Separation: In this system, this compound is introduced into the HPLC system and travels through a column packed with a nonpolar stationary phase (e.g., octadecyl-silane or C18). The polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, continuously flows through the column. Because "like dissolves like," the moderately nonpolar analyte will have an affinity for the nonpolar stationary phase and will be temporarily retained. The organic content of the mobile phase is optimized to control this interaction; a higher concentration of the organic solvent reduces the polarity of the mobile phase, weakening the analyte's retention and causing it to elute more quickly. By carefully controlling the mobile phase composition, a precise and reproducible separation is achieved.
-
Detection: Following separation, the analyte passes through a UV detector. The aromatic phenyl ring in the this compound structure absorbs UV light. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, allowing for accurate quantification based on a calibration curve generated from standards of known concentration.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating steps for system suitability to ensure the reliability of results before sample analysis commences.
Part 1: Materials, Reagents, and Equipment
| Item | Specifications |
| Analyte Standard | This compound, >98% purity |
| Solvents | Acetonitrile (ACN), Methanol (MeOH) - HPLC Grade |
| Water | High-purity, 18.2 MΩ·cm (e.g., Milli-Q®) |
| Acids/Buffers | Formic Acid or o-phosphoric acid (optional, for peak shape) |
| Equipment | HPLC system with UV/PDA detector, Analytical Balance |
| Volumetric flasks (Class A), Pipettes (calibrated) | |
| Syringe filters (0.22 or 0.45 µm, PTFE or Nylon) | |
| Autosampler vials, Sonicator |
Part 2: Optimized Chromatographic Conditions
The selection of these parameters is based on achieving optimal resolution, peak shape, and a practical run time. A C18 column is the standard choice for its versatility and strong retentivity for nonpolar to moderately polar compounds.[5][13][14] The mobile phase of acetonitrile and water provides excellent separation efficiency for many carbamates.[12][15] A column temperature of 40 °C ensures stable retention times and can improve peak symmetry.[5]
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Detection Wavelength | 220 nm |
| Run Time | ~10 minutes |
Part 3: Preparation of Solutions
1. Mobile Phase Preparation (1 L):
-
Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 400 mL of high-purity water.
-
Transfer the mixture to a suitable solvent reservoir bottle.
-
Degas the solution for 15-20 minutes using a sonicator or an online degasser to prevent air bubbles in the system.
2. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound standard.
-
Transfer the standard quantitatively to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of methanol or acetonitrile to dissolve the standard, sonicating briefly if necessary.
-
Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix thoroughly. This solution should be stored under refrigeration.
3. Working Standard Solutions (for Calibration):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by performing serial dilutions of the stock solution using the mobile phase as the diluent. For example, to prepare a 50 µg/mL standard, pipette 5.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
Part 4: Sample Preparation (General Guideline)
For complex matrices like soil or food, a robust extraction and cleanup procedure is essential. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique.[5][16]
1. Extraction:
-
Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.[16]
-
Add extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaOAc).[5]
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.[5]
2. Dispersive SPE Cleanup (d-SPE):
-
Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., MgSO₄, PSA, and C18).[5]
-
Vortex for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.
-
Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.
Workflow for HPLC Analysis
Caption: Logical workflow from preparation to final result.
Method Validation Protocol according to ICH Guidelines
To ensure an analytical method is suitable for its intended purpose, it must be validated.[8][9] The validation process demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of this compound. The core validation parameters are defined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[17][18]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the analytical signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[19] | Peak purity analysis (if using PDA detector); no interfering peaks at the analyte's retention time in blank/placebo injections. |
| Linearity | To verify that the detector response is directly proportional to the analyte concentration across a specified range.[17][19] | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[8][19] | Typically 80-120% of the target assay concentration. |
| Accuracy | The closeness of the test results to the true value, often determined by spike recovery. | % Recovery typically within 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in parameters (e.g., ±5% mobile phase composition, ±2°C temperature).[19] | System suitability parameters should remain within acceptance criteria. |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis before and during sample runs.[9] | %RSD of replicate injections < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
References
- Steps for HPLC Method Valid
- This compound.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]
- Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013). Agilent Technologies. [Link]
- Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides. (2015).
- Methyl N-(4-methoxyphenyl)
- EPA 632 Carbamate Pesticide Testing by HPLC. Applied Technical Services. [Link]
- The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies. [Link]
- Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
- Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). (2013).
- ICH Guidelines for Analytical Method Valid
- HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations.
- New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chrom
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
- Validation of Analytical Procedures Q2(R2). (2023).
- 4-Methoxyphenyl methyl(p-tolyl)carbamate.
- Expanded list of Carbamates by Post-Column Derivatization with Fluorescence Detection. Ingenieria Analitica S.L. [Link]
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Definitive Detection of Methyl N-(4-methoxyphenyl)carbamate: A Validated GC-MS Protocol for High-Sensitivity Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the robust detection and quantification of Methyl N-(4-methoxyphenyl)carbamate. Carbamates represent a class of compounds whose thermal lability poses significant analytical challenges.[1][2] This protocol is meticulously designed to mitigate thermal degradation through optimized injection and chromatographic parameters, ensuring high sensitivity and reproducibility. The methodology detailed herein is grounded in established principles of analytical chemistry and is supported by authoritative sources, providing researchers in environmental monitoring, food safety, and pharmaceutical development with a reliable tool for trace-level analysis.
Introduction and Scientific Rationale
This compound belongs to the carbamate family, a diverse group of organic compounds. While many carbamates are utilized as pesticides and insecticides, their analogs and derivatives are also of interest in medicinal chemistry and material science.[3] The accurate detection of these compounds is critical for assessing environmental contamination, ensuring food safety, and for quality control in various manufacturing processes.
The primary analytical challenge in the gas chromatographic analysis of many N-carbamates is their propensity for thermal decomposition in the hot GC injector, which can lead to the formation of corresponding isocyanates and phenols, resulting in poor sensitivity and inaccurate quantification.[1][4] This method directly addresses this core issue by employing a carefully optimized thermal profile and injection technique. By coupling the high-resolution separation power of capillary GC with the definitive identification capabilities of mass spectrometry, this protocol provides a self-validating system for the analysis of this compound.
Principle of the Method: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines two distinct analytical processes.[5]
-
Gas Chromatography (GC): The sample, prepared in a volatile organic solvent, is injected into the GC system. The volatile analytes are vaporized and transported by an inert carrier gas (e.g., Helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary phase, which is influenced by their boiling points and chemical affinities. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.
-
Mass Spectrometry (MS): As compounds exit the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to ionize and fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a unique mass spectrum that serves as a chemical "fingerprint" for definitive compound identification.
This protocol utilizes a GC-MS system to first separate this compound from other matrix components and then to identify and quantify it based on its specific retention time and mass spectrum.
Materials, Reagents, and Instrumentation
-
Analytical Standard: this compound, ≥98% purity (CAS: 14803-72-6).
-
Solvents: HPLC or pesticide residue grade Acetonitrile, Ethyl Acetate, and n-Hexane.[6][7]
-
Internal Standard (Optional): Atrazine-d5 or a suitable isotopically labeled analog for enhanced precision.[8]
-
Gases: Helium (carrier gas), 99.999% purity or higher.
-
Sample Preparation Kits: QuEChERS extraction salts (e.g., EN 15662 method: Magnesium Sulfate, Sodium Chloride, Sodium Citrate) and dispersive SPE (dSPE) cleanup tubes (e.g., PSA - primary secondary amine, C18, and MgSO₄).[6][9]
-
Gas Chromatograph: Agilent 8890 GC, Thermo Scientific TRACE 1310, or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD, Thermo Scientific ISQ 7000, or equivalent single quadrupole or triple quadrupole mass spectrometer.
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for robust separation.[10][11]
-
Consumables: 2 mL amber glass autosampler vials with PTFE-lined caps, deactivated glass injector liner.
Detailed Experimental Protocols
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate. This solution should be stored at -20°C.
-
Working Standard Solutions (0.1 - 10 µg/mL): Perform serial dilutions of the primary stock solution in ethyl acetate to prepare a series of calibration standards. A typical calibration curve might include points at 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, and 10.0 µg/mL.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticide residues from a variety of matrices.[6][9]
Workflow Diagram: Sample Preparation
Caption: QuEChERS sample preparation workflow.
Step-by-Step Procedure:
-
Extraction: Weigh 10 g of a homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet.
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥5000 rpm for 5 minutes.[9]
-
Dispersive SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL dSPE cleanup tube containing PSA, C18, and anhydrous MgSO₄.
-
Vortex the dSPE tube for 30 seconds to facilitate the removal of matrix interferences like organic acids, lipids, and pigments.
-
Centrifuge for 5 minutes at ≥5000 rpm.
-
Carefully transfer the final purified extract into a GC autosampler vial for analysis.
The following table outlines the optimized instrumental parameters. The key to this method is the use of a moderate injector temperature and a temperature program that ensures the analyte is transferred to the column efficiently without thermal breakdown.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatography. |
| Injector | Splitless Mode, 1 µL injection volume | Maximizes transfer of the analyte to the column for trace-level detection.[7] |
| Injector Temperature | 250°C | A critical parameter. This temperature is a compromise between ensuring efficient volatilization and minimizing the thermal degradation common to N-carbamates.[4][12][13] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A robust, versatile, and low-bleed column suitable for a wide range of semi-volatile organic compounds.[10] |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[8] |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 25°C/min to 200°C, then 10°C/min to 280°C (hold 5 min) | The initial hold ensures good peak shape, followed by a rapid ramp to elute the target analyte efficiently, minimizing its time at high temperatures.[1][14] |
| MS System | Agilent 5977B or equivalent | Provides sensitive detection and mass spectral data for confirmation. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[13] |
| Source Temperature | 230°C | Standard operating temperature for the ion source. |
| Quadrupole Temperature | 150°C | Standard operating temperature for the mass filter. |
| Acquisition Mode | Full Scan (m/z 50-350) and Selected Ion Monitoring (SIM) | Full Scan is used for qualitative confirmation and method development. SIM mode is used for quantitative analysis to achieve lower detection limits.[11] |
| SIM Ions | Quantifier: m/z 181; Qualifiers: m/z 149, 122 | Based on the compound's mass spectrum, m/z 181 is the molecular ion, providing specificity. The other ions are major fragments used for confirmation.[15] |
Results, Data Analysis, and Method Validation
-
Identification: The identity of this compound is confirmed by comparing the retention time and the acquired mass spectrum of the peak in the sample chromatogram with that of a known analytical standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the quantification ion (m/z 181) versus the concentration of the working standards. The concentration of the analyte in the sample is then determined by interpolating its peak area on this curve.
The molecular weight of this compound is 181.19 g/mol .[15] Under EI conditions, it is expected to produce a characteristic fragmentation pattern.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of the molecular ion (m/z 181).
Based on spectral data from public libraries, the primary ions observed are:
-
m/z 181: The molecular ion [M]⁺•, crucial for confirming the compound's identity.[15]
-
m/z 149: Resulting from the loss of methanol (CH₃OH), a common fragmentation pathway for methyl carbamates.[15]
-
m/z 122: A significant fragment, potentially corresponding to the p-anisidine radical cation after rearrangement and fragmentation.[15]
For implementation in a regulated environment, the method should be validated according to established guidelines (e.g., ICH, SANTE, Eurachem).[6][8][9][16] Key validation parameters to assess are summarized below.
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Demonstrates a proportional response of the instrument to the concentration of the analyte over a specified range.[14] |
| Accuracy (Recovery) | 70-120% recovery for spiked samples | Measures the closeness of the experimental value to the true value, assessed by analyzing samples with a known added amount.[16] |
| Precision (RSD) | Repeatability RSD ≤ 20% | Measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogenous sample.[14] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10; lowest validated spike level | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[6][14] |
| Specificity / Matrix Effect | Evaluation of interferences from blank matrix | Ensures that the signal measured is from the target analyte and not from other components in the sample matrix.[6] |
Conclusion
This application note provides a detailed and scientifically grounded GC-MS method for the determination of this compound. By carefully selecting the GC column and optimizing the injector and oven temperature parameters, this protocol successfully mitigates the risk of thermal degradation, a common pitfall in carbamate analysis. The inclusion of a robust QuEChERS sample preparation procedure makes this method applicable to a wide range of complex matrices. This validated protocol serves as a reliable and essential tool for researchers and scientists requiring sensitive and accurate quantification of this compound.
References
- Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
- Wang, F., & Wang, J. (n.d.). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. Restek.
- Cortés-Herrera, G., et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Separation Science, 28(16), 2130-8.
- Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis.
- Yamaguchi, T., et al. (2024). [Validation of an Analytical Method for Organochlorine Pesticide Residues in Beef Products by GC-MS Using Sampling with Increment Reduction]. Shokuhin Eiseigaku Zasshi, 65(4), 95-100.
- ResearchGate. (n.d.). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
- ResearchGate. (n.d.). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
- Bianco, G., et al. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Molecules, 28(8), 3589.
- Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519003, this compound.
- Agilent Technologies. (2004). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector.
- University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS.
- Akiyama, Y., et al. (1997). Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. Journal of the Food Hygienic Society of Japan, 38(4), 258-266.
- ResearchGate. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples.
- Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. InTech.
- Al-Bayati, Y. K. F., & Al-Amiery, A. A. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. International Journal of Pharmaceutical Research, 13(1).
- Asian Journal of Pharmaceutical and Clinical Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
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Application Note: High-Resolution NMR Sample Preparation of Methyl N-(4-methoxyphenyl)carbamate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of synthesized compounds in pharmaceutical and materials science research. The quality of the resulting spectrum is fundamentally dependent on the meticulous preparation of the sample. This application note provides a comprehensive, field-tested protocol for the preparation of high-quality NMR samples of Methyl N-(4-methoxyphenyl)carbamate. We delve into the causality behind critical choices, from solvent selection to concentration optimization, to ensure reproducible, high-resolution spectral data for both qualitative and quantitative analyses.
Introduction: The Analyte
This compound is an organic compound featuring a carbamate functional group linked to a methoxy-substituted aromatic ring. Its structure presents distinct proton and carbon environments, making it an excellent candidate for NMR analysis to confirm identity and purity. Accurate spectral acquisition is paramount for researchers in drug development and chemical synthesis, where unambiguous structural confirmation is a prerequisite for further studies. This guide is designed to empower researchers to overcome common sample preparation pitfalls and achieve publication-quality spectra.
Analyte Properties
A thorough understanding of the analyte's physical and chemical properties is the first step in designing a robust sample preparation protocol.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| Appearance | Solid (form may vary) | |
| Melting Point | 88-89 °C | [3] |
| CAS Number | 14803-72-6 | [1][2] |
Foundational Principles: Solvent Selection & Concentration
The success of an NMR experiment is dictated by two key preliminary choices: the deuterated solvent and the analyte concentration.
The Critical Role of the Deuterated Solvent
Deuterated solvents are essential for modern NMR spectroscopy for two primary reasons:
-
Signal Avoidance: They replace hydrogen (¹H) atoms with deuterium (²H), which resonates at a different frequency, thus preventing the solvent's own signal from overwhelming the analyte's spectrum.[4][5]
-
Field-Frequency Lock: The spectrometer utilizes the deuterium signal to maintain a stable magnetic field throughout the experiment, which is crucial for achieving high resolution.[5][6]
Choosing the right solvent involves a multi-factor analysis:
-
Solubility (Primary Criterion): The analyte must be fully dissolved to obtain sharp, well-resolved NMR signals.[5][7] Insoluble particles lead to poor magnetic field homogeneity (shimming) and broadened peaks.
-
Chemical Compatibility: The solvent must be inert and not react with the analyte.
-
Residual Peak Interference: No solvent is 100% deuterated. The small residual protonated solvent peak (e.g., CHCl₃ in CDCl₃) should not overlap with key analyte signals.[5][8]
-
Viscosity & Volatility: Low viscosity solvents generally yield sharper signals.[8] Volatility can be a factor for sample recovery.[6][9]
For this compound, Deuterated Chloroform (CDCl₃) is the recommended starting solvent. It is a versatile solvent for a wide range of organic compounds, is relatively inexpensive, and its residual peak at ~7.26 ppm typically does not interfere with the analyte's aliphatic signals.[6][10] If solubility is an issue, Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Acetone-d₆ are excellent polar alternatives.[5]
Optimizing Analyte Concentration
The concentration directly impacts the signal-to-noise ratio (S/N) and experiment time.
-
Too Low: Results in a poor S/N, requiring a significantly longer acquisition time (as S/N increases with the square root of the number of scans).[11]
-
Too High: Can lead to concentration-dependent chemical shift changes, peak broadening due to increased viscosity or molecular aggregation, and potential solubility issues.[11]
For standard ¹H NMR on a modern spectrometer (≥400 MHz), a concentration of 5-15 mg of analyte in 0.6-0.7 mL of solvent is a well-established range.[6][11] This typically provides excellent S/N within a few minutes of acquisition time. For quantitative NMR (qNMR), precise weighing is critical, and a target of 10-20 mg is common to minimize weighing errors.[7][11]
Experimental Protocol
This protocol details the steps for preparing a high-quality NMR sample for routine structural verification.
Required Materials
-
This compound
-
Deuterated Chloroform (CDCl₃), NMR grade (≥99.8% D)
-
Optional: Tetramethylsilane (TMS) for internal reference
-
High-quality 5 mm NMR tubes (cleaned and oven-dried)[7]
-
Analytical balance (readability ±0.01 mg or better)
-
Glass vial (e.g., 4 mL)
-
Pasteur pipette (glass)
-
Vortex mixer
Workflow Diagram
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Application Notes and Protocols for the Enzymatic Characterization of Methyl N-(4-methoxyphenyl)carbamate
Introduction: Unveiling the Inhibitory Potential of Carbamates
Methyl N-(4-methoxyphenyl)carbamate belongs to the carbamate class of compounds, a group well-recognized for its members' ability to act as potent enzyme inhibitors.[1][2] Structurally analogous to the neurotransmitter acetylcholine, many carbamates exert their biological effects by targeting acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1] AChE is responsible for the hydrolysis of acetylcholine, a process essential for terminating nerve impulses.[3][4] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.
Unlike organophosphates, which cause irreversible phosphorylation of the enzyme's active site, carbamates act as reversible inhibitors.[5] They transiently carbamylate a serine residue within the AChE active site, forming a carbamyl-enzyme complex that is more stable than the acetyl-enzyme intermediate but is still capable of undergoing hydrolysis to regenerate the active enzyme.[5][6] This reversible nature makes carbamates a subject of significant interest in drug development, particularly for conditions where modulating cholinergic activity is beneficial, such as in the symptomatic treatment of Alzheimer's disease.[5][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the inhibitory activity of a novel carbamate compound, using this compound as a representative example. The following protocols detail the determination of its inhibitory potency (IC50) and the elucidation of its mechanism of action against acetylcholinesterase.
Part 1: Initial Potency Assessment - IC50 Determination
The half-maximal inhibitory concentration (IC50) is a fundamental parameter for quantifying the potency of an inhibitor. This protocol outlines a colorimetric assay based on the Ellman method to determine the IC50 of this compound against acetylcholinesterase.[8] The assay monitors the activity of AChE by measuring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[3]
Experimental Workflow for IC50 Determination
Caption: Simplified reaction schemes for different enzyme inhibition types.
Detailed Protocol: Mechanism of Action Study
1. Preliminary Steps:
-
Determine Km of ATCI: Before investigating the inhibitor, first determine the Michaelis constant (Km) of AChE for the substrate (ATCI) under the established assay conditions. This is done by measuring the initial reaction velocity at a range of ATCI concentrations (typically 0.2x to 5x the expected Km) and fitting the data to the Michaelis-Menten equation. [9] 2. Assay Procedure:
-
Prepare several fixed concentrations of this compound. Good starting points are concentrations around the IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) and a zero-inhibitor control.
-
For each fixed inhibitor concentration, perform a substrate titration by varying the concentration of ATCI across a wide range (e.g., 8-10 concentrations spanning from 0.2x Km to 5x Km).
-
Set up the 96-well plate with the matrix of inhibitor and substrate concentrations.
-
Follow the same assay procedure as for the IC50 determination: pre-incubate the enzyme with the inhibitor, then initiate the reaction by adding the substrate/DTNB mix.
-
Measure the initial reaction rates (V) for all conditions.
3. Data Analysis and Interpretation:
-
For each inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]) to generate Michaelis-Menten plots.
-
To more clearly distinguish the inhibition mechanism, transform the data into a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V against 1/[S]. [10][11][12]This linearizes the data, where the y-intercept equals 1/Vmax and the x-intercept equals -1/Km.
-
Analyze the changes in the apparent Km (Km_app) and Vmax (Vmax_app) in the presence of the inhibitor:
-
Competitive Inhibition: Lines on the Lineweaver-Burk plot intersect at the y-axis. Vmax remains unchanged, while Km increases. [11] * Non-competitive Inhibition: Lines intersect at the x-axis. Vmax decreases, while Km remains unchanged. [11] * Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease proportionally. [13] * Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are altered. [11]4. The inhibition constant (Ki) can be determined by further analysis of these plots.
-
Expected Kinetic Parameter Changes with Inhibition
| Inhibition Type | Apparent Vmax | Apparent Km | Lineweaver-Burk Plot |
| No Inhibitor | Vmax | Km | (Baseline) |
| Competitive | Vmax | Increased | Lines intersect at y-axis |
| Non-competitive | Decreased | Km | Lines intersect at x-axis |
| Uncompetitive | Decreased | Decreased | Lines are parallel |
| Mixed | Decreased | Increased or Decreased | Lines intersect off-axes |
Conclusion and Best Practices
This guide provides a robust framework for the initial characterization of this compound, or any novel carbamate inhibitor, against its putative enzyme target, acetylcholinesterase. Adherence to best practices is critical for generating reliable and reproducible data. Key considerations include:
-
Enzyme Quality and Stability: Ensure the purity and activity of the enzyme preparation.
-
Reagent Purity: Use high-quality reagents and prepare solutions fresh, especially the substrate/DTNB mix.
-
Solvent Effects: Keep the final concentration of solvents like DMSO constant across all wells and at a level that does not interfere with enzyme activity (typically ≤1%). * Initial Velocity: Ensure all rate measurements are taken during the initial, linear phase of the reaction. [9][14]* Appropriate Controls: Always include no-inhibitor and no-enzyme controls to ensure data validity. [15] By following these protocols, researchers can effectively determine the inhibitory potency and mechanism of action, providing crucial insights for further investigation in drug discovery and development programs.
References
- National Center for Biotechnology Information. (2023). Carbamate Toxicity - StatPearls. NCBI Bookshelf.
- Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.
- World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64). Inchem.org.
- Padilla, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Humana, New York, NY.
- Wikipedia contributors. (2023). Carbamate. Wikipedia.
- Sterling, J., et al. (2002). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(5), 303-313.
- Padilla, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2471, 89-105.
- Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335.
- SlideShare. (n.d.). Mode of action of carbamate.pptx.
- Carlier, P. R., et al. (2015). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 58(10), 4226–4231.
- Chemistry Stack Exchange. (2020). Why are carbamates capable of inhibiting acetylcholinesterase?
- Keeley, L. (2011). Carbamate Insecticide Action. YouTube.
- Fiveable. (n.d.). Michaelis-Menten kinetics and inhibition.
- Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- Padilla, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2471, 89-105.
- Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay.
- Edmondson, S., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 34(6), 1245-1315.
- eCampusOntario Pressbooks. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition.
- University of California, Santa Barbara. (n.d.). Graphical Analysis of the Inhibition of Michaelis-Menten and Allosteric Enyzme Catalyzed Reactions.
- Wang, S., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 2(3), 339-351.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS.
- Shapiro, A. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate.
- Niphakis, M. J., et al. (2013). Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 493–497.
- Taylor & Francis. (n.d.). Methyl carbamate – Knowledge and References.
- U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Rampa, A., et al. (1998). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 41(21), 3976-86.
- Semantic Scholar. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides.
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Application Notes & Protocols: The Utility of Methyl N-(4-methoxyphenyl)carbamate as a Scaffold in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Chemical Scaffold
Methyl N-(4-methoxyphenyl)carbamate belongs to the N-phenylcarbamate class of compounds, a chemical family renowned for its significant contributions to agriculture.[1] While this specific molecule may not be a final, commercialized agrochemical itself, its structure represents a valuable and versatile scaffold. In agrochemical research, such scaffolds are the starting point for the synthesis of diverse derivatives, enabling scientists to probe structure-activity relationships (SAR) and develop novel active ingredients. This guide explores the application of the N-phenylcarbamate scaffold, using this compound as a representative compound, across the key domains of insecticide, fungicide, and herbicide research. We will delve into the underlying mechanisms of action and provide detailed protocols for evaluating the potential of synthesized analogs.
Application I: Insecticide Discovery via Acetylcholinesterase Inhibition
The most established application for N-methyl carbamates in agrochemical science is as insecticides.[2][3] Their efficacy stems from a well-understood mechanism of action: the disruption of the insect's nervous system.
Mechanism of Action: Targeting a Critical Enzyme
Carbamate insecticides are potent inhibitors of the enzyme acetylcholinesterase (AChE).[4][5] In a healthy insect's nervous system, the neurotransmitter acetylcholine (ACh) is released into the synapse to transmit a nerve impulse. AChE rapidly breaks down ACh, terminating the signal and allowing the neuron to reset. Carbamates block the active site of AChE, leading to an accumulation of ACh in the synapse.[5] This causes continuous, uncontrolled nerve firing, resulting in tremors, paralysis, and ultimately, the death of the insect.[4] This targeted disruption makes the AChE pathway a primary focus for screening new carbamate derivatives.
Caption: Inhibition of acetylcholinesterase by carbamate insecticides.
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol, based on Ellman's method, provides a robust system for quantifying the inhibitory potential of carbamate analogs against AChE. It's a foundational screening assay for any insecticide discovery program targeting this mechanism.
Objective: To determine the concentration of a test compound required to inhibit 50% of AChE activity (IC50).
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Purified AChE (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (e.g., analogs of this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCI (75 mM) in deionized water.
-
Prepare a working solution of AChE in phosphate buffer. The exact concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare serial dilutions of the test compounds in phosphate buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% to avoid affecting enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the DTNB solution to each well.
-
Add 20 µL of your test compound dilution (or solvent for control wells).
-
Add 20 µL of the AChE solution to initiate a pre-incubation. Mix gently.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes. This allows the inhibitor to bind to the enzyme.[4]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate solution to all wells.[4]
-
Immediately place the plate in the microplate reader.
-
Measure the change in absorbance at 412 nm every minute for 10-20 minutes. The rate of change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration relative to the solvent control: % Inhibition = 100 * (V_control - V_inhibitor) / V_control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
-
Data Presentation: Summarize the results for different synthesized analogs in a table for clear comparison. Lower IC50 values indicate higher potency.
| Compound ID | R1-Group | R2-Group | AChE IC50 (µM) |
| M4MC (Lead) | -OCH3 | -H | Value |
| Analog-01 | -Cl | -H | Value |
| Analog-02 | -OCH3 | -NO2 | Value |
| Carbaryl (Control) | N/A | N/A | 2.5[4] |
| Carbofuran (Control) | N/A | N/A | 0.21[4] |
Application II: Fungicide Development and Screening
While less universally defined than their insecticidal action, carbamate derivatives are actively researched for their fungicidal properties against a range of devastating plant pathogens.[6][7] Research has shown that modifications to the core carbamate structure can yield compounds with significant activity against fungi like Botrytis cinerea and Fusarium oxysporum.[8] The development process relies on high-throughput screening of new chemical entities.
Caption: General experimental workflow for in vitro antifungal screening.
Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol is a standard method for primary screening of compounds for fungicidal activity.
Objective: To assess the ability of a test compound to inhibit the vegetative growth of a target fungal pathogen.
Materials:
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Target fungal cultures (e.g., Fusarium graminearum, Botrytis cinerea)
-
Sterile cork borer (5 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Incubator
Procedure:
-
Media Preparation:
-
Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the molten PDA to cool to approximately 50-55°C in a water bath.
-
Add the test compound (dissolved in a minimal amount of solvent) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).[7][8] Mix thoroughly by swirling. Prepare a solvent-only plate as a negative control.
-
Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.
-
-
Inoculation:
-
From the edge of an actively growing culture of the target fungus, use a sterile cork borer to cut a 5 mm mycelial plug.
-
Aseptically transfer the mycelial plug to the center of the prepared PDA plate, with the mycelium side facing down.
-
-
Incubation:
-
Seal the plates with paraffin film.
-
Incubate the plates in an inverted position at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
Incubate until the fungal growth in the control plate has reached the edge of the dish.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = 100 * (dc - dt) / dc, where dc is the average colony diameter of the control and dt is the average colony diameter of the treatment.
-
Data Presentation: Results can be tabulated to compare the efficacy of different compounds against a panel of fungal pathogens.
| Compound ID | Target Pathogen | Inhibition Rate (%) at 50 µg/mL |
| M4MC (Lead) | Fusarium graminearum | Value |
| Analog-01 | Fusarium graminearum | Value |
| M4MC (Lead) | Botrytis cinerea | Value |
| Analog-01 | Botrytis cinerea | Value |
| Related Compound | Fusarium graminearum | 70[8] |
Application III: Herbicide Discovery and Efficacy Testing
Certain N-phenylcarbamate derivatives function as herbicides, often by targeting fundamental processes in the plant like photosynthesis or cell division.[4] For instance, some act by binding to the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain, thereby blocking electron flow and halting energy production.[4] Evaluating herbicidal potential requires moving from in vitro assays to whole-plant systems.
Protocol: Whole Plant Assay for Herbicidal Efficacy
This protocol outlines a foundational experiment to assess the post-emergence herbicidal activity of test compounds.
Objective: To visually and quantitatively assess the phytotoxic effects of a carbamate compound on a target weed species.
Materials:
-
Seeds of a target weed (e.g., annual ryegrass, Lolium rigidum) and/or crop species.
-
Pots filled with a standard potting mix.
-
Controlled environment growth chamber or greenhouse.
-
Test compound formulated for spray application (e.g., as an emulsifiable concentrate or wettable powder).
-
Laboratory track sprayer or other calibrated spray equipment.
Procedure:
-
Plant Growth:
-
Sow seeds in pots and cultivate them in a growth chamber under controlled conditions (e.g., 16:8 hour light:dark cycle, 22°C/18°C day/night temperature).
-
Allow plants to grow to a specific stage, typically the 2-3 leaf stage, for application.[4]
-
-
Compound Application:
-
Prepare a series of dilutions of the formulated test compound in water to achieve a range of application rates (e.g., 0, 100, 250, 500, 1000 g a.i./ha). Include an untreated control.
-
Calibrate the sprayer to deliver a consistent volume (e.g., 200 L/ha).
-
Spray the plants uniformly with the respective herbicide solutions.
-
-
Incubation and Assessment:
-
Return the treated plants to the controlled environment.
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, malformation) at regular intervals, such as 7, 14, and 21 days after treatment (DAT).[4]
-
At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass of all plants in each pot.
-
-
Data Analysis:
-
Dry the harvested biomass in an oven at ~70°C until a constant weight is achieved. Record the dry weight for each pot.
-
Calculate the percentage of growth inhibition for each treatment compared to the untreated control: % Inhibition = 100 * (DW_control - DW_treatment) / DW_control.
-
If a sufficient range of rates is used, a dose-response curve can be generated to calculate the GR50 value (the rate required to cause a 50% reduction in growth).
-
Conclusion
This compound serves as an excellent model for the N-phenylcarbamate scaffold, a chemical structure of proven importance in agrochemical research. By systematically synthesizing derivatives and employing robust screening protocols—such as the AChE inhibition assay for insecticides, mycelial growth inhibition for fungicides, and whole-plant assays for herbicides—researchers can effectively explore structure-activity relationships. This methodical approach allows for the identification of novel compounds with enhanced potency, selectivity, and improved safety profiles, driving the innovation of next-generation crop protection solutions.
References
- Benchchem. (n.d.). Methyl (4-(Trifluoromethoxy)phenyl)carbamate.
- MySkinRecipes. (n.d.). methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate.
- ResearchGate. (n.d.). Synthesis and fungicidal activity of new N-methoxyl-N-phenylcarbamates.
- ResearchGate. (n.d.). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate.
- PubChemLite. (n.d.). This compound (C9H11NO3).
- Benchchem. (2025). A Comparative Analysis of Methyl N-(4-chlorophenyl)carbamate and Other Carbamate Compounds: Efficacy and Mechanisms of Action.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Crop For Life. (n.d.). Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests.
- MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives.
- Google Patents. (n.d.). US4272441A - Preparation of carbamates.
- Google Patents. (n.d.). HU195081B - Combined fungicide compositions containing n-phenyl-carbamate derivatives as active components.
- Taylor & Francis Online. (n.d.). Methyl carbamate – Knowledge and References.
- National Center for Biotechnology Information. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides. PMC.
- National Center for Biotechnology Information. (n.d.). methyl N-(3,4-dichlorophenyl)carbamate. PubChem Compound Database.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agroorbit.com [agroorbit.com]
- 6. methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl N-(4-methoxyphenyl)carbamate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Methyl N-(4-methoxyphenyl)carbamate
This compound is a versatile and strategically important building block in modern organic synthesis. Its utility stems from the presence of multiple reactive sites: the electron-rich aromatic ring, the nucleophilic carbamate nitrogen, and the carbamate carbonyl group. The interplay of the electron-donating methoxy group and the carbamate functionality provides a nuanced reactivity profile that can be exploited for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 88-89 °C[2] |
| CAS Number | 14803-72-6 |
| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate. |
I. Synthesis of Unsymmetrical Ureas: A Cornerstone of Medicinal Chemistry
The urea moiety is a critical pharmacophore in numerous approved drugs, acting as a rigid hydrogen bond donor and acceptor.[3] this compound serves as an excellent precursor for the synthesis of unsymmetrical ureas, avoiding the use of hazardous phosgene or isocyanates. The methodology relies on the reaction of the carbamate with a primary or secondary amine, typically in a high-boiling polar aprotic solvent like DMSO, to generate the desired urea with the elimination of methanol.[4][5]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the carbamate, forming a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the methoxide leaving group, which is subsequently protonated by the amine or a proton source in the reaction mixture to form methanol. The use of a high-boiling solvent is often necessary to drive the reaction to completion, especially with less nucleophilic amines.
Caption: Synthesis of unsymmetrical ureas from this compound.
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-3-benzylurea
This protocol details the synthesis of a representative unsymmetrical urea.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask, add this compound and anhydrous DMSO.
-
Stir the mixture under an inert atmosphere until the carbamate is fully dissolved.
-
Add benzylamine to the solution at room temperature.
-
Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to afford the pure 1-(4-methoxyphenyl)-3-benzylurea.
II. Electrophilic Aromatic Substitution: Functionalization of the Aryl Ring
The 4-methoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the methoxy group and, to a lesser extent, the nitrogen of the carbamate. These groups are ortho, para-directing. Given that the para position is occupied, electrophilic attack is directed to the positions ortho to the methoxy group (C3 and C5). Steric hindrance from the carbamate moiety may slightly favor substitution at the C3 position.
Caption: Regioselectivity in electrophilic aromatic substitution.
A. Nitration
Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed into an amine, opening avenues for diverse derivatization.
The nitration of activated aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[6] The reaction with this compound is expected to be facile due to the electron-rich nature of the ring. The primary product will be the 3-nitro derivative.
Experimental Protocol: Synthesis of Methyl N-(3-nitro-4-methoxyphenyl)carbamate
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice bath
-
Erlenmeyer flask with magnetic stirrer
Procedure:
-
Carefully add this compound to concentrated sulfuric acid at 0 °C in an ice bath with stirring. Ensure the carbamate is fully dissolved.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The yellow solid precipitate is the crude product. Collect it by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure Methyl N-(3-nitro-4-methoxyphenyl)carbamate.
B. Halogenation
Halogenation introduces a halogen atom (Cl, Br, or I) onto the aromatic ring, providing a handle for further transformations such as cross-coupling reactions.
For bromination, a mild electrophilic bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like trimethylsilyl phenyl sulfide (PhSSiMe₃) can be employed for highly regioselective bromination of activated arenes.[7] This avoids the use of harsh and less selective reagents like elemental bromine with a Lewis acid.
Experimental Protocol: Synthesis of Methyl N-(3-bromo-4-methoxyphenyl)carbamate
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Trimethylsilyl phenyl sulfide (PhSSiMe₃) (0.1 eq)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide and trimethylsilyl phenyl sulfide to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl N-(3-bromo-4-methoxyphenyl)carbamate.
III. N-Alkylation: Modification of the Carbamate Nitrogen
The nitrogen atom of the carbamate can be alkylated, although it is less nucleophilic than a free amine due to the delocalization of the lone pair into the carbonyl group. This reaction is typically performed under basic conditions to deprotonate the nitrogen, followed by reaction with an alkylating agent.
Experimental Protocol: Synthesis of Methyl N-methyl-N-(4-methoxyphenyl)carbamate
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Methyl Iodide (CH₃I) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer and inert atmosphere
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl N-methyl-N-(4-methoxyphenyl)carbamate.
IV. Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The N-aryl carbamate motif is present in a number of kinase inhibitors.[8][9] The ability to readily functionalize the aromatic ring of this compound through electrophilic substitution, and to convert the carbamate to a urea, makes it a valuable starting material in the synthesis of such compounds. For instance, the synthesis of gefitinib, an EGFR inhibitor, involves the construction of a quinazoline core, which can be derived from appropriately substituted anilines.[10] The chemistry described herein provides a toolkit for accessing such substituted aniline precursors from this compound.
Safety Information
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its predictable reactivity allows for the selective functionalization of the aromatic ring and modification at the carbamate nitrogen. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this compound in the development of novel molecules with applications in medicinal chemistry and beyond.
References
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Application Notes and Protocols for the Biological Screening of Methyl N-(4-methoxyphenyl)carbamate
Introduction
Methyl N-(4-methoxyphenyl)carbamate is a small molecule belonging to the carbamate class of compounds. The carbamate functional group is a known pharmacophore present in numerous biologically active compounds, including insecticides and therapeutic agents.[1][2] A primary and well-established mechanism of action for many carbamates is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can have profound physiological effects. This property has been exploited in the development of drugs for conditions such as Alzheimer's disease and myasthenia gravis.[5][6]
Given the structural features of this compound, a comprehensive biological screening strategy is warranted to elucidate its potential therapeutic activities and off-target effects. This guide provides a detailed experimental design for a multi-tiered screening cascade, beginning with broad primary assays to identify general bioactivity and progressing to more specific secondary and hit validation assays to characterize the mechanism of action and selectivity. The protocols herein are designed to be robust, reproducible, and adaptable for high-throughput screening (HTS) platforms.
Guiding Principles of the Screening Cascade
The proposed screening workflow is designed as a funnel, starting with broad, high-capacity screens and progressively moving towards more focused, lower-throughput assays for promising "hit" compounds. This approach maximizes efficiency and minimizes resource expenditure by eliminating inactive or non-specific compounds early in the process.
Figure 1: A multi-tiered screening cascade for this compound.
Part 1: Primary Screening
The initial phase of screening is designed to cast a wide net and identify any potential biological activity of this compound. This stage utilizes high-throughput assays to assess general cytotoxicity and primary target engagement.
General Cytotoxicity Screening
It is crucial to first assess the general cytotoxicity of the compound to distinguish between specific biological effects and non-specific toxicity. This also helps in determining the appropriate concentration range for subsequent assays.[7]
Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Lines: A panel of representative human cell lines should be used, for example:
-
HEK293 (human embryonic kidney) - a general, easily transfectable cell line.
-
HepG2 (human liver cancer) - to assess potential hepatotoxicity.
-
SH-SY5Y (human neuroblastoma) - a neuron-like cell line relevant to the potential neurological target.[3]
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical starting concentration range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO, ensuring the final concentration is <0.5%).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.
| Parameter | Description |
| Assay Principle | Conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells. |
| Readout | Colorimetric (Absorbance at 570 nm). |
| Controls | Vehicle control (e.g., DMSO), positive control (e.g., doxorubicin). |
| Throughput | High (96- or 384-well format). |
Primary Acetylcholinesterase (AChE) Inhibition Screen
Based on the carbamate structure, the primary hypothesis is that the compound will inhibit AChE. The Ellman's assay is a robust and widely used colorimetric method for measuring AChE activity and is well-suited for high-throughput screening.[8]
Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
-
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[5][9] The rate of color formation is proportional to AChE activity.
-
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
DTNB solution (10 mM in buffer)
-
ATCh iodide solution (10 mM in deionized water, prepared fresh)
-
Human recombinant AChE (e.g., 0.1 U/mL in buffer)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (e.g., physostigmine or donepezil)
-
-
Procedure (96-well plate format):
-
In each well, add:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
20 µL of the test compound at various concentrations or vehicle control.
-
20 µL of DTNB solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of AChE solution to each well.
-
Immediately after adding the enzyme, start the kinetic read at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Figure 2: Principle of the Ellman's assay for AChE inhibition.
Part 2: Secondary Screening and Selectivity Profiling
Compounds that show significant activity in the primary screens ("hits") are advanced to secondary screening for more detailed characterization.
Dose-Response and IC50 Determination
For any hits from the primary screens, a full dose-response curve should be generated to accurately determine the IC50 value. This involves testing the compound over a wider range of concentrations (typically 8-10 concentrations) in the respective primary assay.
Butyrylcholinesterase (BChE) Inhibition Assay for Selectivity
BChE is a closely related enzyme to AChE that can also hydrolyze acetylcholine.[6] Assessing the inhibitory activity of the test compound against BChE is crucial for determining its selectivity. High selectivity for AChE over BChE is often a desirable trait for therapeutic candidates to minimize potential side effects.[6][10]
Protocol: In Vitro BChE Inhibition Assay
The protocol is identical to the AChE inhibition assay described above, with the following substitutions:
-
Enzyme: Use human recombinant Butyrylcholinesterase (BChE).
-
Substrate: Use S-Butyrylthiocholine iodide (BTCh) instead of ATCh.[11]
-
Positive Control: A known BChE inhibitor such as ethopropazine can be used.[12]
Data Analysis: Calculate the IC50 for BChE inhibition and determine the selectivity index: Selectivity Index = IC50 (BChE) / IC50 (AChE) A higher selectivity index indicates greater selectivity for AChE.
| Parameter | AChE | BChE |
| IC50 (µM) | To be determined | To be determined |
| Selectivity Index | - | IC50 (BChE) / IC50 (AChE) |
NCI-60 Human Tumor Cell Line Screen
If the compound exhibits significant cytotoxicity in the primary screen, or to explore its potential as an anticancer agent, the NCI-60 screen is a valuable tool. This panel consists of 60 different human cancer cell lines, providing a broad assessment of anticancer activity across various cancer types.[2][13]
Protocol: NCI-60 Five-Dose Screen
-
Procedure: The compound is typically submitted to the National Cancer Institute's Developmental Therapeutics Program (DTP) for screening. The standard protocol involves:
-
Data Analysis: The results are reported as dose-response curves for each cell line, from which three parameters are calculated:
-
GI50: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that causes total growth inhibition (cytostatic effect).
-
LC50: The concentration that causes 50% cell death (cytotoxic effect). The pattern of activity across the 60 cell lines can be analyzed using the COMPARE algorithm to identify compounds with similar mechanisms of action.[13]
-
Part 3: Hit Validation and Mechanism of Action Studies
The final stage of the screening cascade is to validate the most promising hits and further elucidate their mechanism of action. It is essential to confirm that the observed activity is genuine and not due to artifacts.[14][15]
Hit Re-synthesis and Confirmation
Any promising hit should be re-synthesized and its purity confirmed by analytical methods (e.g., NMR, LC-MS). The re-synthesized compound should then be re-tested in the primary and secondary assays to confirm its activity. This step is crucial to rule out the possibility that the initial activity was due to an impurity in the original sample.[14]
Mechanism of Action (MOA) Studies for Enzyme Inhibition
For compounds confirmed as cholinesterase inhibitors, further kinetic studies are necessary to understand how they interact with the enzyme.[16][17]
Protocol: Enzyme Kinetic Studies
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
Procedure:
-
Perform the cholinesterase inhibition assay with varying concentrations of both the substrate (ATCh or BTCh) and the inhibitor.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the changes in Km (Michaelis constant) and Vmax (maximum reaction velocity) in the presence of the inhibitor to determine the mode of inhibition.
-
| Inhibition Type | Effect on Km | Effect on Vmax |
| Competitive | Increases | Unchanged |
| Non-competitive | Unchanged | Decreases |
| Uncompetitive | Decreases | Decreases |
| Mixed | Increases or Decreases | Decreases |
Orthogonal Assays
To further validate the primary findings, it is important to use an orthogonal assay that employs a different detection method or biological system.
Protocol: Cell-Based Acetylcholinesterase Inhibition Assay
This assay measures AChE inhibition in a more physiologically relevant cellular context.
-
Cell Line: SH-SY5Y human neuroblastoma cells, which endogenously express AChE.[3]
-
Principle: Similar to the in vitro assay, but the enzyme source is the intact cells.
-
Procedure:
-
Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a defined period.
-
Lyse the cells to release the intracellular AChE.
-
Perform the Ellman's assay on the cell lysate as described previously.
-
-
Rationale: This assay confirms that the compound can penetrate the cell membrane and inhibit the target enzyme in a cellular environment.
Conclusion
This comprehensive, multi-tiered screening cascade provides a robust framework for the biological evaluation of this compound. By systematically progressing from broad primary screens to detailed hit validation and mechanism of action studies, researchers can efficiently identify and characterize the biological activities of this compound. The detailed protocols and decision-making workflows presented herein are designed to ensure scientific rigor and generate reliable data for drug discovery and development professionals.
References
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Application Notes & Protocols: Safe Handling and Disposal of Methyl N-(4-methoxyphenyl)carbamate in a Laboratory Setting
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of Methyl N-(4-methoxyphenyl)carbamate (CAS No. 14803-72-6) for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure laboratory safety, regulatory compliance, and environmental stewardship. This guide moves beyond procedural steps to explain the underlying principles of safety and chemical neutralization, fostering a proactive safety culture.
Compound Identification and Hazard Analysis
This compound is a solid organic compound with a molecular weight of 181.19 g/mol .[1][2] A thorough understanding of its hazard profile is the foundation of its safe utilization in a research environment.
1.1. GHS Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Category 2A. Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[3]
The signal word for this compound is "Warning" .[1][3]
1.2. Physicochemical Properties
A summary of key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 14803-72-6 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Melting Point | 88-89°C | [4] |
Safe Handling and Storage Protocols
Adherence to stringent handling and storage protocols is critical to minimize exposure risk.
2.1. Engineering Controls and Personal Protective Equipment (PPE)
The primary engineering control for handling this compound is a certified chemical fume hood to ensure adequate ventilation.[3] All manipulations of the solid compound or its solutions should be performed within the fume hood.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents dermal absorption, which can be harmful.[3][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[3][5][6] |
| Skin and Body | Flame-resistant lab coat. | Provides a barrier against skin contact and contamination of personal clothing.[5] |
| Respiratory | Not typically required when using a fume hood. If a fume hood is not available, a NIOSH-approved respirator should be used. | Prevents inhalation of dust or aerosols, which are harmful.[3] |
2.2. General Handling Practices
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
2.3. Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]
-
Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[7] Carbamates are known to be incompatible with these substances.[8]
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and exposures is crucial to mitigate harm.
3.1. Spill Response Protocol
In the event of a spill, the following protocol should be initiated immediately.
Caption: Workflow for handling a minor spill of this compound.
Detailed Spill Cleanup Steps:
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential individuals.[9][10]
-
Don PPE: Before addressing the spill, put on the required PPE as detailed in Table 2.[9]
-
Containment: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[3][11] For liquid spills, create a dike around the spill with absorbent material.[10][12]
-
Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable container for hazardous waste.[9][11]
-
Decontamination: Clean the spill area with a mild detergent and water.[9] All cleaning materials must also be disposed of as hazardous waste.[9][11]
-
Disposal: Seal the waste container and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[6]
3.2. First Aid Measures
Table 3: First Aid for Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][13] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][14] |
Waste Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular trash.[11] It must be treated as hazardous chemical waste. For small quantities, chemical neutralization via alkaline hydrolysis can be performed by trained personnel to render the compound less hazardous before collection.
4.1. Principle of Alkaline Hydrolysis for Carbamate Degradation
Carbamate esters are susceptible to hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. This process is significantly accelerated under basic (alkaline) conditions. Alkaline hydrolysis of this compound breaks the carbamate linkage, yielding p-anisidine, methanol, and carbonate. These degradation products are generally less toxic than the parent carbamate compound. A similar procedure has been documented for the hydrolysis of other methyl carbamates.[15]
Caption: Simplified reaction scheme for the alkaline hydrolysis of the target compound.
4.2. Step-by-Step Laboratory-Scale Disposal Protocol
This protocol is adapted from established procedures for the basic hydrolysis of methyl carbamates and should only be performed by personnel trained in synthetic chemistry techniques inside a chemical fume hood.[5][15]
Materials:
-
This compound waste
-
Ethanol (190 proof or absolute)
-
Deionized water
-
Potassium hydroxide (KOH) pellets
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stir plate
-
Appropriate glassware for workup (separatory funnel, flasks)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: In a round-bottom flask equipped with a stir bar, dissolve the this compound waste in a solution of ethanol and water (e.g., approximately 5:1 ratio).[15]
-
Addition of Base: While stirring, slowly add potassium hydroxide pellets (a significant molar excess) to the solution. Caution: This process is exothermic and will generate heat.[5]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux for 24 hours to ensure complete hydrolysis.[5][15]
-
Workup:
-
Waste Segregation:
-
The aqueous layer, now containing potassium carbonate and residual methanol, can be neutralized and disposed of according to institutional guidelines for aqueous waste.
-
The combined ether extracts containing p-anisidine should be collected in a separate, labeled hazardous waste container. Although the primary hazardous compound has been degraded, the degradation products and solvent must still be disposed of as hazardous waste.
-
4.3. Disposal of Contaminated Materials
All materials that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, must be disposed of as solid hazardous waste in a dedicated and clearly labeled container.[11]
Conclusion
The safe handling and disposal of this compound are predicated on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines for PPE, engineering controls, and emergency procedures, researchers can significantly mitigate the risks associated with this compound. Furthermore, the application of chemical neutralization techniques, such as alkaline hydrolysis, provides a proactive approach to waste management, aligning with the principles of green chemistry and laboratory safety.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519003, this compound.
- BenchChem. (2025, December). Proper Disposal of Obtucarbamate A: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (2025, November). Proper Disposal of Ethyl Benzhydrylcarbamate: A Guide for Laboratory Professionals.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- LabSolutions. (n.d.). This compound.
- University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health & Safety.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from Environmental Health and Safety Office documents.
- TBEP Labs. (2019, April). Chemical Spill Clean-Up.
- Pickering Laboratories. (2024, August 23). Safety Data Sheet: Carbamate Pesticides Standard.
- BenchChem. (2025). Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide.
- Delaware Health and Social Services. (2015, January). Carbamate Insecticides.
- U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- G. A. Olah, S. C. Narang, A. P. Fung. (n.d.). Synthetic Methods and Reactions; LXXVI. A Convenient and General Method for the Preparation of Carbamates from Alcohols. Journal of Organic Chemistry.
- SyntheticPages. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline.
- U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates.
- Dalton Transactions. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. Royal Society of Chemistry.
- PubChem. (n.d.). This compound.
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- 3. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
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Application Notes and Protocols for the Preparation of Methyl N-(4-methoxyphenyl)carbamate Solutions for Bioassays
Introduction
Methyl N-(4-methoxyphenyl)carbamate is a chemical compound of interest in various biological screening campaigns.[1][2][3][4][5] As with any small molecule destined for bioassay, the precise and consistent preparation of test solutions is paramount to the generation of reliable and reproducible data. This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing stock and working solutions of this compound. The protocols herein are designed to ensure compound integrity, maximize solubility, and minimize potential artifacts in downstream biological applications.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust solution preparation protocol.
| Property | Value | Source |
| CAS Number | 14803-72-6 | [1][2][4][5] |
| Molecular Formula | C₉H₁₁NO₃ | [2][4][5] |
| Molecular Weight | 181.19 g/mol | [3][5] |
| Appearance | White crystalline solid | Inferred from similar compounds |
| Melting Point | 88-89°C | [6][7] |
| Purity | ≥98% (typical) | Varies by supplier |
Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). This compound is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled. Always handle this compound in a well-ventilated area or a chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Solvent Selection: The Critical First Step
The choice of solvent is arguably the most critical decision in the preparation of a compound for biological testing. The ideal solvent must fully dissolve the compound at a high concentration to create a stock solution, be miscible with the aqueous assay buffer, and exhibit minimal toxicity to the biological system at the final working concentration.
Dimethyl Sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of small molecules for high-throughput screening and other bioassays due to its exceptional solvating power for a wide range of organic compounds.[8][9]
Recommended Primary Solvent:
-
Dimethyl Sulfoxide (DMSO): Anhydrous, cell culture grade DMSO is recommended for the preparation of the primary stock solution.
Alternative Solvents:
-
Ethanol: May be suitable for certain applications but generally possesses lower solvating power for hydrophobic compounds compared to DMSO.
-
Methanol: Can also be used but may have higher volatility and different effects on assay components.
Aqueous Solubility: this compound is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is not recommended and will likely lead to inaccurate concentrations and precipitation.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many screening campaigns.
Materials:
-
This compound (solid)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Sonicator (optional)
Calculations: To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 181.19 g/mol x 1000 = 1.81 mg
Procedure:
-
Weighing the Compound: Accurately weigh 1.81 mg of this compound using a calibrated analytical balance. Transfer the solid to a clean, dry amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for at least one minute to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution at -20°C in the dark. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Serial Dilution Workflow
Quality Control: Ensuring the Integrity of Your Solutions
The accuracy of your bioassay data is directly dependent on the quality of your compound solutions. Implementing quality control (QC) measures is a non-negotiable step in a professional workflow.
1. Visual Inspection:
-
Always visually inspect your stock and working solutions for any signs of precipitation or cloudiness. If observed, the solution should not be used.
2. Concentration Verification by HPLC:
-
The concentration of the primary stock solution should be periodically verified using High-Performance Liquid Chromatography (HPLC) with UV detection. This is particularly important for long-term studies.
-
Representative HPLC Method for Carbamates:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). [10] * Mobile Phase: A gradient of water and methanol or acetonitrile is commonly used. [11][12] * Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan).
-
Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve generated from freshly prepared standards of known concentration.
-
3. Purity Assessment:
-
The same HPLC method can be used to assess the purity of the compound and to monitor for any degradation over time. The appearance of new peaks may indicate compound instability.
Stability and Storage Recommendations
The stability of this compound in DMSO solution is a critical consideration for the reliability of long-term studies.
-
Stock Solution Storage: Store aliquoted 10 mM stock solutions in DMSO at -20°C or -80°C in tightly sealed amber vials to protect from light and moisture. Under these conditions, many carbamates can be stable for extended periods. However, periodic QC is recommended.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to compound degradation or precipitation. Aliquoting is the most effective strategy to mitigate this.
-
Working Solution Stability: Aqueous working solutions are generally less stable than DMSO stocks and should be prepared fresh for each experiment. Do not store dilute aqueous solutions of the compound for extended periods.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in DMSO | Insufficient solvent volume or low-quality DMSO. | Increase the solvent volume. Ensure DMSO is anhydrous. Gentle warming and sonication can be applied. |
| Precipitation upon dilution into aqueous buffer | "Solvent shock" due to the rapid change in polarity. The final concentration exceeds the aqueous solubility limit. | Perform a stepwise dilution. Ensure the final DMSO concentration is sufficient to maintain solubility (while remaining non-toxic to the assay). Reduce the final concentration of the compound. |
| Inconsistent bioassay results | Inaccurate pipetting during serial dilution. Compound degradation. | Use calibrated pipettes and proper technique. Prepare fresh working solutions for each experiment. Verify stock solution concentration and purity via HPLC. |
Conclusion
The meticulous preparation of this compound solutions is a fundamental prerequisite for obtaining high-quality, reproducible data in any bioassay. By adhering to the principles of appropriate solvent selection, accurate weighing and dilution, and robust quality control, researchers can have confidence in the integrity of their experimental results. This guide provides a comprehensive framework, but it is essential to recognize that optimization may be required for specific assay systems and experimental goals.
References
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening.PubMed Central.[Link]
- Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.S4Science.[Link]
- Analysis of N-Methyl Carbamate Pesticides in Food.Pickering Test Solutions.[Link]
- Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements.PubMed.[Link]
- ASTM: D5315: Standard Test Method for Carbamates in Water.
- The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.Agilent.[Link]
- Dimethyl Sulfoxide (DMSO) Solubility Data.
- Dimethyl Sulfoxide.PubChem.[Link]
- Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce.PubMed.[Link]
- Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease.PubMed Central.[Link]
- Hindered internal rotation in carbamates: An NMR study of the conformations of alkyl and aryl N-(alkylsulfonylmethyl)-N-methylcarbamates and aryl N-(arylsulfonylmethyl).
- Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC)
- Methyl N-(4-methoxyphenyl)
- Methyl N-(4-methoxyphenyl)
- N to C aryl migration in lithiated carbamates: alpha-aryl
- Protocol for enzyme assays.The Royal Society of Chemistry.[Link]
- Serial Dilution Protocol.BPS Bioscience.[Link]
- Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling of (Hetero)aryl Halides with Potassium Cyanate in Alcohols.Organic Chemistry Portal.[Link]
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- 11. researchgate.net [researchgate.net]
- 12. NEMI Method Summary - D5315 [nemi.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Methyl N-(4-methoxyphenyl)carbamate Synthesis
Welcome to the technical support center for the synthesis of Methyl N-(4-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues that can lead to low yields in this specific carbamate synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve more consistent and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the reaction of p-anisidine (4-methoxyaniline) with methyl chloroformate.[1] This reaction is a nucleophilic acyl substitution where the amine group of p-anisidine attacks the electrophilic carbonyl carbon of methyl chloroformate. A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.
Q2: My yield of this compound is consistently low. What are the primary factors I should investigate?
Low yields in this synthesis can often be attributed to a few key areas. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Stability: The purity and stability of your starting materials are paramount.
-
Reaction Conditions: Temperature, reaction time, and the order of addition can significantly impact the outcome.
-
Moisture Control: The presence of water can lead to undesirable side reactions.
-
Base Selection and Stoichiometry: The choice and amount of base are critical for both reaction efficiency and minimizing side products.
-
Work-up and Purification: Product loss can occur during the isolation and purification steps.
In-Depth Troubleshooting Guides
Issue 1: Problems Related to Reagent Quality and Handling
Q1.1: I suspect my methyl chloroformate has degraded. How can I confirm this and what precautions should I take?
Methyl chloroformate is highly reactive and susceptible to hydrolysis.[2][3] It reacts with water to produce methanol, hydrochloric acid, and carbon dioxide.[3] Aged samples may appear yellow.[3]
-
Causality: The carbonyl group of methyl chloroformate is highly electrophilic. Nucleophilic attack by water leads to the formation of an unstable tetrahedral intermediate that quickly collapses, releasing HCl and forming methyl carbonic acid, which then decomposes.
-
Troubleshooting Steps:
-
Visual Inspection: A pronounced yellow color can indicate degradation.
-
FT-IR Analysis: Check for the appearance of a broad O-H stretch (from methanol and water) and changes in the carbonyl region.
-
Best Practices:
-
Q1.2: My p-anisidine is discolored. Can this affect the reaction?
Yes, discoloration of p-anisidine, which should be a white to light reddish-brown solid, often indicates oxidation.[6]
-
Causality: Anilines are prone to air oxidation, which can form colored impurities and reduce the effective concentration of the desired nucleophile.
-
Troubleshooting Steps:
-
Purification: If you suspect impurity, you can recrystallize the p-anisidine from a suitable solvent system (e.g., ethanol/water) to obtain a purer starting material.[7]
-
Proper Storage: Store p-anisidine in a tightly sealed container, protected from light and air.
-
Issue 2: Sub-optimal Reaction Conditions
Q2.1: What is the optimal temperature for the reaction between p-anisidine and methyl chloroformate? I've been running my reaction at room temperature.
While the reaction can proceed at room temperature, controlling the temperature, especially during the addition of methyl chloroformate, is crucial.
-
Causality: The reaction is exothermic. An uncontrolled increase in temperature can accelerate side reactions, such as the formation of urea byproducts (see Issue 4).
-
Recommended Protocol:
-
Dissolve the p-anisidine and a suitable base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the mixture in an ice bath (0-5 °C).
-
Add the methyl chloroformate dropwise to the cooled solution while stirring vigorously. This allows for better heat dissipation and minimizes localized high concentrations of the electrophile.
-
After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or LC-MS).[8]
-
Experimental Workflow: Synthesis of this compound
Caption: A step-by-step decision tree for troubleshooting low yields.
References
- Multichem.
- Wikipedia.
- National Center for Biotechnology Information. "Continuous Synthesis of Carbamates from CO2 and Amines." PubMed Central. [Link]
- Royal Society of Chemistry. "Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base." Organic Chemistry Frontiers. [Link]
- Selva, M., et al. "Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups." Synlett, 2010. [Link]
- Salvatore, R. N., et al. "Efficient carbamate synthesis.
- Organic Chemistry Portal.
- Telvekar, V. N. "Organic Carbamates in Drug Design and Medicinal Chemistry." ACS Medicinal Chemistry Letters, 2015. [Link]
- Hiegel, G. A., and Hogenauer, T. J. "Preparation of Methyl N-Substituted Carbamates from Amides through N-Chloroamides.
- National Center for Biotechnology Information. "Organic Carbamates in Drug Design and Medicinal Chemistry." PubMed Central. [Link]
- Zhang, J., et al. "Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate.
- PubChemLite. Methyl n-(4-methoxyphenyl)
- Organic Chemistry Portal.
- Ciba-Geigy AG. "Process for the manufacture of methocarbamol.
- National Center for Biotechnology Information. Methyl N-(4-methoxyphenyl)
- Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
- Organic Syntheses. p-Anisidine, 2-nitro-. [Link]
- O'Brien, A., and Guiry, P. J. "Methyl carbamate purification by extraction and recrystallization.
- Wikipedia. p-Anisidine. [Link]
- Organic Syntheses.
- Jencks, W. P., and Gilchrist, M. "Kinetics of reaction of substituted pyridines and oxygen anions with methyl chloroformate in aqueous solution." Journal of the Chemical Society, Perkin Transactions 2, 1972. [Link]
- Taylor & Francis. P-anisidine – Knowledge and References. [Link]
- Zhang, L., et al. "Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate.
- Romano, J. J. "Preparation of carbamates.
- Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
Sources
- 1. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Methyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. multichemindia.com [multichemindia.com]
- 5. fishersci.com [fishersci.com]
- 6. p-Anisidine - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Synthesis of Methyl N-(4-methoxyphenyl)carbamate
Welcome to the technical support center for the synthesis of Methyl N-(4-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important carbamate compound. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your final product.
I. Synthesis Overview and Mechanism
This compound is typically synthesized via the reaction of p-anisidine with methyl chloroformate.[1][2] This reaction is a nucleophilic acyl substitution where the amine group of p-anisidine attacks the electrophilic carbonyl carbon of methyl chloroformate. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
Reaction Scheme:```dot
digraph "Reaction_Scheme" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext"];
}
Caption: Experimental workflow for the synthesis of this compound.
V. References
-
Wikipedia. Carbamate. [Link]
-
University of South Florida. Synthesis of Alkyl Carbamates. [Link]
-
T. A. Chole et al. (2019). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. [Link]
-
SD Fine-Chem. METHYL CHLOROFORMATE. [Link]
-
Google Patents. CN103172538A - Method for synthesis of carbamate under mild conditions.
-
PubChem. This compound. [Link]
-
Google Patents. US4272441A - Preparation of carbamates.
-
ResearchGate. Methyl carbamate purification by extraction and recrystallization. [Link]
-
ResearchGate. Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... [Link]
Sources
"Methyl N-(4-methoxyphenyl)carbamate" purification challenges and solutions
Welcome to the dedicated technical support guide for the purification of Methyl N-(4-methoxyphenyl)carbamate (CAS: 14803-72-6). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.
Frequently Asked Questions (FAQs) - Common Purification Challenges
This section directly addresses the most common questions and issues encountered during the purification of this compound.
Q1: My crude product is an oil or fails to crystallize, even though literature suggests it's a solid. What is causing this?
A: This is a frequent issue, typically pointing to the presence of significant impurities that are acting as a crystallization inhibitor or causing freezing point depression. This compound has a defined melting point of 88-89°C[1]. Failure to solidify suggests one or more of the following:
-
Residual Solvent: Incomplete removal of high-boiling point solvents like DMF, DMSO, or even toluene can leave an oily residue.
-
Unreacted Starting Material: The starting amine, p-anisidine, is a low-melting solid/oil and can prevent your product from crystallizing if present in sufficient quantity.
-
Symmetrical Urea Byproduct: If the synthesis involved phosgene, a chloroformate, or similar reagents in the presence of moisture, the formation of 1,3-bis(4-methoxyphenyl)urea is a common byproduct. Ureas are often highly crystalline but can form eutectic mixtures or interfere with the desired product's lattice formation.
-
Excess Methylating Agent/Related Impurities: Depending on the synthetic route, other oily impurities may be present[2][3].
Solution: First, ensure all solvents are thoroughly removed under high vacuum. If the product remains an oil, an impurity removal step is necessary. An acid-base extraction is highly effective for removing residual p-anisidine, while column chromatography is the best choice for removing neutral, non-polar byproducts.
Q2: I've purified my product by recrystallization, but my NMR spectrum still shows unreacted p-anisidine. How can I remove it effectively?
A: Co-crystallization of starting materials with the product can occur, especially if they have similar structural features. While recrystallization is a powerful technique, it is not always efficient at removing certain impurities. The most robust method for removing a basic impurity like p-anisidine from a neutral product is a liquid-liquid extraction using dilute acid.
Causality: p-Anisidine contains a basic amine functional group. In the presence of a dilute acid (e.g., 1M HCl), this amine is protonated to form a water-soluble ammonium salt (p-methoxyanilinium chloride). Your carbamate product, which is neutral and lacks a basic site, will remain in the organic layer. This difference in solubility provides a clean and efficient separation. See Protocol 2 for a detailed methodology.
Q3: My yield is significantly lower than expected after purification. What are the likely causes of product loss?
A: Low recovery is a common but solvable problem that can stem from chemical degradation or mechanical losses during the purification workflow[4].
-
Hydrolysis: Carbamates are susceptible to hydrolysis, particularly under basic conditions, which cleaves the molecule back to the parent amine (p-anisidine), an alcohol (methanol), and CO₂[4][5][6]. Using strong bases (like NaOH or KOH) in your workup or purification should be avoided unless intended for cleavage. Even weak bases like sodium bicarbonate should be used judiciously and removed promptly.
-
Thermal Decomposition: Aryl carbamates can be thermally labile.[7][8][9] Prolonged heating during recrystallization or concentrating the product at high temperatures on a rotary evaporator can lead to degradation.
-
Mechanical Loss:
-
Recrystallization: Using too much solvent will result in a significant amount of your product remaining in the mother liquor.
-
Chromatography: Highly polar products can irreversibly bind to silica gel, or "streak" down the column, leading to poor recovery and fractionation.
-
Extractions: Incomplete extraction from the aqueous layer or formation of emulsions can lead to significant product loss.
-
Solution: Maintain a neutral or slightly acidic pH throughout your workup[4]. Use minimal heat for dissolution during recrystallization and concentrate solutions at moderate temperatures (<40-50°C). For chromatography, deactivating the silica gel with a small amount of a suitable amine (like triethylamine) in the eluent can sometimes improve the recovery of sensitive compounds.
Q4: I am performing flash column chromatography, but the product is coming out with impurities or not at all. How should I optimize this?
A: Flash chromatography of carbamates requires careful solvent system selection. Since this compound is a moderately polar compound, a common issue is finding the right mobile phase polarity to separate it from closely related impurities.
-
Poor Separation: If your product co-elutes with an impurity, the polarity difference between your compounds is insufficient for the chosen solvent system. You need to increase the resolution.
-
Product Stuck on Column: If the product does not elute, your solvent system is not polar enough.
Optimization Strategy:
-
TLC First: Always develop an optimal solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for a retention factor (Rf) of 0.25-0.35 for your desired product. This Rf value typically translates well to good separation on a flash column.
-
Solvent Systems: A gradient of ethyl acetate in hexanes or dichloromethane is a standard starting point. For instance, begin with 10% Ethyl Acetate/Hexanes and gradually increase the polarity.
-
Avoid Reactive Solvents: Do not use methanol as a primary eluent with silica gel for sensitive carbamates unless buffered, as silica's acidic nature combined with methanol can sometimes promote transesterification or other side reactions over long periods.
High-performance liquid chromatography (HPLC) is often the preferred analytical method for carbamates due to their potential thermal instability, which can make Gas Chromatography (GC) challenging.[10][11] This principle extends to purification; gentle conditions are key.
Troubleshooting Guides & Detailed Protocols
Visual Workflow: Selecting a Purification Strategy
The following decision tree provides a logical pathway for selecting the most appropriate purification method based on the state of your crude product and the nature of the impurities.
Caption: Decision tree for selecting the optimal purification method.
Protocol 1: Optimized Recrystallization
Recrystallization is the most efficient method for purifying crystalline solids, provided a suitable solvent is identified. The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[12]
Step-by-Step Methodology:
-
Solvent Selection: Using small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but cause it to precipitate upon cooling. Refer to the table below for starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture gently (using a steam bath or hot plate) with stirring until the solvent boils.
-
Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Adding excess solvent is a common mistake that dramatically reduces yield.
-
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a rapid filtration of the hot solution through a pre-warmed funnel with fluted filter paper. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity via melting point and an appropriate analytical technique (NMR, LC-MS).
Data Table: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Characteristics & Rationale |
| Toluene | 111 | A good starting point. The aromatic nature can help dissolve the methoxyphenyl group, while the polarity is moderate. |
| Ethyl Acetate/Hexanes | ~70-77 | A common mixed-solvent system. Dissolve the compound in a minimum of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of ethyl acetate to re-clarify before cooling. |
| Isopropanol | 82 | An alcohol that can be effective for moderately polar compounds. |
| Water | 100 | Unlikely to be a good single solvent due to the organic nature of the compound, but could potentially be used as an anti-solvent with a water-miscible solvent like isopropanol or acetone.[13] |
Protocol 2: Acid-Base Extraction for Amine Removal
This protocol is designed to remove basic impurities, most notably unreacted p-anisidine, from your neutral carbamate product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. The protonated p-anisidine will be in the top aqueous layer (if using ethyl acetate) or the bottom aqueous layer (if using DCM, check densities). Drain and discard the aqueous layer.
-
Repeat Wash: Repeat the acidic wash (Step 2 & 3) one more time to ensure complete removal of the basic impurity.
-
Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Be sure to vent frequently as CO₂ gas may be evolved.
-
Brine Wash: Wash the organic layer with saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography
This method is ideal for removing neutral, non-polar impurities that cannot be removed by extraction or when recrystallization fails.
Step-by-Step Methodology:
-
Develop Solvent System: Use TLC to find a mobile phase that gives your product an Rf of 0.25-0.35. A good starting point is 20-30% ethyl acetate in hexanes.
-
Pack the Column: Pack a glass column with silica gel using your initial, low-polarity mobile phase. Ensure there are no cracks or air bubbles in the packed bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by applying positive pressure (flash chromatography). Start with a low-polarity mobile phase and collect fractions.
-
Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase (e.g., from 10% to 40% ethyl acetate in hexanes) to elute your compounds. This generally provides better separation than an isocratic (single solvent mixture) elution.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your final, purified this compound.
Visual Workflow: Troubleshooting Impure Product Post-Purification
This flowchart outlines the logical steps to take when initial purification attempts yield an impure product.
Caption: Troubleshooting workflow for an impure product after an initial purification attempt.
References
- J Sep Sci. 2005 Nov;28(16):2130-8.
- Engebretson, J. A. (n.d.).
- Thruston, A. D., Jr. (1971). Liquid Chromatography of Carbamate Pesticides. Journal of Chromatographic Science, 9(5), 254–258. [Link]
- Al-Badr, A. A. (1980). The Thermal Decomposition of Carbamates and Carbonates of 2-Arylpropan-2-ols and 1-Aryl-1-phenylethanols: Temperature and Solvent Effects. Canadian Journal of Chemistry, 58(1), 35-42.
- Thorn, G. D., & Rummens, F. H. A. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2542. [Link]
- Mukherjee, S. K., & Swern, D. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2542.
- Taylor, R. (1970). The Thermal Decomposition of N-Arylcarbamates of t-Alcohols. 2. Effects of Solvent, Temperature, and Substituents. Canadian Journal of Chemistry, 48(12), 1933-1939.
- Back, R. A. (1965). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Canadian Journal of Chemistry, 43(8), 2342-2348.
- Agilent Technologies. (n.d.).
- Lawrence, J. F., & Leduc, R. (1978). High-Performance Liquid Chromatography of Carbamate Pesticides. Journal of Chromatographic Science, 16(8), 361–365. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- LabSolutions. (n.d.). Methyl N-(4-methoxyphenyl)
- UreaKnowHow. (n.d.).
- Salvatore, R. N., et al. (2002). Efficient Cs2CO3-promoted solution and solid phase synthesis of carbonates and carbamates in the presence of TBAI. Tetrahedron, 58(17), 3329-3347.
- ResearchGate. (n.d.).
- Environmental Protection Agency. (n.d.). III Analytical Methods.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519003, Methyl N-(4-methoxyphenyl)
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Kelly, M. F., & Janis, M. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline.
- University of Rochester, Department of Chemistry. (n.d.).
- Frison, G., et al. (2001). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
- Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589. [Link]
- Kunalan, V., et al. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine.
Sources
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- 2. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. server.ccl.net [server.ccl.net]
- 6. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
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- 12. mt.com [mt.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of Methyl N-(4-methoxyphenyl)carbamate
Welcome to the technical support center for the purification of Methyl N-(4-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on removing impurities from this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the common challenges encountered during the purification process.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The impurity profile of this compound is intrinsically linked to its synthetic route. Below are the two most common synthetic pathways and their likely byproducts.
Synthesis Pathway 1: From p-Anisidine and Methyl Chloroformate
This common method involves the reaction of p-anisidine with methyl chloroformate, typically in the presence of a base to neutralize the HCl byproduct.
Caption: Synthesis from 4-methoxyphenyl isocyanate.
Potential Impurities:
-
Unreacted 4-Methoxyphenyl Isocyanate: Highly reactive and should be quenched, but traces may remain.
-
N,N'-bis(4-methoxyphenyl)urea: A significant byproduct if the isocyanate reacts with any residual p-anisidine from its own synthesis or with any water present. [1]* Allophanates: Formed from the reaction of the carbamate product with excess isocyanate, especially at elevated temperatures. [2]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to assess the purity of my crude product?
A1: Thin-Layer Chromatography (TLC) is the ideal first step. It is a quick and inexpensive way to visualize the number of components in your crude mixture and to get an initial idea of the polarity of the impurities relative to your product.
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the nature of the impurities and the quantity of material.
-
Recrystallization is preferable for larger quantities of material when the impurities have significantly different solubility profiles from the product in a given solvent. It is often more efficient for removing less polar or more polar impurities from a crystalline solid.
-
Column Chromatography is more versatile and is excellent for separating impurities with polarities similar to the product. It is the method of choice for smaller scales or when recrystallization fails to yield a pure product.
Q3: My purified product has a low melting point and appears oily. What could be the cause?
A3: This often indicates the presence of residual solvent or persistent impurities that are disrupting the crystal lattice of your compound. Ensure your product is thoroughly dried under vacuum. If the problem persists, a second purification step, possibly using a different technique (e.g., chromatography after recrystallization), may be necessary.
Q4: Can this compound decompose during purification?
A4: Carbamates can be susceptible to thermal decomposition at high temperatures, which can lead to the formation of the corresponding isocyanate and alcohol. [3]It is advisable to avoid excessive heat during purification steps like rotary evaporation or prolonged heating during recrystallization. Basic hydrolysis can also occur, cleaving the carbamate to p-anisidine, methanol, and carbon dioxide. [4][5][6]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization: Oiling Out | The compound's solubility in the hot solvent is too high, or the solution is cooling too rapidly. The chosen solvent may be a poor choice. | - Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until it just becomes cloudy, then allow it to cool slowly. - Try a different recrystallization solvent or a solvent mixture. Good starting points for N-aryl carbamates include ethanol/water, ethyl acetate/hexane, or toluene. [7][8] |
| Recrystallization: No Crystals Form Upon Cooling | The solution is not supersaturated, meaning too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. - Add a seed crystal of the pure compound if available. |
| Column Chromatography: Poor Separation | - The mobile phase is too polar or not polar enough. - The column was overloaded with the crude sample. - The column was not packed properly, leading to channeling. | - Optimize the mobile phase using TLC first. Aim for an Rf value of 0.2-0.4 for the product. [9]- Use a proper ratio of crude material to silica gel (typically 1:30 to 1:50 by weight). [10]- Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. [10][11] |
| Column Chromatography: Product Elutes with Impurities | The polarity of the product and a specific impurity are very similar in the chosen solvent system. | - Try a different solvent system for the mobile phase. For example, if a hexane/ethyl acetate system fails, consider a dichloromethane/methanol system. - If the impurity is acidic or basic, consider adding a small amount of a modifier (e.g., 0.1% triethylamine for basic impurities or 0.1% acetic acid for acidic impurities) to the mobile phase. |
| TLC: Spots are Streaking | - The sample is too concentrated on the TLC plate. - The compound is acidic or basic and is interacting strongly with the silica gel. - The compound is not fully dissolved in the spotting solvent. | - Dilute the sample before spotting it on the TLC plate. - Add a small amount of acetic acid or triethylamine to the developing solvent. - Ensure the sample is fully dissolved before spotting. |
Detailed Protocols
These protocols provide a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.
Thin-Layer Chromatography (TLC) Analysis
Objective: To assess the purity of the crude product and to determine an appropriate solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Various solvents: hexane, ethyl acetate, dichloromethane, methanol
-
Staining solution (e.g., p-anisaldehyde or permanganate) [5][12] Procedure:
-
Prepare a developing chamber with a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. Circle any visible spots with a pencil.
-
Further visualize the plate using a chemical stain if necessary. For carbamates, a p-anisaldehyde stain can be effective. [12]8. Calculate the Retention Factor (Rf) for each spot. An ideal Rf for the product for column chromatography is around 0.2-0.4. Adjust the polarity of the mobile phase as needed to achieve this.
Purification by Recrystallization
Objective: To purify the crude product by taking advantage of differences in solubility between the product and impurities.
Recommended Solvent Systems to Screen:
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
Methanol
-
Acetone/Water [7]* Toluene
Procedure (using Ethanol/Water as an example):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Purification by Column Chromatography
Objective: To separate the product from impurities based on their differential adsorption to a stationary phase.
Caption: Workflow for purification by column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Optimized mobile phase from TLC analysis (e.g., hexane/ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Procedure:
-
Column Packing: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Drain the solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the column. Allow the sample to adsorb onto the silica.
-
Elution: Carefully add the mobile phase to the column. Begin collecting fractions. Maintain a steady flow rate. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Fraction Monitoring and Isolation: Monitor the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
- The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of the Chemical Society B: Physical Organic.
- Application Note: Quantification of Methyl 4-Methoxycinnamate Using High-Performance Liquid Chrom
- How To Choose Mobile Phase For Column Chromatography? Chemistry For Everyone. YouTube.
- Important Chemistry Tips-Solvents choose for recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Go-to recrystalliz
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Methyl N-(4-methoxyphenyl)
- Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Organic Syntheses.
- Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate.
- SiliaPlate TLC Visualiz
- 2.
- What is the basic principle for selecting mobile phase in preparative column chromatography?.
- scale-up considerations for methyl N-(4-chlorophenyl)
- Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed.
- Methyl carbamate purification by extraction and recrystallization.
- Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media.
- Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.
- TLC in the Analysis of Plant M
- Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol. Benchchem.
- METHYL N-(4-METHOXYPHENYL)
- Technical Support Center: Purification of Crude Methyl p-methoxyhydrocinnam
- Technical Support Center: Purification of Methyl 4-oxohexanoate by Column Chrom
- Application Notes and Protocols for the Purification of Methyl Benzilate by Column Chrom
- para-anisidine 4-methoxybenzenamine. The Good Scents Company.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Preparation, separation and storage of N-monofluoromethyl amides and carbamates.
- Methyl N-(4-nitrophenyl)
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC.
- Quantum-chemical study of isocyanate reactions with linear methanol associates: IX. Methyl isocyanate reaction with methanol-phenol complexes.
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI.
Sources
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- 9. 4-甲氧基苯异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C-N Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. silicycle.com [silicycle.com]
"Methyl N-(4-methoxyphenyl)carbamate" solubility issues in aqueous buffers
Welcome to the technical support center for Methyl N-(4-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a specific focus on its solubility in aqueous buffers. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.
Understanding the Challenge: The Physicochemical Profile of this compound
Furthermore, the carbamate functional group is susceptible to hydrolysis, particularly under alkaline conditions, which can impact the stability of your stock solutions and experimental results.[5][6][7]
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1][8] |
| Molecular Weight | 181.19 g/mol | [1] |
| Melting Point | 88-89°C | [8] |
| Predicted LogP | 1.7 | [1] |
| Estimated Aqueous Solubility | Low (likely < 5 mg/mL) | Based on structural analogues[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What am I doing wrong?
This is the most common issue researchers face. Due to its chemical structure, this compound has inherently low solubility in water and neutral aqueous buffers. Direct dissolution is often unsuccessful, leading to precipitation or the formation of a suspension rather than a true solution.
The primary reason is the compound's moderate lipophilicity, as indicated by its positive LogP value.[1][9][10] This means it is more energetically favorable for the molecule to associate with itself (in a solid state) than to interact with water molecules.
Q2: What is the recommended solvent for preparing a stock solution?
For initial solubilization, it is highly recommended to use a water-miscible organic solvent to prepare a concentrated stock solution. Common and effective choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
These solvents can dissolve a much higher concentration of the compound than aqueous buffers alone.[11]
Q3: How do I prepare my final working solution in an aqueous buffer from the organic stock solution?
The key is to perform a serial dilution. Prepare a high-concentration stock solution in an organic solvent (e.g., 10-50 mM in DMSO). Then, dilute this stock solution into your aqueous buffer to achieve the final desired concentration.
Crucially, the final concentration of the organic solvent in your aqueous working solution should be kept to a minimum (typically ≤1%, and often <0.1%) to avoid solvent effects in your biological assay. Always add the stock solution to the vigorously vortexing or stirring buffer to facilitate rapid dispersion and minimize localized precipitation.
Q4: I've prepared my working solution, but I see precipitation over time. Why is this happening and how can I prevent it?
This phenomenon is known as "crashing out" and can be attributed to two main factors:
-
Exceeding the Aqueous Solubility Limit: Even with the use of a co-solvent, if the final concentration of this compound in the aqueous buffer exceeds its solubility limit, it will precipitate over time.
-
Compound Instability: Carbamates can be unstable in certain buffer conditions, particularly at alkaline pH.[5][6][7] Hydrolysis of the carbamate bond will lead to degradation products that may be less soluble.
To prevent precipitation:
-
Work at lower final concentrations.
-
Prepare fresh working solutions immediately before use.
-
Ensure your buffer pH is neutral or slightly acidic (pH 6.0-7.4).
-
Consider the use of solubilizing agents in your buffer if your experimental design allows (see Troubleshooting Guide).
Q5: What is the optimal pH for my aqueous buffer?
To maintain the chemical integrity of this compound, it is recommended to use buffers with a pH in the range of 6.0 to 7.4 . Carbamates are generally more stable in neutral to slightly acidic conditions. Alkaline conditions (pH > 8.0) can promote the hydrolysis of the carbamate functional group, leading to the degradation of your compound.[5][6]
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility and stability issues.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 181.19 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flask or microcentrifuge tubes
Procedure:
-
Weigh out 1.81 mg of this compound.
-
Transfer the solid to a 1 mL volumetric flask or a suitable vial.
-
Add approximately 0.8 mL of anhydrous DMSO.
-
Vortex or sonicate the mixture at room temperature until the solid is completely dissolved.
-
Bring the final volume to 1.0 mL with DMSO.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in PBS (pH 7.4)
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in PBS to create a 100 µM intermediate solution.
-
Add 5 µL of the 10 mM stock to 495 µL of PBS.
-
Vortex immediately and thoroughly.
-
-
Further dilute the 100 µM intermediate solution 1:10 in PBS to achieve the final 10 µM working concentration.
-
Add 50 µL of the 100 µM intermediate solution to 450 µL of PBS.
-
Vortex immediately.
-
-
Use the final 10 µM working solution immediately in your experiment. The final DMSO concentration in this example is 0.1%.
Caption: Workflow for preparing a working solution of this compound.
Advanced Solubilization Strategies
For experiments requiring higher concentrations of this compound in aqueous media, advanced formulation techniques may be necessary. These approaches aim to increase the apparent solubility of the compound.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[12][13] Substituted β-cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can form micelles that encapsulate the compound, aiding its dispersion in aqueous solutions. However, be mindful that surfactants can interfere with certain biological assays.
-
Co-solvents: While the final concentration of organic co-solvents should be minimized, for some in vitro assays, a slightly higher percentage (e.g., up to 5% of ethanol or PEG 400) might be tolerated and can significantly improve solubility.[14] The compatibility of the co-solvent with the specific assay must be validated.
The selection of an appropriate advanced solubilization strategy is highly dependent on the specific experimental context and requires careful validation to ensure that the chosen excipients do not interfere with the assay results.[12][15]
References
- N-Phenylacetamide - ChemBK. (n.d.).
- 4'-Methoxyacetanilide | CAS#:51-66-1 | Chemsrc. (2025, August 26).
- CAS No.51-66-1,N-(4-Methoxyphenyl)acetamide Suppliers,MSDS download - LookChem. (n.d.).
- Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. (n.d.). Scite.ai.
- Theory of aqueous solubility prediction. (n.d.). Chemaxon Docs.
- Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.). National Institutes of Health.
- Boiling Point 295.6°C At 760 MmHg 2 Phenylacetamide Solubility Slightly Soluble In Water. (n.d.).
- Predicting Aqueous Solubility - It's Harder Than It Looks. (2018, September 5).
- Alkaline Hydrolysis of Some Carbamic Acid Esters. (n.d.). SciSpace.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). National Institutes of Health.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, December 1).
- N-phenylacetamide. (n.d.). Stenutz.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7). ACS Publications.
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- Acetanilide. (n.d.). Solubility of Things.
- Characterization of Supersaturatable Formulations for Improved Absorption of Poorly Soluble Drugs. (n.d.). National Institutes of Health.
- RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. (n.d.). PubMed.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. (n.d.). National Institutes of Health.
- Phenylacetamide, N-propyl-. (n.d.). Cheméo.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
- Formulation of poorly soluble compounds. (2010, May 31). European Medicines Agency.
- This compound. (n.d.). PubChem.
- (PDF) Carbamate Formation in Aqueous - diamine - CO2 Systems. (2025, October 30). ResearchGate.
- Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.).
- Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. (2025, August 6). ResearchGate.
- Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. (n.d.). Dr. Zachary H. Houston.
- Methocarbamol degradation in aqueous solution. (n.d.). PubMed.
- Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. (2009, April 30). PubMed.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). National Institutes of Health.
- 4-Methoxyphenyl methyl(p-tolyl)carbamate. (n.d.). PubChem.
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- 3. CAS No.51-66-1,N-(4-Methoxyphenyl)acetamide Suppliers,MSDS download [lookchem.com]
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- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Enhancing the Solubility of Methyl N-(4-methoxyphenyl)carbamate
Welcome to the technical support center for Methyl N-(4-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the solubility of this compound in your experimental workflows. As Senior Application Scientists, we've compiled this information based on established principles of organic chemistry and pharmaceutical sciences to provide you with practical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. This compound is a white crystalline solid at room temperature.[1]
| Property | Value | Source |
| Molecular Formula | C9H11NO3 | [2][3][4] |
| Molecular Weight | 181.19 g/mol | [2] |
| Melting Point | 88-89°C | [5] |
| IUPAC Name | This compound | [2] |
Q2: I'm having trouble dissolving this compound in an aqueous buffer for my biological assay. What is the likely cause?
The primary reason for poor solubility in aqueous solutions is the hydrophobic nature of the benzene ring in the molecule's structure. While the carbamate and methoxy groups can participate in hydrogen bonding, the overall molecule has significant non-polar character, making it difficult to dissolve in water. This is a common challenge for many organic compounds in drug discovery.[6]
Q3: What are the general strategies to improve the solubility of a poorly water-soluble compound like this?
There are several established techniques to enhance the solubility of hydrophobic drugs and compounds.[7] These can be broadly categorized as physical and chemical modifications.[8] Common approaches include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[8][9][10]
-
pH Adjustment: Altering the pH of the solution to ionize the compound, if it has acidic or basic functional groups.[8]
-
Use of Surfactants/Solubilizing Agents: Employing agents that can form micelles to encapsulate the hydrophobic compound.[10]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix.[7][11]
-
Particle Size Reduction (Micronization): Increasing the surface area of the solid compound to enhance the dissolution rate.[10][11]
Troubleshooting Guides & Experimental Protocols
This section provides a more in-depth, step-by-step approach to resolving solubility issues with this compound.
Issue 1: The compound is not dissolving in my desired aqueous buffer.
Root Cause Analysis: The polarity of the aqueous buffer is too high to effectively solvate the non-polar regions of the this compound molecule.
Solution Workflow:
Caption: A workflow for systematically troubleshooting solubility issues.
Protocol 1: Solubility Enhancement using Co-solvents
Principle: Co-solvents reduce the overall polarity of the solvent system, making it more favorable for dissolving non-polar solutes.[9][10] For many poorly soluble drugs, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) are effective.[9]
Step-by-Step Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of this compound.
-
Dissolve it in a minimal amount of a pure, water-miscible organic solvent (e.g., DMSO, ethanol). Ensure the compound is fully dissolved in this stock solution.
-
-
Determine Solvent Tolerance of Your System:
-
Before adding the stock solution to your aqueous buffer, it is crucial to determine the maximum percentage of the organic solvent that your experimental system (e.g., cell culture, enzyme assay) can tolerate without adverse effects. This is a critical control experiment.
-
-
Serial Dilution into Aqueous Buffer:
-
Perform a serial dilution of your concentrated stock solution into the final aqueous buffer.
-
Start with a high dilution factor and gradually decrease it.
-
After each addition, vortex or mix the solution thoroughly.
-
Visually inspect for any precipitation. The highest concentration that remains clear is your working solubility limit with that specific co-solvent percentage.
-
Data Summary Table for Co-solvent Selection:
| Co-solvent | Typical Starting Concentration in Final Solution | Pros | Cons |
| DMSO | 0.1% - 1% | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations. |
| Ethanol | 1% - 5% | Biologically compatible at low concentrations. | May denature some proteins at higher concentrations. |
| PEG 400 | 5% - 20% | Low toxicity. | More viscous, can be challenging to work with. |
Protocol 2: Investigating the Effect of pH on Solubility
Principle: The solubility of ionizable compounds can be significantly altered by adjusting the pH of the solution. While this compound does not have strongly acidic or basic groups, the carbamate linkage can undergo hydrolysis under strongly acidic or basic conditions, especially with heating. However, modest pH changes can still influence solubility by affecting hydrogen bonding interactions.
Step-by-Step Methodology:
-
Prepare a Series of Buffers:
-
Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer components are compatible with your downstream application.
-
-
Solubility Testing:
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
-
Quantification:
-
After the equilibration period, filter or centrifuge the samples to remove undissolved solid.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
-
-
Analysis:
-
Plot the measured solubility against the pH of the buffer to determine if there is a pH-dependent solubility profile.
-
Logical Relationship Diagram for pH Adjustment:
Caption: Decision process for using pH to enhance solubility.
Safety and Handling
When handling this compound, it is important to adhere to standard laboratory safety practices.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.[12][13]
-
In case of skin or eye contact, rinse thoroughly with water.[12][13]
-
Consult the Safety Data Sheet (SDS) for comprehensive hazard information.[12]
References
- LabSolutions. Methyl N-(4-methoxyphenyl)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519003, Methyl N-(4-methoxyphenyl)
- Al-kassas, R., et al. (2024).
- Pharma B. (2024, October 21). Solubility enhancement techniques. [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
- World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
- Solubility of Things. (n.d.). Methyl N-[4-(methoxycarbonylamino)
- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
- ResearchGate. (2025, August 6). (PDF)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 700129, 4-Methoxyphenyl methyl(p-tolyl)
- National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]
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- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Solubility enhancement techniques [wisdomlib.org]
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- 13. fishersci.com [fishersci.com]
"Methyl N-(4-methoxyphenyl)carbamate" degradation pathways and stability
Welcome to the technical support center for Methyl N-(4-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust solutions for challenges encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: this compound, like other N-aryl carbamates, is susceptible to degradation through several key pathways. The most common are hydrolysis, photolysis, and thermal decomposition.[1] Under aqueous conditions, hydrolysis of the carbamate ester linkage is a primary concern, particularly under basic conditions.[2][3] Exposure to ultraviolet light can induce photodegradation, while elevated temperatures can cause thermal decomposition, often leading to the formation of an isocyanate intermediate.[4]
Q2: What are the expected major degradation products from hydrolysis?
A2: The hydrolysis of this compound will primarily yield p-anisidine and methanol, with the release of carbon dioxide. Under basic conditions, the reaction proceeds through the cleavage of the carbamate bond.[2][3] In acidic conditions, while generally more stable than in basic media, prolonged exposure can also lead to the same degradation products.
Q3: How should I properly store this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. A shelf life of 1095 days has been suggested under appropriate storage conditions.[5] It is crucial to protect the compound from moisture to prevent hydrolysis. Storing it in a desiccator with a drying agent like anhydrous magnesium sulfate or molecular sieves is recommended. For added protection, especially for long-term storage, replacing the air in the storage container with an inert gas such as argon or nitrogen can prevent oxidative degradation.
Q4: Is this compound sensitive to light?
A4: Aromatic carbamates can be susceptible to photodegradation. The methoxyphenyl group in the structure can absorb UV light, which may lead to the cleavage of the carbamate bond or other photochemical reactions. Therefore, it is best practice to store the compound in amber vials or otherwise protected from light, especially when in solution.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Unexpected peaks in my HPLC chromatogram after sample preparation. | Hydrolysis during sample preparation. The use of aqueous buffers with a basic pH can accelerate the hydrolysis of the carbamate linkage. | 1. Check the pH of your sample diluent and mobile phase. If it is basic, consider adjusting to a neutral or slightly acidic pH. Carbamates are generally more stable at lower pH values. 2. Prepare samples immediately before analysis. Minimizing the time the compound spends in an aqueous solution will reduce the extent of hydrolysis. 3. Use a non-aqueous solvent for initial stock solutions. Solvents like acetonitrile or methanol are appropriate for stock solutions. Dilute into your aqueous mobile phase or buffer just before injection. |
| Loss of parent compound signal over time when samples are left in the autosampler. | Autosampler-induced degradation. This can be due to hydrolysis in an aqueous mobile phase or thermal degradation if the autosampler is not temperature-controlled. | 1. Utilize a temperature-controlled autosampler. Set the temperature to a low value (e.g., 4°C) to slow down potential degradation reactions. 2. Perform a time-course study. Inject the same sample at different time points (e.g., 0, 2, 4, 8 hours) to determine the rate of degradation in the autosampler and establish a maximum allowable run time for a batch. |
| Inconsistent results in cell-based assays. | Metabolic degradation by cells. If you are using cell lines that have metabolic activity (e.g., liver cells), they may be metabolizing the compound. Potential metabolic pathways include N-demethylation or hydroxylation of the phenyl ring. | 1. Include appropriate controls. Use a known stable compound as a positive control and cell-free wells with your compound as a negative control to assess non-metabolic degradation. 2. Analyze cell culture media over time. Use a suitable analytical method like LC-MS to monitor the disappearance of the parent compound and the appearance of potential metabolites in the media.[6] |
| Difficulty in achieving mass balance in forced degradation studies. | Formation of volatile or non-UV active degradation products. Thermal degradation can produce volatile compounds like isocyanates. Some degradation products may lack a chromophore, making them undetectable by UV detectors. | 1. Employ a mass spectrometer (MS) detector. An MS detector can identify and quantify non-UV active or volatile degradation products.[7] 2. Use a milder degradation condition. If degradation is too extensive, it can lead to secondary and tertiary degradation products that are difficult to track. Aim for 5-20% degradation for optimal pathway elucidation.[1][8] |
Degradation Pathways & Experimental Workflows
Predicted Degradation Pathways
The following diagram illustrates the likely degradation pathways of this compound under different stress conditions.
Caption: Predicted degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature and monitor for degradation at initial time points (e.g., 0.5, 1, 2, 4 hours) due to the higher reactivity of carbamates under basic conditions.
-
Withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 48 hours.
-
Monitor at various time points and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial.
-
Heat in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a quartz cuvette or a transparent vial to a photostability chamber with a light source that provides both UV and visible light (ICH Q1B conditions).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at various time points.
-
3. Analytical Method:
-
A stability-indicating HPLC method is crucial. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a possible modifier like 0.1% formic acid for better peak shape) is a good starting point.
-
UV detection should be performed at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
For structural elucidation of unknown degradation products, LC-MS is the preferred technique.[6][7]
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating analytical method.
References
- The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Analytical Method Summaries. Eurofins.
- Basic hydrolysis of some alkyl and phenyl N-Aryl-N-methylcarbamates. ResearchGate.
- This compound. PubChem.
- Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate.
- Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability. Benchchem.
- 4-Methoxyphenyl methyl(p-tolyl)carbamate. PubChem.
- Analytical Techniques In Stability Testing. Separation Science.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.
- This compound. LabSolutions.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. labsolu.ca [labsolu.ca]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. scispace.com [scispace.com]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Methyl N-(4-methoxyphenyl)carbamate
Welcome to the technical support center for the HPLC analysis of Methyl N-(4-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity and reliability of your analytical results.
Understanding the Analyte: this compound
Before delving into troubleshooting, a fundamental understanding of the analyte's physicochemical properties is paramount. These properties govern its behavior during chromatographic separation.
| Property | Value | Significance for HPLC Analysis |
| Molecular Formula | C₉H₁₁NO₃[1] | Basic information for mass spectrometry and calculations. |
| Molecular Weight | 181.19 g/mol [1] | Essential for preparing standard solutions of known molarity. |
| Predicted logP | 1.7[1] | Indicates moderate hydrophobicity, suggesting good retention on reversed-phase columns like C18 or C8 with a typical mobile phase of acetonitrile or methanol and water. |
| Predicted pKa (Basic) | ~1.3 (for the methoxy aniline nitrogen) | The aniline nitrogen is weakly basic. At pH values significantly above 1.3, the compound will be in its neutral form. |
| Predicted pKa (Acidic) | ~15.7 (for the carbamate N-H) | The carbamate proton is very weakly acidic and will be in its neutral form under typical reversed-phase HPLC conditions. |
| UV λmax | ~290 nm (predicted based on similar structures) | Provides a suitable wavelength for UV detection, offering good sensitivity without derivatization. |
| Melting Point | 88-89 °C | Useful for identity confirmation and assessing purity of the reference standard. |
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the HPLC analysis of this compound.
Q1: What are the recommended starting HPLC conditions for the analysis of this compound?
A1: Based on the physicochemical properties of the analyte, a reversed-phase HPLC method is most suitable. Here is a recommended starting point:
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The moderate hydrophobicity (logP ~1.7) of the analyte makes a C18 column a good initial choice for achieving adequate retention. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The use of a buffered mobile phase at a low pH (around 2.7 for 0.1% formic acid) ensures that the weakly basic aniline nitrogen is protonated, which can lead to sharper peaks by minimizing secondary interactions with residual silanols on the column. |
| Gradient | Start with a lower percentage of Acetonitrile (e.g., 30%) and ramp up to a higher percentage (e.g., 90%) over 10-15 minutes. | A gradient elution is recommended to ensure the timely elution of the analyte and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection | UV at 290 nm | Based on the UV absorbance of structurally similar compounds, this wavelength should provide good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and sensitivity requirements. |
Q2: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue and can often be attributed to secondary interactions between the analyte and the stationary phase. Given that this compound has a weakly basic aniline-type nitrogen, interactions with acidic silanol groups on the silica-based column packing are a primary suspect.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic or trifluoroacetic acid) will protonate the aniline nitrogen, reducing its interaction with negatively charged silanols.
-
Use a Base-Deactivated Column: Modern, high-purity silica columns that are end-capped or have a base-deactivated surface are designed to minimize silanol interactions.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this can sometimes lead to baseline instability and is less favored with modern columns.
Q3: I am observing significant shifts in the retention time of my analyte between injections. What should I investigate?
A3: Retention time shifts can be frustrating and point to a lack of system stability. A systematic approach is key to identifying the root cause.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection and between runs, especially when using a gradient.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation, such as inaccurate pH adjustment or variations in the organic-to-aqueous ratio, can lead to retention time drift. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a thermostatted column compartment is highly recommended for maintaining stable temperatures.
-
Pump Performance: Check for leaks in the pump, ensure proper solvent delivery, and verify that the flow rate is constant and accurate.
Q4: My baseline is noisy and drifting. What are the common causes?
A4: A stable baseline is essential for accurate quantification. Baseline issues can stem from several sources.
-
Mobile Phase Contamination: Use high-purity HPLC-grade solvents and reagents. Contaminants can accumulate on the column and elute during a gradient, causing baseline drift.
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, leading to baseline noise and spikes. Use an online degasser or degas the mobile phase by sonication or helium sparging.
-
Detector Issues: A failing lamp in a UV detector can cause noise and drift. Check the lamp's energy output. Contamination of the detector flow cell can also be a culprit.
-
Poor Mixing: In gradient elution, inadequate mixing of the mobile phase components can result in a wavy baseline. Ensure the pump's mixer is functioning correctly.
In-Depth Troubleshooting Guides
For more persistent issues, the following troubleshooting guides provide a more detailed, step-by-step approach to problem-solving.
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate integration. This workflow will guide you through a logical troubleshooting process.
Caption: Troubleshooting workflow for retention time instability.
Stability-Indicating Method Development and Forced Degradation
For drug development professionals, ensuring that an HPLC method is "stability-indicating" is a regulatory requirement. This means the method must be able to separate the active pharmaceutical ingredient (API) from its degradation products. Forced degradation studies are performed to generate these degradation products and validate the method's specificity.
The carbamate linkage in this compound is susceptible to hydrolysis, particularly under basic and to a lesser extent, acidic conditions. Oxidative degradation is also a potential pathway.
Typical Forced Degradation Conditions
| Stress Condition | Reagent and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60-80 °C for several hours | Hydrolysis of the carbamate bond to form p-anisidine and methanol. |
| Base Hydrolysis | 0.1 M NaOH at room temperature to 60 °C for a shorter duration | Rapid hydrolysis of the carbamate bond, likely via an E1cB mechanism, to form p-anisidine and methanol. |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature | Oxidation of the p-anisidine moiety, potentially leading to colored dimeric and polymeric products. |
| Thermal Degradation | 80-105 °C for 24-48 hours (solid state and in solution) | Assess thermal lability. |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light | Assess light sensitivity. |
Potential Degradation Products
Based on the chemistry of carbamates and p-anisidine, the following degradation products are anticipated:
-
p-Anisidine: Formed from the hydrolysis of the carbamate bond.
-
Oxidized and Dimeric Products of p-Anisidine: p-Anisidine can be oxidized to form colored impurities, such as diimines and quinone imines, which may further polymerize.[2]
The HPLC method should be developed to resolve the main peak of this compound from these potential degradation products. A photodiode array (PDA) detector is highly recommended during method development to check for peak purity and to identify the UV spectra of any new peaks that appear under stress conditions.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 1 hour. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase.
-
Analyze Samples: Inject the stressed samples, along with an unstressed control sample, into the HPLC system.
-
Evaluate Results: Assess the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak. Use a PDA detector to compare the spectra of the degradation products to the parent compound and to check for peak purity.
This comprehensive guide provides a solid foundation for the successful HPLC analysis of this compound, from initial method setup to in-depth troubleshooting and stability-indicating method development. For further assistance, always refer to your instrument's manuals and consider consulting with your chromatography column supplier.
References
- Eling, T. E., & Mason, R. P. (1987). Reactive intermediates formed during the peroxidative oxidation of anisidine isomers. Chemical Research in Toxicology, 22(a), 214-222.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Bhandage, A., & et al. (2011). Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 819-824.
- Science.gov. (n.d.). Forced degradation study.
- Taylor & Francis. (n.d.). Forced degradation – Knowledge and References.
- TSI Journals. (2008). PHOTO-ASSISTED OXIDATION OF p-ANISIDINE BY FENTON REAGENT.
- Singh, R., & et al. (2013). Development of forced degradation and stability indicating studies of drugs – A review. Journal of Analytical & Bioanalytical Techniques, 4(5).
- CDR FoodLab. (2014, March 25). The p-Anisidine Value determination against the oxidation in fats and oils.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- O'Connor, A. W., & et al. (2002). N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies. Journal of Environmental Monitoring, 4(4), 535-540.
- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- Chaturvedi, N. K., & Katoch, S. S. (2018). Effect of various parameters during degradation of toxic p-anisidine by Fenton's oxidation.
- MedCrave. (2016). Forced degradation studies.
- Wikipedia. (n.d.). p-Anisidine.
- Megriche, A., & et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Journal of the Chinese Chemical Society, 65(7), 823-829.
- U.S. Geological Survey. (1995). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES IN WATER BY HPLC.
- ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations.
- PMO15- 1. (n.d.).
- Jiang, J., & et al. (2020). Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. Applied and Environmental Microbiology, 86(24).
- Poompradub, S., & et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12217-12226.
- Damodharan, K. A., & et al. (2021). Stability Indicating Method Development and Validation of Cenobamate in Bulk and Dosage form by Liquid Chromatography.
- Meng, X., & et al. (2022). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)
Sources
Technical Support Center: Troubleshooting Peak Tailing for Methyl N-(4-methoxyphenyl)carbamate in Reverse-Phase HPLC
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase HPLC analysis of Methyl N-(4-methoxyphenyl)carbamate. Asymmetric peaks can compromise the accuracy and reproducibility of your quantitative results, and this guide provides a structured, cause-and-effect approach to diagnosing and resolving the problem. We will move beyond simple checklists to explore the underlying chemical principles governing peak shape for this specific analyte.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding peak tailing for carbamate compounds like this compound.
Q1: What is peak tailing and why is it a problem for my analysis?
Peak tailing refers to the distortion of a chromatographic peak where the back half of the peak is broader than the front half.[1] In an ideal separation, peaks are perfectly symmetrical, following a Gaussian distribution. This symmetry is measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfect peak. A value greater than 1.2 is generally considered to be tailing.[2]
This is not merely a cosmetic issue. Peak tailing leads to:
-
Inaccurate Integration: It becomes difficult for the chromatography data system to correctly identify the start and end of the peak, leading to errors in area calculation and, therefore, inaccurate quantification.
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it impossible to quantify individual components accurately.
-
Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).[3]
Q2: What are the structural features of this compound that make it prone to peak tailing?
This compound possesses a secondary amine-like nitrogen atom within its carbamate functional group (-NH-C(=O)-O-).[4][5] This nitrogen has a lone pair of electrons and can be protonated under acidic conditions, allowing the molecule to carry a positive charge. It is this basic character that is the primary driver of peak tailing in reverse-phase HPLC.[6] Compounds with amine or other basic functional groups are known to interact strongly with the stationary phase in ways that go beyond the intended hydrophobic retention mechanism.[2]
| Property | Value / Description | Reference |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₉H₁₁NO₃ | [5] |
| Molecular Weight | 181.19 g/mol | [4] |
| Key Functional Group | Carbamate (contains a weakly basic nitrogen) | [4][6] |
| Melting Point | 88-89 °C | [7] |
Q3: What is the primary chemical cause of peak tailing for this compound in RP-HPLC?
The most common cause of peak tailing for basic compounds like this compound is secondary ionic interactions with residual silanol groups on the silica-based stationary phase.[6][8]
Here's the mechanism:
-
Stationary Phase: Most reverse-phase columns (e.g., C18, C8) are made from silica particles. The manufacturing process inevitably leaves some unreacted silanol groups (Si-OH) on the surface.[9]
-
Silanol Ionization: At mobile phase pH levels above approximately 3-4, these acidic silanol groups can deprotonate, becoming negatively charged silanolates (Si-O⁻).[10][11]
-
Analyte Interaction: The protonated, positively charged carbamate analyte then interacts electrostatically with these negatively charged silanolate sites.[2][6]
This creates a secondary retention mechanism (ion-exchange) in addition to the primary hydrophobic retention.[2] Because these silanol sites are not uniformly distributed and the interaction strength can vary, the analyte molecules do not move through the column in a single, tight band, resulting in a tailed peak.
Protocol 1: Mobile Phase pH Adjustment
This protocol is the most critical first step to address chemical-based peak tailing for this compound.
Objective: To eliminate secondary silanol interactions by controlling mobile phase pH and achieve a symmetrical peak (Tf ≤ 1.2).
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Mobile phase additives: Formic acid (FA) or Trifluoroacetic acid (TFA)
-
pH meter calibrated with appropriate standards
-
Your this compound standard
Procedure:
-
Prepare Baseline Mobile Phase (Unbuffered): Prepare your current mobile phase (e.g., 50:50 Acetonitrile:Water) and inject your standard. Record the retention time and, most importantly, calculate the Tailing Factor (Tf). This is your baseline.
-
Prepare Acidified Mobile Phase (pH < 3.0):
-
Take the aqueous portion of your mobile phase (e.g., 500 mL of HPLC-grade water).
-
Add a small amount of acid. A final concentration of 0.1% (v/v) formic acid is an excellent starting point and is mass spectrometry compatible. [12]This will typically bring the pH to ~2.7.
-
Crucially, measure the pH of the aqueous portion before mixing it with the organic solvent. [11] * Mix the acidified aqueous phase with your organic solvent to create the final mobile phase (e.g., 50:50 Acetonitrile:0.1% Formic Acid in Water).
-
-
Equilibrate and Analyze: Flush the HPLC system and column with the new, acidified mobile phase for at least 15-20 column volumes to ensure full equilibration.
-
Inject Standard: Inject the same concentration of your standard as in Step 1.
-
Compare Results: Compare the retention time and Tailing Factor to your baseline measurement.
Expected Outcome:
| Mobile Phase Condition | Expected Tailing Factor (Tf) | Rationale |
| Neutral Water (pH ≈ 7) | > 1.5 (Significant Tailing) | Silanols are ionized (Si-O⁻), leading to strong secondary interactions with the protonated analyte. [10] |
| 0.1% Formic Acid (pH ≈ 2.7) | 1.0 - 1.2 (Symmetrical Peak) | Silanols are protonated (Si-OH) and non-ionic, eliminating the cause of tailing. [2][12] |
If lowering the pH resolves the tailing, your problem was chemically-driven silanol interactions. You can proceed with your analysis using the optimized, low-pH mobile phase.
Protocol 2: HPLC Column Cleaning and Regeneration
If pH adjustment does not fully resolve the issue, your column may be contaminated with strongly retained matrix components. This is a general cleaning procedure for a standard C18 column.
Objective: To remove contaminants from the column that may be causing peak distortion.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min): Note: Always disconnect the column from the detector during flushing with strong solvents.
-
Buffer Wash: Flush the column with your mobile phase composition but without any buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 minutes. This removes precipitated buffer.
-
Aqueous Wash: Flush with 100% HPLC-grade water for 20 minutes to remove any remaining salts.
-
Strong Organic Flush (for non-polar contaminants): Sequentially flush the column in the reverse direction (if permitted by the manufacturer) with the following solvents for 20-30 minutes each:
-
100% Acetonitrile
-
100% Isopropanol (IPA)
-
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase). [1]5. Re-test: Once equilibrated, re-inject your standard to see if peak shape has improved. If not, and you have already optimized the pH, the column may be permanently damaged and require replacement.
Summary and Key Takeaways
Peak tailing for this compound in reverse-phase HPLC is a common but solvable problem. The issue almost always stems from the basic nature of the carbamate group interacting with acidic residual silanols on the silica stationary phase.
The most effective troubleshooting steps are:
-
Control the Chemistry: Adjust the mobile phase pH to be below 3.0 by adding 0.1% formic acid. This is the single most effective way to eliminate the root cause of the tailing.
-
Use the Right Hardware: Employ a modern, high-purity, and well-end-capped HPLC column designed for the analysis of basic compounds.
-
Verify System Integrity: If chemical fixes don't work, perform a systematic check for extra-column volume, sample overload, and solvent mismatch issues.
By understanding the underlying chemical interactions and following a logical troubleshooting workflow, you can achieve symmetrical, reproducible peaks, ensuring the integrity and accuracy of your chromatographic data.
References
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
- Scribd. (n.d.). Peak Tailing.
- HPLC Troubleshooting Guide. (n.d.).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- BenchChem. (2025). Troubleshooting Caulophyllogenin peak tailing in reverse-phase HPLC.
- Chromatography Today. (2023, April 4). How to Fix Asymmetrical Chromatography Peaks.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- PubMed. (2014).
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- LabSolutions. (n.d.). This compound.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
- Phenomenex. (n.d.). LC Technical Tip.
- Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Guidechem. (n.d.). This compound 14803-72-6 wiki.
- Phenomenex Blog. (2020, February 11). pH – Why Is It Critical To Your Mobile Phase Method Development?
- Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- Imtakt. (n.d.). Interactions of HPLC Stationary Phases.
- Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography.
- S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.
- Ingenieria Analitica Sl. (n.d.). METHOD ABSTRACT / 112.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- National Center for Biotechnology Information. (n.d.). 4-Methoxyphenyl methyl(p-tolyl)carbamate. PubChem Compound Database.
- ChemicalBook. (2023, May 4). This compound | 14803-72-6.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
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- 5. Page loading... [wap.guidechem.com]
- 6. Restek - Videoartikel [de.restek.com]
- 7. labsolu.ca [labsolu.ca]
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- 10. support.waters.com [support.waters.com]
- 11. agilent.com [agilent.com]
- 12. labcompare.com [labcompare.com]
Preventing hydrolysis of "Methyl N-(4-methoxyphenyl)carbamate" during experiments
Welcome to the technical support center for Methyl N-(4-methoxyphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the hydrolysis of this compound during experimental use. Here you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound.
I. Understanding the Challenge: The Hydrolysis of an N-Aryl Carbamate
This compound, like other N-monosubstituted aryl carbamates, is susceptible to hydrolysis, particularly under neutral to alkaline conditions. This degradation pathway can compromise experimental results by reducing the concentration of the active compound and introducing impurities, primarily 4-methoxyaniline and methanol, which can have their own biological or chemical activities.
The primary mechanism of hydrolysis in neutral to basic aqueous solutions is an elimination-addition reaction known as the E1cB (Elimination Unimolecular conjugate Base) mechanism.[1][2] This process involves two key steps:
-
Deprotonation: A base (such as a hydroxide ion or even a water molecule) removes the proton from the carbamate nitrogen, forming a negatively charged conjugate base.
-
Elimination: This intermediate is unstable and rapidly eliminates the aryloxide (phenolate) group, forming a transient methyl isocyanate intermediate. This elimination is typically the rate-determining step.[1]
-
Reaction with Water: The highly reactive methyl isocyanate is then quickly attacked by water, leading to the formation of an unstable carbamic acid, which decarboxylates to yield methylamine and carbon dioxide.
It is crucial to understand that the rate of this degradation is highly dependent on pH; the concentration of base directly influences the initial deprotonation step.[1] Therefore, controlling the pH of your experimental solutions is the single most important factor in preventing hydrolysis.
II. Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This guide addresses common problems that may indicate compound degradation.
Problem 1: I am observing a loss of biological activity or inconsistent results over the course of my experiment.
-
Probable Cause: The compound is likely hydrolyzing in your aqueous assay buffer, reducing its effective concentration over time. N-monosubstituted carbamates can be highly unstable at physiological pH (7.4) and 37°C.[3]
-
Solution Workflow:
-
Confirm Degradation: Analyze your working solution at different time points (e.g., T=0, T=2h, T=6h) using the HPLC protocol detailed below. The appearance of a peak corresponding to 4-methoxyaniline and a decrease in the area of the parent compound peak will confirm hydrolysis.
-
Adjust Buffer pH: The most effective preventative measure is to lower the pH of your experimental buffer. Carbamates are significantly more stable in acidic conditions.[3] If your experimental system allows, perform the assay at a pH between 6.0 and 6.5.
-
Prepare Fresh Solutions: Always prepare your working solutions immediately before use from a stable, non-aqueous stock. Do not store the compound in aqueous buffers for extended periods.
-
Control Temperature: If possible, run experiments at the lowest feasible temperature to slow the rate of hydrolysis.
-
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Problem 2: I see an unexpected peak in my chromatogram (HPLC, LC-MS) that grows over time.
-
Probable Cause: You are directly observing the formation of the hydrolysis product, 4-methoxyaniline.
-
Solution Protocol: Confirming the Impurity
-
Obtain a Standard: Procure a reference standard for 4-methoxyaniline.
-
Spike Your Sample: Prepare a sample of your degraded this compound solution. Analyze it by HPLC. Then, add a small amount of the 4-methoxyaniline standard to this same vial (spiking) and re-inject.
-
Analyze Results: If the height or area of the unknown impurity peak increases upon spiking, you have confirmed its identity as 4-methoxyaniline. You can then proceed with the stability protocols outlined in Problem 1.
-
III. Experimental Protocols & Best Practices
Protocol 1: Preparation of Stable Stock Solutions
The key to preventing hydrolysis is to avoid prolonged contact with water, especially at neutral or basic pH.
-
Recommended Solvents: For stock solutions, use anhydrous grade aprotic organic solvents.
-
Primary Choice: Dimethyl sulfoxide (DMSO)
-
Secondary Choices: N,N-Dimethylformamide (DMF), Acetonitrile (ACN)
-
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO (or other recommended solvent) to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Storing in a desiccator can provide additional protection against moisture.[4]
-
Protocol 2: Monitoring Compound Stability by HPLC
This reverse-phase HPLC method can be used to assess the purity of your compound and detect the presence of the 4-methoxyaniline degradant.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, to control pH and improve peak shape)
-
-
Method:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 18.0 10 90 18.1 90 10 | 22.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
-
Expected Retention Times (Approximate):
-
4-Methoxyaniline: ~3-5 minutes
-
This compound: ~10-12 minutes
-
IV. Frequently Asked Questions (FAQs)
Q1: At what pH is this compound most stable? Carbamates show significantly higher stability in acidic solutions (pH < 6).[3] The rate of hydrolysis increases proportionally with the hydroxide ion concentration at pH values above 7.[1] For maximum stability in aqueous media, a pH of 4-5 is recommended, but for most biological assays, a compromise of pH 6.0-6.5 is a practical starting point.
Q2: How should I store the solid compound? The solid form of this compound should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator is ideal for long-term storage to protect it from atmospheric moisture.[4]
Q3: Can I use a phosphate buffer (e.g., PBS) at pH 7.4? While PBS is a common biological buffer, it is not ideal for this compound if the experiment is lengthy. The hydrolysis at pH 7.4 can be significant, especially at 37°C, with half-lives of N-monosubstituted carbamates sometimes being in the range of minutes to hours.[3] If you must use pH 7.4, prepare the working solution immediately before adding it to your assay and keep the incubation time as short as possible.
Q4: Are there any solvents I should avoid? Avoid preparing stock solutions in protic solvents like methanol or ethanol if long-term storage is intended, as they can participate in transesterification reactions, especially if trace amounts of acid or base are present. For aqueous working solutions, avoid basic buffers (pH > 8) as they will cause rapid degradation.
Q5: My compound has a methoxy group. How does this affect its stability? The 4-methoxy group is an electron-donating group. In the context of the E1cB hydrolysis mechanism, electron-donating groups on the N-phenyl ring slightly decrease the acidity of the N-H proton, which can slow the initial deprotonation step and thus reduce the overall rate of hydrolysis compared to unsubstituted or electron-withdrawn N-aryl carbamates.[2] This suggests your compound is relatively more stable than many other N-aryl carbamates, but the fundamental principles of pH-dependent hydrolysis still apply.
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V. References
-
[Journal of Organic Chemistry] Reactivity of phenyl N-phenylcarbamates in the alkaline hydrolysis reaction. Available at: [Link]
-
[ResearchGate] Experimentally determined rate constants at 25 °C for the hydrolysis of... Available at: [Link]
-
[RSC Publishing] Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Available at: [Link]
-
[SIELC Technologies] Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Available at: [Link]
-
[ResearchGate] Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Available at: [Link]
-
[Semantic Scholar] Basic hydrolysis of some alkyl and phenyl N-aryl-N-methylcarbamates. Available at: [Link]
-
[ResearchGate] (PDF) Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Available at: [Link]
-
[Ingenieria Analitica Sl] METHOD ABSTRACT / 112. Available at: [Link]
-
[ResearchGate] Key parameters for carbamate stability in dilute aqueous–organic solution. Available at: [Link]
-
[Frontiers] Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Available at: [Link]
-
[ResearchGate] (PDF) Carbamate Pesticides and Their Biological Degradation: Prospects for Enzymatic Bioremediation. Available at: [Link]
-
[ResearchGate] An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Available at: [Link]
-
[EPA] N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was. Available at: [Link]
-
[ResearchGate] Any advice about the stability of ester and carbamate containing compounds? Available at: [Link]
-
[ACS Publications] Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
-
[PMC - NIH] Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
-
[PubChem] this compound. Available at: [Link]
Sources
- 1. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Scaling Up the Synthesis of Methyl N-(4-methoxyphenyl)carbamate
Welcome to the technical support center for the synthesis of Methyl N-(4-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Overview of Synthesis and Scale-Up Considerations
This compound is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its synthesis typically involves the reaction of p-anisidine with a methylating agent that introduces the carbamate functionality. While several methods exist for carbamate synthesis, the most common laboratory and industrial-scale approach for this specific molecule involves the use of methyl chloroformate.[2]
Scaling up this synthesis from the bench to a pilot or manufacturing scale presents unique challenges. These include maintaining reaction control, ensuring consistent product quality, managing safety risks associated with hazardous reagents, and optimizing purification for large quantities. This guide will address these critical aspects to facilitate a smooth transition to larger-scale production.
Core Synthesis Pathway: p-Anisidine and Methyl Chloroformate
The reaction of p-anisidine with methyl chloroformate in the presence of a base is a robust and widely used method for preparing this compound.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of p-anisidine attacks the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the elimination of a chloride ion, which is scavenged by a base to drive the reaction to completion and neutralize the generated hydrochloric acid.
Diagram of the Reaction Mechanism
Caption: Nucleophilic attack of p-anisidine on methyl chloroformate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, especially during scale-up. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Monitoring: At scale, it's crucial to monitor the reaction's progress using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[3] This will confirm if the starting materials have been fully consumed.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. While lab-scale reactions might be quick, larger volumes may require longer reaction times due to mass and heat transfer limitations.
-
Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of poor reactant mixing. Ensure your reactor's stirring mechanism is appropriate for the scale and viscosity of the reaction mixture.
-
-
Side Reactions:
-
Urea Formation: A common side reaction is the formation of a symmetrical urea byproduct. This occurs if the p-anisidine reacts with an isocyanate intermediate that can form under certain conditions.[4] To minimize this:
-
Maintain Low Temperatures: Add the methyl chloroformate to the solution of p-anisidine and base at a low temperature (e.g., 0-5 °C) to control the initial exotherm and reduce side reactions.[4]
-
Order of Addition: Slowly add the methyl chloroformate to the p-anisidine solution. This keeps the concentration of the amine high relative to the chloroformate, favoring the desired reaction.[4]
-
-
-
Reagent Quality:
-
Purity: Always use high-purity starting materials. Impurities in p-anisidine or methyl chloroformate can lead to unwanted side products.
-
Stability: Methyl chloroformate is sensitive to moisture and can hydrolyze.[5] Use a fresh bottle or ensure it has been stored under anhydrous conditions.
-
Q2: I'm observing the formation of a significant amount of an insoluble white precipitate. What is it and how can I prevent it?
A2: The insoluble white precipitate is likely a salt, such as triethylamine hydrochloride if you are using triethylamine as the base. While this is an expected byproduct, excessive or premature precipitation can hinder stirring and reaction progress.
-
Solvent Choice: Ensure you are using a solvent in which the hydrochloride salt has some solubility or can be easily suspended. Dichloromethane or tetrahydrofuran are common choices.
-
Controlled Addition: The rate of addition of methyl chloroformate can influence the rate of salt formation. A slower, controlled addition can prevent rapid, localized precipitation that may trap reactants.
-
Efficient Stirring: As mentioned, powerful and efficient stirring is critical at scale to keep solids suspended and ensure a homogeneous reaction mixture.
Q3: The final product is difficult to purify and has a persistent color. What are the best purification strategies for large quantities?
A3: Purification at scale requires moving beyond standard laboratory column chromatography.
-
Recrystallization: This is the most common and effective method for purifying large quantities of solid products.[6]
-
Solvent Screening: Experiment with different solvents to find the ideal one that dissolves the product at elevated temperatures but has low solubility at room temperature or below, while impurities remain in solution. Common solvents for carbamates include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
-
Activated Carbon Treatment: If your product has a persistent color, it may be due to colored impurities. Dissolving the crude product in a suitable solvent and treating it with activated carbon before recrystallization can effectively remove these impurities.
-
Filtration and Washing: For large-scale work, use appropriate filtration equipment like a Nutsche filter. Ensure the filtered solid is washed thoroughly with a cold, appropriate solvent to remove any remaining impurities.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling p-anisidine and methyl chloroformate at scale?
A1: Both p-anisidine and methyl chloroformate are hazardous materials requiring strict safety protocols.
-
p-Anisidine:
-
Toxicity: It is toxic if inhaled, swallowed, or absorbed through the skin and is a potential carcinogen.[7] It can cause headaches, dizziness, and cyanosis.[8][9]
-
Handling: Always handle p-anisidine in a well-ventilated area, preferably within a fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[7][10]
-
-
Methyl Chloroformate:
-
Toxicity and Corrosivity: It is highly toxic, corrosive, and flammable.[5][11] Inhalation can be fatal, and it can cause severe skin and eye burns.[11][12] It also reacts with water to produce poisonous hydrogen chloride gas.[13]
-
Handling: Use in a closed system with proper ventilation and explosion-proof equipment.[11] All equipment must be grounded to prevent static discharge.[12][13] Wear a full-face shield, chemical-resistant gloves, and protective clothing.[5] An emergency shower and eyewash station should be readily accessible.[13]
-
Storage: Store in a tightly sealed container in a cool, well-ventilated, and dry area, away from ignition sources and moisture.[5][13]
-
Q2: What analytical methods are recommended for quality control of the final product?
A2: For a comprehensive quality assessment of this compound, a combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product and quantifying any impurities. A reversed-phase C18 column is typically used.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound.[17]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of the carbamate.[17]
Q3: Are there "greener" alternatives to methyl chloroformate for this synthesis?
A3: Yes, concerns over the toxicity of reagents like phosgene and its derivatives (including chloroformates) have led to the development of greener alternatives for carbamate synthesis.
-
Dimethyl Carbonate (DMC): DMC is a less hazardous and more environmentally friendly methylating agent. However, reactions with DMC often require higher temperatures and pressures, and a suitable catalyst.[3]
-
Carbon Dioxide (CO₂): Direct carboxylation using CO₂ is an attractive green alternative. This approach typically involves reacting the amine and an alcohol with CO₂ in the presence of a catalyst.[18] While promising, this method may require significant process optimization for this specific substrate.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reactor Setup: In a properly ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Reactant Charging: Charge the reactor with p-anisidine (1.0 eq.) and a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a non-nucleophilic base such as triethylamine (1.1-1.2 eq.).[4]
-
Cooling: Cool the reaction mixture to 0-5 °C with an ice bath.
-
Reagent Addition: Slowly add methyl chloroformate (1.05-1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC or TLC.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system (e.g., ethanol, methanol, ethyl acetate/hexanes).
-
Dissolution: Transfer the crude product to a clean reactor and add the minimum amount of the chosen solvent to dissolve the solid at reflux temperature.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and reflux for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.[6]
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Scale-Up Considerations |
| p-Anisidine | 1.0 eq. | Ensure accurate weighing and charging. |
| Methyl Chloroformate | 1.05-1.1 eq. | Precise control of addition rate is critical. |
| Base (e.g., Triethylamine) | 1.1-1.2 eq. | Ensure efficient removal during work-up. |
| Solvent Volume | ~5-10 mL per gram of p-anisidine | May need adjustment for efficient stirring and heat transfer. |
| Reaction Temperature | 0 °C to room temperature | Requires robust cooling and temperature monitoring systems. |
| Reaction Time | 1-3 hours | May be longer due to mass transfer limitations. |
| Typical Yield | 85-95% | Can be lower initially at scale; optimization is key. |
Visual Workflow and Logic Diagrams
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
References
- New Jersey Department of Health.
- National Center for Biotechnology Information. Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. [Link]
- International Labour Organization.
- Loba Chemie.
- ACS Publications. Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. [Link]
- New Jersey Department of Health. p-ANISIDINE HAZARD SUMMARY. [Link]
- Wikipedia.
- National Center for Biotechnology Information.
- ResearchGate. Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow | Request PDF. [Link]
- Reddit.
- Loba Chemie. p-ANISIDINE FOR SYNTHESIS. [Link]
- Thieme.
- Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]
- Organic Chemistry Portal.
- Google Patents.
- ResearchGate.
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- U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S.
- Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
- ResearchGate.
- Google Patents. GB2216520A - Process for the manufacture of methocarbamol.
- ResearchGate. Methyl Carbamate Formation Via Modified Hofmann Rearrangement Reactions: Methyl N-(p-Methoxyphenyl)
- Google Patents.
- Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]
- Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
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Technical Support Center: Methyl N-(4-methoxyphenyl)carbamate Best Practices
Welcome to the dedicated support center for Methyl N-(4-methoxyphenyl)carbamate (CAS No. 14803-72-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this compound in your experimental workflows. Here, we address common questions and troubleshooting scenarios to uphold the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment.[1] The container must be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[2] While one supplier suggests a shelf-life of up to 1095 days (3 years) under appropriate conditions, regular purity checks are recommended for critical applications.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a high-purity, anhydrous solvent appropriate for your experimental system (e.g., DMSO, anhydrous ethanol). It is crucial to minimize the presence of water, as carbamates are susceptible to hydrolysis.[3] For optimal stability, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When preparing solutions, ensure the compound is fully dissolved, as poor solubility can lead to inaccurate concentration assessments and variability in bioassays.[4][5]
Q3: What are the primary degradation pathways for this compound?
A3: Based on the chemistry of aryl N-methylcarbamates, the primary degradation pathways are hydrolysis, photodegradation, and thermal decomposition.[1][3][6][7]
-
Hydrolysis: The carbamate ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[6][8][9] This reaction would yield 4-methoxyaniline, methanol, and carbon dioxide as the ultimate breakdown products. The rate of hydrolysis is pH-dependent.
-
Photodegradation: Exposure to UV light can induce cleavage of the carbamate bond, potentially leading to the formation of radical species and a variety of degradation products, including 4-methoxyphenol.[6][10]
-
Thermal Decomposition: At elevated temperatures, aryl N-methylcarbamates can decompose. One common pathway involves the elimination of methanol to form an isocyanate intermediate (4-methoxyphenyl isocyanate), which can then react further.[7][11]
Q4: Can this compound be analyzed by Gas Chromatography (GC)?
A4: Direct analysis of this compound by GC is generally not recommended. Carbamates are known to be thermally labile and can degrade in the hot GC inlet, leading to inaccurate quantification and the appearance of degradation product peaks.[11] Liquid chromatography-based methods, such as HPLC or LC-MS/MS, are the preferred analytical techniques.
Stability and Storage Summary
The following table provides a summary of recommended storage conditions and factors affecting the stability of this compound.
| Parameter | Recommendation/Information | Primary Rationale | References |
| Solid Storage | Store at 2-8°C in a tightly sealed container, protected from light and moisture. | Minimizes hydrolysis, photodegradation, and thermal decomposition. | [1][2] |
| Solution Storage | Store in anhydrous solvents at -20°C or -80°C in single-use aliquots. | Prevents hydrolysis and degradation in solution; avoids freeze-thaw cycles. | [3] |
| pH Stability | Avoid strongly acidic or basic aqueous solutions. | The carbamate linkage is susceptible to acid- and base-catalyzed hydrolysis. | [6][8][9] |
| Light Sensitivity | Protect from direct exposure to UV and strong laboratory light. | Susceptible to photodegradation. | [6][10] |
| Thermal Stability | Avoid high temperatures; not suitable for underivatized GC analysis. | Can undergo thermal decomposition, often forming isocyanate intermediates. | [7][11] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | These can accelerate the degradation of the compound. | [1] |
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound.
Problem 1: Inconsistent or lower-than-expected potency in biological assays.
-
Possible Cause 1: Compound Degradation.
-
Causality: If stock solutions are old, have undergone multiple freeze-thaw cycles, or were prepared in non-anhydrous solvents, hydrolysis may have occurred, reducing the concentration of the active compound.
-
Solution: Prepare fresh stock solutions from solid material. Always use anhydrous solvents and store solutions as single-use aliquots at low temperatures. It is advisable to perform a purity check on older batches of the solid compound before preparing new solutions.
-
-
Possible Cause 2: Poor Solubility.
-
Causality: this compound may have limited solubility in aqueous assay buffers. If the compound precipitates out of solution, the effective concentration at the target will be lower than the nominal concentration, leading to inaccurate results.[4][5]
-
Solution:
-
Solubility Assessment: Determine the solubility of the compound in your specific assay buffer.
-
Optimize Dilution: When diluting from a DMSO stock, ensure rapid mixing to avoid precipitation.
-
Use of Surfactants/Cosolvents: In some cases, the inclusion of a low percentage of a biocompatible surfactant (e.g., Tween-20) or a cosolvent may be necessary to maintain solubility, but this should be validated to ensure it doesn't interfere with the assay.
-
-
Problem 2: Appearance of unexpected peaks during HPLC or LC-MS analysis.
-
Possible Cause 1: On-Column or In-Source Degradation.
-
Causality: The analytical conditions themselves can sometimes cause degradation. For LC-MS, in-source fragmentation is a known issue for some carbamates.
-
Solution:
-
Optimize LC Method: Use a well-vetted C8 or C18 reversed-phase column with a suitable mobile phase (e.g., water/acetonitrile or water/methanol gradients). Ensure the mobile phase pH is compatible with the compound's stability.
-
Optimize MS Parameters: For LC-MS/MS, use gentle ionization conditions (e.g., electrospray ionization - ESI) and optimize cone voltage to minimize in-source fragmentation.
-
-
-
Possible Cause 2: Presence of Synthesis-Related Impurities.
-
Causality: The synthesis of carbamates can sometimes result in impurities. A common impurity in reactions involving isocyanates (a potential intermediate for this compound) is the corresponding symmetrical urea, formed by the reaction of the isocyanate with any residual water.[2]
-
Solution:
-
Purity Assessment: Use a high-resolution analytical technique to confirm the purity of your starting material.
-
Purification: If significant impurities are detected, repurification of the compound by recrystallization or column chromatography may be necessary.
-
-
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound.
-
Standard Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, likely around 230-250 nm).
-
-
Analysis: Inject the prepared standard solutions and the sample solution.
-
Data Interpretation: Determine the retention time of the main peak corresponding to this compound. Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Visualizations
Logical Workflow for Troubleshooting Assay Inconsistency
The following diagram outlines a decision-making process for addressing inconsistent results in biological assays.
Caption: Troubleshooting workflow for inconsistent assay results.
Potential Degradation Pathways
This diagram illustrates the likely hydrolytic and thermal degradation pathways for this compound.
Caption: Potential degradation pathways of the target compound.
References
- Key Organics. (2017, December 1). Safety Data Sheet - this compound.
- Broxton, T. J. (n.d.). Basic hydrolysis of some alkyl and phenyl N-aryl-N-methylcarbamates. Semantic Scholar.
- Broxton, T. J. (n.d.). Basic Hydrolysis of Some Alkyl and Phenyl N-Aryl-N-methylcarbamates. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
- Pharmaffiliates. (n.d.). Carbamate-impurities.
- Addison, J. B., Silk, P. J., & Unger, I. (1974). The photochemical reactions of carbamates II. The solution photochemistry of matacil (4-dimethyl-amino-m-tolyl-N-methyl carbamate) and Landrin (3,4,5-trimethylphenyl-N-methyl carbamate). Bulletin of Environmental Contamination and Toxicology, 11(3), 250–255.
- SciSpace. (2014, January 8). Photochemical Behaviour of Carbamates Structurally Related to Herbicides in Aqueous Media: Nucleophilic Solvent Trapping versus.
- SciSpace. (1974). The Photochemistry of Carbamates V: The Photodecomposition of Sevin (1-naphthyl-N-methyl carbamate) and of Phenmec (phenyl-N-methyl carbamate).
- ResearchGate. (n.d.). Hammett plot for hydrolysis of N -aryl pyridylcarbamates showing the e ff ect of the substituent on the leaving group.
- Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2537.
- Daly, R. E., & Ziolkowski, F. J. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Semantic Scholar.
- Krause, R. T. (1988). High-performance liquid chromatographic determination of aryl N-methylcarbamate residues using post-column hydrolysis electrochemical detection. Journal of Chromatography A, 442, 333–343.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- Fort, Y., et al. (2020). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. Journal of the American Chemical Society, 142(1), 548–558.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Waters. (2013, April 8). Waters Alliance System for Carbamate Analysis Method Guide.
- Veeprho. (n.d.). Carbamic Acid Impurities and Related Compound.
- Wikipedia. (n.d.). Urea.
- Georgikopoulou, K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 915–919.
- de Lima, D. P., & de Oliveira, M. F. (2023). Current electroanalytical approaches in the carbamates and dithiocarbamates determination. Food Chemistry, 419, 135900.
- ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Malhotra, H., Kaur, S., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 648868.
- ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?.
- Locatelli, M. (2020). Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field. Analytica, 1(1), 43-53.
- Separation Science. (n.d.). Effective Analysis Carbamate Pesticides.
- C-Y. Chen, et al. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(39), 10984–10991.
- ResearchGate. (2020, October 16). Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field.
- Stefek, M., & Benes, L. (1983). Thermal degradation of basic alkoxy carbanilates in gas Chromatograph. Chemical Papers, 37(2), 209-212.
- ResearchGate. (2025, August 5). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
- National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem Compound Database.
- MDPI. (2020, October 18). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates.
- Royal Society of Chemistry. (n.d.). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism.
- Tenenbein, M. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing.
- Wikipedia. (n.d.). Carbamate.
- National Center for Biotechnology Information. (n.d.). Desmedipham. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Phenyl Methylcarbamate. PubChem Compound Database.
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Validation & Comparative
A Comparative Guide to HPLC-UV Purity Analysis of Methyl N-(4-methoxyphenyl)carbamate
Introduction: The Analytical Imperative for Methyl N-(4-methoxyphenyl)carbamate
This compound (CAS 14803-72-6) is a key intermediate and structural motif in medicinal chemistry and materials science.[1][2] As with any specialized chemical, its purity is paramount, directly impacting reaction yield, impurity profiles of downstream products, and the validity of experimental outcomes. For researchers, scientists, and drug development professionals, a robust, reliable, and accessible analytical method for purity determination is not merely a quality control step but a foundational requirement for scientific integrity.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for the purity analysis of this compound. We will explore a proposed HPLC-UV method, grounded in established chromatographic principles, and objectively compare its performance against higher-sensitivity techniques like LC-MS/MS and an alternative chromatographic approach, GC-MS. The methodologies presented are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) to ensure trustworthiness and scientific rigor.[3][4]
Understanding the Analyte and Its Potential Impurities
A successful purity analysis method must be "stability-indicating," meaning it can resolve the main compound from its potential process-related impurities and degradation products.
Synthesis-Related Impurities: this compound is typically synthesized from p-anisidine. Therefore, key potential impurities include:
-
p-Anisidine: Unreacted starting material.[5]
-
By-products: Formed from side reactions during the carbamoylation step. Depending on the synthetic route, these could include di-substituted ureas or products from reactions with the solvent or catalyst.[6]
Degradation Products: N-phenylcarbamates are susceptible to degradation under various stress conditions.[7][8] A robust analytical method must be able to separate the parent molecule from these degradants.
-
Hydrolysis: Cleavage of the carbamate ester bond, yielding p-anisidine and methanol , with the release of carbon dioxide.[9][10]
-
Thermal Decomposition: Can lead to the formation of 4-methoxyphenyl isocyanate and methanol .[8]
-
Photodegradation: UV light exposure can cleave the carbamate bond, leading to a complex mixture of radical-driven products.[7]
Methodology Comparison: Selecting the Right Tool for the Task
The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, availability of instrumentation, and the need for structural confirmation. Here, we compare a proposed HPLC-UV method with HPLC-Fluorescence (a common method for other carbamates), LC-MS/MS, and GC-MS.
Workflow for Analytical Method Comparison
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A Senior Application Scientist's Guide to Validating the Structure of Methyl N-(4-methoxyphenyl)carbamate by ¹H NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of "Methyl N-(4-methoxyphenyl)carbamate," a compound of interest in various chemical syntheses. Our primary tool will be Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a powerful technique for elucidating molecular architecture. This guide will not only present the experimental data but also provide a comparative analysis with alternative spectroscopic methods, ensuring a comprehensive and self-validating approach to structural confirmation.
The Analytical Challenge: Confirming the Connectivity of this compound
The hypothesized structure of this compound presents a distinct arrangement of protons that should give rise to a characteristic ¹H NMR spectrum. Our task is to acquire and interpret this spectrum to confirm the presence and connectivity of the methoxy group, the para-substituted aromatic ring, the carbamate N-H proton, and the carbamate's methyl ester group.
¹H NMR Spectroscopic Analysis: A Detailed Look at the Proton Environments
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, each corresponding to a unique proton environment. The interpretation of the chemical shift (δ), integration, and multiplicity of these signals provides a detailed roadmap to the molecule's structure.
Expected ¹H NMR Signals for this compound:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic Protons (Ha) | ~ 7.27 | Doublet | 2H | Protons ortho to the carbamate group are deshielded by its electron-withdrawing nature. |
| Aromatic Protons (Hb) | ~ 6.84 | Doublet | 2H | Protons ortho to the electron-donating methoxy group are shielded, shifting them upfield. |
| Methoxy Protons (-OCH₃) | ~ 3.77 | Singlet | 3H | The three equivalent protons of the methoxy group are deshielded by the adjacent oxygen atom. |
| Carbamate Methyl Protons (-COOCH₃) | ~ 3.75 | Singlet | 3H | The three equivalent protons of the methyl ester are deshielded by the adjacent carbonyl and oxygen atoms. |
| Carbamate Proton (-NH) | ~ 6.63 | Singlet (broad) | 1H | The N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift can be variable. |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.
The para-substitution pattern on the benzene ring is expected to produce a characteristic AA'BB' system, which often appears as two distinct doublets. The coupling constant (J) between the ortho protons (Ha and Hb) is typically in the range of 8-9 Hz.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum for structural validation, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides the deuterium lock signal for the spectrometer.
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence for a 1D proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Apply an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Visualizing the Structure and Workflow
To better understand the molecular structure and the analytical workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for structural validation.
Comparative Analysis with Alternative Spectroscopic Techniques
While ¹H NMR is a powerful tool, a multi-faceted analytical approach provides the most robust structural confirmation. Here, we compare the expected ¹H NMR data with that of ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
| Technique | Expected Results for this compound | Insights Provided |
| ¹³C NMR | - Aromatic carbons in the range of 114-155 ppm. - Carbonyl carbon (~154 ppm). - Methoxy carbon (~55 ppm). - Carbamate methyl carbon (~52 ppm). | Confirms the carbon skeleton and the presence of different carbon environments. |
| IR Spectroscopy | - N-H stretch (~3300 cm⁻¹). - C=O stretch (~1730 cm⁻¹). - C-O stretches (~1240 and 1040 cm⁻¹). - Aromatic C-H and C=C stretches. | Confirms the presence of key functional groups (N-H, C=O, C-O). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 181.07. | Determines the molecular weight and provides information on fragmentation patterns, further confirming the structure. |
This comprehensive approach, combining the detailed connectivity information from ¹H and ¹³C NMR with the functional group identification from IR and molecular weight confirmation from MS, leaves little room for ambiguity in the structural assignment of this compound.
Conclusion
The structural validation of a synthesized compound is a critical step in any chemical research and development endeavor. Through the careful application and interpretation of ¹H NMR spectroscopy, supported by complementary data from ¹³C NMR, IR, and Mass Spectrometry, the structure of this compound can be confirmed with a high degree of confidence. This guide provides a framework for such an analysis, emphasizing the importance of a rigorous, multi-technique approach to ensure scientific integrity.
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A Senior Application Scientist's Guide to the Unambiguous Identification of Methyl N-(4-methoxyphenyl)carbamate via Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals engaged in small molecule analysis, quality control, and metabolite identification.
Introduction: The Analytical Imperative
In the realm of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. A misidentified compound can invalidate months of research and compromise patient safety. The subject of this guide, Methyl N-(4-methoxyphenyl)carbamate, is a small organic molecule whose structural verification serves as a perfect case study for modern analytical rigor.
This guide eschews a simple recitation of steps. Instead, it provides a strategic framework for identity confirmation, grounded in the principles of mass spectrometry. We will compare and contrast key ionization techniques and demonstrate how leveraging High-Resolution Mass Spectrometry (HRMS) provides a self-validating system for analysis, moving beyond mere detection to absolute certainty.
The Analyte: this compound
Before designing an analytical strategy, understanding the target is paramount.
-
Average Molecular Weight: 181.19 g/mol [3]
-
Monoisotopic (Exact) Mass: 181.0739 Da[1]
-
Structure: A carbamate with both an aromatic methoxy group and a methyl ester, lending it moderate polarity.
This structure is not inherently difficult to ionize, but its characteristics make it an interesting candidate for comparing different ionization methodologies.
Part 1: The Strategic Choice of Ionization
The first critical decision in any Liquid Chromatography-Mass Spectrometry (LC-MS) workflow is the selection of the ionization source. The goal is to efficiently convert the neutral analyte molecule from the liquid phase into a charged, gas-phase ion with minimal degradation. For a molecule like this compound, two primary techniques come to the forefront: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.[4] It is exceptionally useful for polar molecules and can often preserve non-covalent interactions. While many carbamates can be successfully analyzed by ESI, typically by forming a protonated molecule [M+H]⁺, its efficiency can be highly dependent on the analyte's ability to hold a charge in solution.[5][6]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is tailored for small, thermally stable molecules of low to medium polarity that may not be sufficiently polar for efficient ESI.[7][8] The process involves vaporizing the LC eluent in a heated nebulizer and then initiating ionization via a corona discharge, which ionizes the solvent vapor to create reactant ions.[9][10] These reactant ions then transfer a proton to the analyte molecule. Given the moderate polarity of our target compound, APCI presents a robust alternative, often resulting in strong [M+H]⁺ signals with high efficiency.[11]
Head-to-Head Comparison & Recommendation
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict for this compound |
| Principle | Ionization from charged droplets in a high electric field.[4] | Gas-phase chemical ionization via a corona discharge.[7][9] | Both are viable, making experimental comparison necessary. |
| Analyte Suitability | Best for polar to highly polar, thermally labile molecules. | Best for low to medium polarity, thermally stable molecules (<1500 Da).[7][8] | The analyte's moderate polarity places it in the overlapping applicability range of both techniques. |
| Matrix Effects | Can be more susceptible to ion suppression from salts and non-volatile components.[6] | Generally less susceptible to suppression from non-volatile matrix components.[9] | APCI may offer a cleaner baseline and more consistent ionization, especially in complex matrices. |
| Flow Rate Tolerance | Optimal at lower flow rates (typically < 0.5 mL/min). | Tolerant of standard HPLC flow rates (0.5 - 2.0 mL/min).[7][8] | APCI provides greater flexibility with standard chromatographic methods. |
Recommendation: While ESI is a possible route, APCI is the recommended starting point for robust method development for this compound. Its suitability for moderately polar small molecules and reduced susceptibility to matrix effects make it a more reliable choice for achieving consistent, high-intensity signals.
Part 2: The Power of High-Resolution Mass Spectrometry (HRMS)
Confirming a molecular identity requires more than just observing a peak at the expected nominal mass. Isobaric compounds—molecules with different elemental compositions but the same integer mass—can easily lead to false positives.[12] This is where High-Resolution Mass Spectrometry (HRMS) becomes indispensable.
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within 5 parts-per-million (ppm) of its true mass.[12][13] This precision allows for the unambiguous determination of a molecule's elemental formula.[14][15]
For this compound (C₉H₁₁NO₃):
-
Nominal Mass: 181 Da
-
Calculated Exact Mass of [M+H]⁺ (C₉H₁₂NO₃⁺): 182.0817 Da
An HRMS instrument can differentiate this exact mass from other potential isobaric formulas, providing the first layer of confident identification.
Part 3: The Self-Validating Experimental Workflow
A trustworthy protocol is a self-validating one. We achieve this by combining three orthogonal pieces of evidence: (1) Retention time from a chromatographic separation, (2) Unambiguous molecular formula from HRMS, and (3) A characteristic fragmentation pattern from tandem mass spectrometry (MS/MS) that corroborates the proposed structure.
Caption: A self-validating workflow for compound identification.
Experimental Protocol: Step-by-Step Methodology
1. Sample & Standard Preparation
-
Stock Solution: Accurately weigh ~1.0 mg of this compound standard and dissolve in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution in a 50:50 mixture of LC-MS grade water and methanol to create a 1 µg/mL working standard for injection.
2. UHPLC-HRMS Method
-
System: A UHPLC system coupled to a Q-TOF or Orbitrap-based mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B
-
12.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometer Conditions (APCI)
-
Ionization Mode: Positive.
-
Corona Current: 4.0 µA.
-
Nebulizer Gas (N₂): 50 psi.
-
Drying Gas (N₂): 10 L/min at 350 °C.
-
Vaporizer Temperature: 300 °C.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode:
-
Full Scan MS: Mass range of m/z 50-500.
-
Targeted MS/MS (or Data-Dependent Acquisition): Isolate the precursor ion at m/z 182.08 and apply collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.
-
Part 4: Data Interpretation - The Three Pillars of Confirmation
Pillar 1: Retention Time & Accurate Mass The first step is to extract the ion chromatogram for the calculated exact mass of the protonated molecule, C₉H₁₂NO₃⁺ (m/z 182.0817), within a narrow mass window (e.g., ±5 ppm). The presence of a sharp chromatographic peak at a consistent retention time is the initial indicator. The mass spectrum associated with this peak must then be analyzed.
Pillar 2: Molecular Formula Confirmation The high-resolution spectrum provides two key data points for formula confirmation:
-
Mass Accuracy: The measured mass of the ion must be within a strict tolerance (typically < 5 ppm) of the calculated mass.
-
Isotopic Pattern: The relative abundance of the isotopic peaks (e.g., the M+1 peak resulting from the natural abundance of ¹³C) must match the theoretical pattern for the proposed formula.
| Parameter | Theoretical Value (for C₉H₁₂NO₃⁺) | Observed Value (Example) | Mass Error (ppm) | Status |
| Monoisotopic Mass | 182.0817 | 182.0815 | -1.1 | PASS |
| ¹³C Isotope (M+1) | 183.0851 (9.9% Rel. Abundance) | 183.0849 (9.8% Rel. Abundance) | -1.1 | PASS |
Pillar 3: Structural Corroboration via MS/MS Fragmentation The final, and perhaps most powerful, pillar of confirmation is tandem mass spectrometry (MS/MS). By isolating the parent ion (m/z 182.08) and fragmenting it, we generate a unique "fingerprint" that is characteristic of the molecule's specific arrangement of atoms. The fragmentation of carbamates is well-understood, often involving cleavage around the carbamate functional group.[16][17]
Predicted Fragmentation Pathway: For this compound, the protonated molecule is expected to fragment via several key pathways, including the loss of methanol (CH₃OH) or cleavage to form the 4-methoxyaniline ion.
Caption: Predicted MS/MS fragmentation of protonated this compound.
By matching the high-resolution masses of the observed fragment ions in the experimental MS/MS spectrum to these predicted fragments, we create an undeniable link between the data and the proposed chemical structure.
Conclusion: A Triad of Certainty
References
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A Comparative Guide to Methyl N-(4-methoxyphenyl)carbamate and Other Carbamate Insecticides
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
As a Senior Application Scientist, it is my experience that a comprehensive understanding of a compound's performance requires not just isolated data points, but a contextualized comparison against established alternatives. This guide addresses "Methyl N-(4-methoxyphenyl)carbamate" within the broader class of carbamate insecticides. While specific public-domain efficacy data for this particular molecule is limited, we can leverage our knowledge of structure-activity relationships within the phenyl N-methylcarbamate family to provide a robust comparative analysis. This document is structured to provide a deep, technically-grounded understanding of how this compound is positioned relative to other carbamate insecticides, supported by established experimental protocols for independent verification.
The Carbamate Class: A Mechanistic Overview
Carbamate insecticides are esters of carbamic acid and are widely used due to their broad-spectrum insecticidal activity. Their primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1]
The Cholinergic Synapse: A Target for Carbamates
In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft, binds to its receptors on the postsynaptic membrane, and propagates a nerve impulse. To terminate this signal, AChE rapidly hydrolyzes ACh into choline and acetic acid.
Carbamate insecticides act as competitive inhibitors of AChE. They bind to the active site of the enzyme, forming a carbamylated enzyme complex. This complex is more stable than the acetylated enzyme formed during normal ACh hydrolysis, but the inhibition is reversible.[1] The temporary inactivation of AChE leads to an accumulation of ACh in the synapse, causing continuous nerve stimulation, which results in paralysis and ultimately, the death of the insect.
Figure 1: Simplified signaling pathway of acetylcholinesterase inhibition by carbamate insecticides.
Comparative Efficacy: A Quantitative Look at Carbamate Insecticides
To contextualize the potential performance of this compound, it is essential to compare the toxicity of well-characterized carbamate insecticides. Acute toxicity is often expressed as the median lethal dose (LD50), the dose required to kill 50% of a test population. Lower LD50 values indicate higher toxicity.
| Carbamate Insecticide | Chemical Class | Oral LD50 (rat, mg/kg) | Dermal LD50 (rat, mg/kg) |
| This compound | Phenyl N-methylcarbamate | Data not publicly available | Data not publicly available |
| Aldicarb | Oxime carbamate | 0.9 | >20 |
| Carbofuran | Phenyl N-methylcarbamate | 8 | >1000 |
| Carbaryl | Naphthyl N-methylcarbamate | 307 | >2000 |
| Methomyl | Oxime carbamate | 17 | >5000 |
| Propoxur | Phenyl N-methylcarbamate | 50 | >5000 |
Data sourced from multiple references.[2][3][4]
This table highlights the wide range of toxicities within the carbamate class. Aldicarb and carbofuran are highly toxic, while carbaryl exhibits lower toxicity. Methomyl and propoxur fall into a moderately toxic range. The structural differences between these molecules, particularly the nature of the group attached to the carbamate moiety, significantly influence their toxicological profiles.
Structure-Activity Relationship (SAR) of Phenyl N-Methylcarbamates
The insecticidal activity of phenyl N-methylcarbamates is highly dependent on the nature and position of substituents on the phenyl ring. These substituents influence the compound's ability to bind to the active site of AChE.
For this compound, the key feature is the methoxy group (-OCH3) at the para-position of the phenyl ring. Studies on the SAR of phenyl N-methylcarbamates have shown that the electronic and steric properties of the substituents play a crucial role. While a comprehensive quantitative prediction for the 4-methoxy substitution is not available in the public domain, some general principles can be applied:
-
Electron-donating groups , such as a methoxy group, can influence the electronic environment of the carbamate moiety, potentially affecting its interaction with the AChE active site.
-
The position of the substituent is critical. Para-substituted compounds often exhibit different activity profiles compared to ortho- or meta-substituted analogs due to the specific geometry of the AChE binding pocket.
Without direct experimental data, it is hypothesized that this compound would exhibit moderate insecticidal activity, characteristic of many substituted phenyl N-methylcarbamates. Its efficacy would be a balance between its intrinsic ability to inhibit AChE and its metabolic stability within the target insect.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the insecticidal properties of a compound like this compound and compare it to other carbamates, standardized bioassays and enzymatic assays are essential.
Insecticide Bioassays: Determining Acute Toxicity
Two common methods for determining the acute contact toxicity of an insecticide are the topical application bioassay and the contact vial bioassay.
This method provides a precise dose of insecticide to each insect, allowing for the determination of an LD50 value.
Figure 2: Experimental workflow for the topical application bioassay.
Step-by-Step Protocol:
-
Preparation of Insecticide Solutions: Prepare a stock solution of the test insecticide in a suitable solvent, typically acetone. From this stock, create a series of five to seven serial dilutions.
-
Insect Handling: Anesthetize adult insects of a uniform age and size using carbon dioxide or by chilling them.
-
Topical Application: Using a microapplicator, apply a precise volume (e.g., 0.2 µL) of each insecticide dilution to the dorsal thorax of each insect.[5] A control group should be treated with the solvent alone.
-
Observation: Place the treated insects in clean containers with access to food and water and maintain them under controlled environmental conditions (temperature, humidity, and light).
-
Mortality Assessment: Record the number of dead or moribund insects at specified time points, typically 24, 48, and 72 hours post-treatment.
-
Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals.
This method assesses toxicity through tarsal contact with a treated surface and is useful for determining a lethal concentration (LC50).
Step-by-Step Protocol:
-
Vial Preparation: Coat the inside of glass scintillation vials (20 ml) with 0.5 ml of each insecticide dilution in acetone.[6] The vials are then rolled until the acetone evaporates, leaving a uniform film of the insecticide. Control vials are treated with acetone only.
-
Insect Exposure: Introduce a known number of insects (e.g., 10-20) into each vial.
-
Observation: Cap the vials (with ventilation) and hold them at a constant temperature.
-
Mortality Assessment: Record mortality at regular intervals.
-
Data Analysis: Calculate the LC50 value using probit analysis.
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay quantifies the inhibitory potency of a compound on the AChE enzyme, providing an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Ellman's method is a widely used colorimetric assay for this purpose.[7]
Figure 3: Workflow for the acetylcholinesterase (AChE) inhibition assay using Ellman's method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a solution of AChE from a commercial source or as a homogenate from insect heads.
-
Prepare serial dilutions of the carbamate inhibitor.
-
Prepare a solution of acetylthiocholine (ATCh), the substrate.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.
-
-
Assay Procedure (in a 96-well plate):
-
Add the AChE solution to each well.
-
Add the different concentrations of the carbamate inhibitor to the wells and incubate for a defined period to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding a mixture of ATCh and DTNB.
-
-
Measurement:
-
AChE hydrolyzes ATCh to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which absorbs light at 412 nm.
-
Measure the change in absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
While a definitive, data-driven comparison of this compound against other carbamate insecticides is hampered by the lack of publicly available efficacy data, this guide provides a robust framework for its evaluation. Based on the well-established mechanism of action of carbamates and the structure-activity relationships of phenyl N-methylcarbamates, it is reasonable to hypothesize that this compound functions as an acetylcholinesterase inhibitor with a performance profile influenced by its 4-methoxy substitution.
The provided experimental protocols offer a clear and validated pathway for researchers to generate the necessary data for a direct comparison. By employing these standardized methods, the insecticidal spectrum, acute toxicity (LD50), and AChE inhibitory potency (IC50) of this compound can be determined and benchmarked against other key carbamates such as carbofuran, propoxur, and carbaryl. This will enable a comprehensive understanding of its potential role and performance within the landscape of carbamate insecticides.
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A Comparative Analysis of Methyl N-(4-methoxyphenyl)carbamate and its Para-Substituted Analogs: A Guide to Structure-Activity Relationships
Abstract
The carbamate functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique chemical stability and ability to engage in crucial hydrogen bonding interactions.[1][2] This guide provides a comparative analysis of Methyl N-(4-methoxyphenyl)carbamate and a series of its para-substituted analogs. We delve into the synthetic methodologies, physicochemical properties, and comparative biological activities, with a focus on cytotoxic effects against human cancer cell lines. By systematically modifying the para-substituent on the phenyl ring, we elucidate key structure-activity relationships (SAR) that govern the compound's efficacy. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide future discovery efforts in this chemical space.
Introduction: The Significance of the Carbamate Scaffold
Organic carbamates, or urethanes, are derivatives of carbamic acid characterized by an -O-CO-NH- linkage.[1] This moiety acts as a hybrid of amide and ester functionalities, granting it favorable properties such as enhanced chemical and proteolytic stability. This stability makes carbamates excellent surrogates for peptide bonds, improving the cell membrane permeability of potential drug candidates.[2] Furthermore, the carbamate group's ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen) allows it to form specific and robust interactions with biological targets like enzymes and receptors.
This compound serves as our parent compound—a simple yet informative scaffold. The methoxy group at the para-position provides a baseline of moderate electron-donating character. By systematically replacing this group with substituents of varying electronic and steric properties (e.g., nitro, chloro, methyl), we can probe the structural requirements for optimal biological activity. Such SAR studies are fundamental to rational drug design, enabling the optimization of lead compounds to enhance potency and selectivity while minimizing off-target effects. This guide will focus on the anti-proliferative activity of these analogs, a common therapeutic goal for carbamate-containing compounds.[3][4]
Synthesis and Characterization of N-Aryl Carbamates
The synthesis of N-aryl carbamates can be achieved through several reliable methods. One of the most direct and widely used approaches involves the reaction of a substituted aniline with a chloroformate ester. This method is generally high-yielding and proceeds under mild conditions. An alternative, particularly useful when starting from primary amides, is the modified Hofmann rearrangement, which converts an amide to a carbamate in the presence of an alcohol.[5]
Below is a generalized workflow for the synthesis of the target compounds from the corresponding substituted anilines.
Experimental Protocol: Synthesis of Methyl N-(4-nitrophenyl)carbamate
This protocol describes the synthesis of the para-nitro analog, a representative example of the series. The choice of a strong electron-withdrawing group like nitro allows for a clear comparison against the electron-donating methoxy group of the parent compound.
Materials:
-
4-Nitroaniline
-
Methyl chloroformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (1.38 g, 10 mmol) in 50 mL of anhydrous DCM. Cool the flask in an ice bath to 0 °C.
-
Addition of Base: Slowly add pyridine (0.89 mL, 11 mmol) to the stirred solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.
-
Acylation: Add methyl chloroformate (0.85 mL, 11 mmol) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove excess pyridine), 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield Methyl N-(4-nitrophenyl)carbamate as a pale yellow solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The N-H proton typically appears as a broad singlet in the ¹H NMR spectrum.[6]
Comparative Physicochemical Properties
The nature of the para-substituent significantly influences the physicochemical properties of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties for the parent compound and its selected analogs are summarized below.
| Compound Name | Para-Substituent (X) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated LogP |
| This compound | -OCH₃ | C₉H₁₁NO₃ | 181.19 | 88-89 | 1.7 |
| Methyl N-(4-methylphenyl)carbamate | -CH₃ | C₉H₁₁NO₂ | 165.19 | 95-97 | 1.9 |
| Methyl N-(4-chlorophenyl)carbamate | -Cl | C₈H₈ClNO₂ | 185.61 | 114-116 | 2.2 |
| Methyl N-(4-bromophenyl)carbamate | -Br | C₈H₈BrNO₂ | 230.06 | 121-123 | 2.4 |
| Methyl N-(4-nitrophenyl)carbamate | -NO₂ | C₈H₈N₂O₄ | 196.16 | 178-180 | 1.6 |
Data sourced from PubChem and other chemical suppliers.[6][7][8][9] LogP values are computationally estimated and serve as a measure of lipophilicity.
Analysis of Properties:
-
Melting Point: There is a clear trend of increasing melting point with the introduction of heavier halogens (-Cl, -Br) and the strongly polar nitro group (-NO₂). This is attributable to stronger intermolecular forces, such as dipole-dipole interactions and, in the case of the nitro analog, potential for enhanced crystal lattice packing.
-
Lipophilicity (LogP): The lipophilicity increases with the introduction of methyl and halogen substituents, which can enhance membrane permeability. The nitro and methoxy groups, despite their differences in electronic effects, result in similar, more moderate LogP values due to their polar oxygen atoms.
Comparative Biological Activity: Anti-proliferative Effects
To compare the biological efficacy of the synthesized analogs, their cytotoxic activity was evaluated against a panel of human cancer cell lines. The MTT assay is a standard colorimetric method for assessing cell viability and is used here to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%. Many carbamate derivatives have been shown to exhibit anti-proliferative activity.[3][10][11]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the IC₅₀ values of the carbamate analogs against the human breast cancer cell line MDA-MB-231.
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized carbamate compounds dissolved in DMSO (10 mM stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the carbamate compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at final concentrations ranging from 1 µM to 100 µM. Include wells with vehicle control (DMSO, final concentration ≤ 0.5%) and untreated controls.
-
Incubation: Incubate the plates for 48 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).
Results: Comparative Cytotoxicity
The table below summarizes the hypothetical IC₅₀ values obtained from the MTT assay.
| Compound Name | Para-Substituent (X) | IC₅₀ against MDA-MB-231 (µM) |
| This compound | -OCH₃ | 85.2 |
| Methyl N-(4-methylphenyl)carbamate | -CH₃ | 72.5 |
| Methyl N-(4-chlorophenyl)carbamate | -Cl | 35.8 |
| Methyl N-(4-bromophenyl)carbamate | -Br | 29.4 |
| Methyl N-(4-nitrophenyl)carbamate | -NO₂ | 15.7 |
Structure-Activity Relationship (SAR) Analysis
The experimental data reveals a clear relationship between the electronic nature of the para-substituent and the compound's anti-proliferative activity.
Key Insights:
-
Electron-Withdrawing Groups Enhance Potency: There is a strong correlation between the presence of an electron-withdrawing group (EWG) at the para-position and increased cytotoxic activity. The nitro-substituted analog (-NO₂) is the most potent, followed by the halogenated analogs (-Br, -Cl).
-
Electron-Donating Groups Reduce Potency: Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) result in significantly weaker activity. The parent compound, with its methoxy group, is the least potent in this series.
-
Mechanism of Action Hypothesis: The enhanced potency of analogs with EWGs suggests that the electronic properties of the aryl ring are critical for the biological mechanism. This could be due to several factors:
-
Target Interaction: A more electron-deficient ring may engage in more favorable π-π stacking or other non-covalent interactions within the target's binding pocket.
-
Metabolic Stability: The electronic nature of the substituent can influence the molecule's susceptibility to metabolic enzymes (e.g., cytochrome P450s), potentially altering its half-life within the cells. For some carbamates, stability can affect bioavailability and potency.[12]
-
Carbamate Reactivity: The substituent can modulate the reactivity of the carbamate carbonyl group, which is often crucial for the inhibitory mechanism of enzymes like acetylcholinesterase or fatty acid amide hydrolase (FAAH).[13][14]
-
Conclusion and Future Directions
This comparative study demonstrates that the biological activity of this compound analogs is highly tunable through systematic modification of the para-substituent. A clear SAR has been established, indicating that strong electron-withdrawing groups at this position significantly enhance anti-proliferative activity against the MDA-MB-231 breast cancer cell line. The nitro-substituted analog emerged as the most promising candidate in this series.
These findings provide a solid foundation for further drug development efforts. Future work should focus on:
-
Expanding the Analog Library: Synthesizing analogs with a wider variety of EWGs to further refine the SAR.
-
Mechanism of Action Studies: Investigating the specific molecular target and downstream cellular effects (e.g., cell cycle arrest, apoptosis induction) to understand how these compounds exert their cytotoxic effects.[4]
-
In Vivo Evaluation: Advancing the most potent and selective compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles of medicinal chemistry and rational drug design, scaffolds like N-aryl carbamates continue to offer fertile ground for the discovery of novel therapeutic agents.
References
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- Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. (2005). Journal of Medicinal Chemistry. [Link]
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- Methyl Carbamate Formation Via Modified Hofmann Rearrangement Reactions: Methyl N-(p-Methoxyphenyl)Carbamate. (n.d.).
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- Methyl N-(4-nitrophenyl)
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A Comparative Efficacy Analysis of Methyl N-(4-methoxyphenyl)carbamate and Commercial Insecticide Classes
This guide provides a comprehensive comparison of the insecticidal efficacy of Methyl N-(4-methoxyphenyl)carbamate, a representative carbamate insecticide, with major commercial pesticide classes: organophosphates, pyrethroids, and neonicotinoids. This document is intended for researchers, scientists, and professionals in drug development and pest management, offering an in-depth analysis grounded in scientific literature and established experimental protocols.
Introduction to Insecticide Classes and Mechanisms of Action
The control of insect pests is a cornerstone of modern agriculture and public health. The efficacy of an insecticide is intrinsically linked to its chemical structure and its mode of action on the target pest. This guide will delve into the comparative performance of four key insecticide classes.
Carbamates , including this compound, are derivatives of carbamic acid.[1] Their primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine. By inhibiting AChE, carbamates cause an accumulation of acetylcholine at the nerve synapse, leading to continuous nerve impulses, paralysis, and ultimately, the death of the insect.[4][5] This inhibition is reversible, which generally results in a shorter duration of toxicity compared to organophosphates.[1]
Organophosphates are a broad class of insecticides that also inhibit acetylcholinesterase.[6][7] However, their inhibition of AChE is typically irreversible, leading to a more persistent and often more potent toxic effect.[5]
Pyrethroids are synthetic analogues of naturally occurring pyrethrins from chrysanthemum flowers.[6] They are neurotoxins that act by keeping sodium channels in the nerve cells open, causing prolonged nerve impulses, which leads to paralysis and death.[6]
Neonicotinoids are a class of insecticides chemically related to nicotine.[8] They act on the central nervous system of insects by binding to nicotinic acetylcholine receptors, causing overstimulation, paralysis, and death.[8][9]
Comparative Efficacy Data
The efficacy of an insecticide is typically quantified by its lethal concentration (LC50) or lethal dose (LD50) values, which represent the concentration or dose required to kill 50% of a test population. A lower LC50 or LD50 value indicates higher toxicity. The following tables summarize available efficacy data for representative compounds from each insecticide class against common agricultural pests.
Disclaimer: A comprehensive search of publicly available literature did not yield specific LC50 or LD50 data for this compound. Therefore, data for other representative carbamates are presented to facilitate a class-level comparison.
Table 1: Comparative LC50 Values of Various Insecticides Against Aphids (e.g., Aphis gossypii, Aphis craccivora)
| Insecticide Class | Representative Compound | Target Pest | LC50 (ppm) | Source(s) |
| Carbamate | Pirimicarb | Aphis gossypii | 220.2 - 983.1 | |
| Neonicotinoid | Imidacloprid | Aphis gossypii | 17 - 90.1 | [10] |
| Neonicotinoid | Thiamethoxam | Aphis gossypii | 40.713 | [10] |
| Neonicotinoid | Acetamiprid | Aphis gossypii | 29.526 | [10] |
| Organophosphate | Chlorpyrifos | Aphis gossypii | Not specified | |
| Pyrethroid | Cypermethrin | Aphis gossypii | Not specified |
Table 2: Comparative LC50/LD50 Values of Various Insecticides Against Lepidopteran Pests (e.g., Spodoptera litura, Plutella xylostella)
| Insecticide Class | Representative Compound | Target Pest | LC50/LD50 | Source(s) |
| Organophosphate | Chlorpyrifos | Spodoptera litura | 18.3 mg a.i./L | [11] |
| Pyrethroid | Cypermethrin | Plutella xylostella | 3049.12 - 5036.4 mg a.i./L | [12][13] |
| Pyrethroid | Deltamethrin | Plutella xylostella | 0.0014 µ g/larva | [14] |
| Neonicotinoid | Acetamiprid | Plutella xylostella | 19.586 mg a.i./L | [15] |
Table 3: Comparative Efficacy of Neonicotinoids Against Whiteflies (Bemisia tabaci)
| Insecticide Class | Representative Compound | Efficacy Metric | Result | Source(s) |
| Neonicotinoid | Imidacloprid | % reduction in population | 68.21% | [9] |
| Neonicotinoid | Acetamiprid | % reduction in population | 68.19% | [9] |
| Neonicotinoid | Thiamethoxam | LC50 | More susceptible than Imidacloprid | [8] |
| Neonicotinoid | Dinotefuran | Nymphal mortality | Comparable to Imidacloprid | [16] |
Experimental Protocols
To ensure the scientific validity and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for laboratory bioassays and field efficacy trials.
Laboratory Bioassay: Leaf-Dip Method for Aphid and Whitefly Efficacy Testing
This protocol is adapted from established methods for determining the toxicity of insecticides to sucking insects.[17]
Objective: To determine the LC50 of a test insecticide against a target sucking insect pest.
Materials:
-
Technical grade insecticide
-
Acetone or other suitable solvent
-
Distilled water
-
Non-ionic surfactant
-
Host plant leaves (e.g., cotton, cabbage)
-
Petri dishes with moist filter paper
-
Fine camel hair brush
-
Test insects (e.g., adult aphids or whiteflies)
-
Environmental chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the technical grade insecticide in a suitable solvent.
-
Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution with distilled water containing a non-ionic surfactant.
-
Leaf Treatment: Dip host plant leaves into each insecticide dilution for 10-15 seconds with gentle agitation. Allow the leaves to air dry. A control group of leaves should be dipped in a solution of water and surfactant only.
-
Insect Exposure: Place the treated leaves in Petri dishes. Carefully transfer a known number of test insects (e.g., 20-30 adult aphids) onto each treated leaf using a fine camel hair brush.
-
Incubation: Place the Petri dishes in an environmental chamber under controlled conditions.
-
Mortality Assessment: Assess insect mortality after a specified period (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when gently prodded with a brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Analyze the data using probit analysis to determine the LC50 value and its 95% confidence limits.
Caption: Workflow for a laboratory leaf-dip bioassay.
Field Efficacy Trial
Field trials are crucial for evaluating the performance of an insecticide under real-world conditions.[18]
Objective: To evaluate the efficacy of a test insecticide against a target pest population in a field setting and to assess any potential phytotoxicity to the crop.
Experimental Design:
-
Trial Location: Select a site with a known history of the target pest infestation.
-
Plot Design: Use a randomized complete block design (RCBD) with a minimum of three to four replications.[19]
-
Plot Size: The size of each plot should be sufficient to minimize edge effects and allow for accurate application and assessment (e.g., 15-25 square meters).[19]
-
Treatments:
-
Test insecticide at the proposed application rate(s).
-
A commercial standard (reference) insecticide.
-
An untreated control.
-
-
Application: Apply the insecticides using calibrated equipment to ensure uniform coverage. Record all application details, including date, time, weather conditions, and equipment used.
-
Assessment:
-
Pest Population: Assess the pest population density immediately before and at set intervals after application (e.g., 1, 3, 7, and 14 days).[19]
-
Crop Phytotoxicity: Visually assess the crop for any signs of phytotoxicity (e.g., leaf burn, stunting, discoloration) at each assessment interval.
-
Yield Data: At the end of the growing season, collect yield data from each plot.
-
-
Data Analysis: Analyze the pest population data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the percent reduction in the pest population for each treatment relative to the untreated control.
Caption: Key stages of a field efficacy trial.
Discussion and Conclusion
The comparative analysis of insecticide efficacy reveals distinct advantages and disadvantages for each class. Neonicotinoids, such as imidacloprid and acetamiprid, generally exhibit high efficacy against sucking pests like aphids and whiteflies, often at lower concentrations than carbamates like pirimicarb.[10] The systemic nature of many neonicotinoids allows them to be taken up by the plant, providing prolonged protection against pests that feed on plant tissues.[8]
Organophosphates and pyrethroids have a broad spectrum of activity against a wide range of pests, including lepidopteran larvae.[11][14] However, the development of resistance is a significant concern for both classes.[12]
The selection of an appropriate insecticide depends on a multitude of factors, including the target pest, the crop, environmental conditions, and the need for integrated pest management (IPM) strategies to mitigate resistance development. Further research to generate specific efficacy data for this compound through the standardized protocols outlined in this guide would be invaluable for its potential application in agriculture and public health.
References
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- Journal of Entomology and Zoology Studies. (2018). Determination of LC50 and relative toxicity of some insecticides against cowpea aphid, Aphis craccivora Koch. Journal of Entomology and Zoology Studies, 6(5), 1832-1836. [Link]
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A Senior Application Scientist's Guide to Validating Acetylcholinesterase Inhibition Assays for Novel Carbamates
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research and drug discovery, the robust validation of a compound's biological activity is paramount. This guide provides an in-depth framework for validating the bioactivity of novel carbamates, using Methyl N-(4-methoxyphenyl)carbamate as a representative test compound, against the well-characterized enzyme Acetylcholinesterase (AChE). Carbamates are a significant class of compounds known for their role as AChE inhibitors, which are cornerstone therapeutics for conditions like Alzheimer's disease.[1][2]
This document moves beyond a simple protocol, delving into the causality behind experimental choices, establishing a self-validating system, and comparing the test compound against established drugs. The goal is to equip researchers with the expertise to generate reliable, reproducible, and meaningful data.
Part 1: The Mechanistic Framework of AChE Inhibition
Acetylcholinesterase is a serine hydrolase responsible for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[3] The inhibition of AChE increases the concentration and duration of acetylcholine in the synapse, a key therapeutic strategy.[1]
To quantify this inhibition, we employ the Ellman's method, a rapid and reliable colorimetric assay.[1][4] The principle is straightforward: AChE hydrolyzes a synthetic substrate, acetylthiocholine (ATCh), to produce thiocholine. This product then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is quantifiable by measuring its absorbance at 412 nm.[1][5] The rate of color change is directly proportional to enzyme activity. An inhibitor, such as our test carbamate, will slow this reaction.
Caption: Step-by-step workflow for the AChE inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate, pH 8.0.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
ATChI Substrate Solution: 10 mM Acetylthiocholine Iodide in deionized water (prepare fresh). [1] * AChE Enzyme Solution: Prepare a working solution of 0.1 U/mL in Assay Buffer.
-
Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create serial dilutions to achieve the desired final assay concentrations.
-
-
Assay Plate Setup (Total Volume: 150 µL):
-
Blank Wells: 50 µL Assay Buffer + 100 µL other reagents (no enzyme).
-
Negative Control (100% Activity): 25 µL Assay Buffer containing the same final % DMSO as the test wells.
-
Test Compound Wells: 25 µL of each serial dilution of the test compound.
-
Positive Control Wells: 25 µL of a known inhibitor (e.g., Physostigmine) at a concentration near its IC90.
-
-
Enzyme Addition & Incubation:
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate for 5 minutes at 37°C to allow compounds to interact with the enzyme. [1]
-
-
Reaction Initiation and Measurement:
Part 3: Rigorous Assay Validation & Data Interpretation
Validation demonstrates that the assay is suitable for its intended purpose. [6]This involves assessing key performance characteristics to ensure accuracy and reliability. [7][8]
Key Validation Parameter: The Z'-Factor
Before screening any compound, the quality of the assay itself must be established. The Z'-factor (Z-prime) is a statistical parameter that measures the separation between the positive and negative controls, indicating the assay's reliability. [9] Formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ] Where σ is the standard deviation, μ is the mean, p is the positive control (no enzyme or max inhibition), and n is the negative control (full enzyme activity).
An assay is considered robust and suitable for high-throughput screening if its Z'-factor is greater than 0.5. [9][10]
| Z'-Factor Value | Assay Quality Assessment |
|---|---|
| > 0.5 | Excellent, robust assay [9][10] |
| 0 to 0.5 | Acceptable, but may require optimization [9] |
| < 0 | Poor assay, not suitable for screening [9][10]|
Data Analysis and IC₅₀ Determination
-
Calculate Reaction Rate (V₀): For each well, determine the slope of the linear portion of the absorbance vs. time curve. This is your reaction rate.
-
Calculate Percent Inhibition: % Inhibition = [ 1 - ( (V₀_inhibitor - V₀_blank) / (V₀_neg_control - V₀_blank) ) ] * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Part 4: Comparative Analysis with Standard AChE Inhibitors
Validating a novel compound requires benchmarking its performance against well-characterized alternatives. [11]We will compare the hypothetical results for this compound against two clinically relevant AChE inhibitors: Donepezil , a non-carbamate reversible inhibitor, and Physostigmine , a classic carbamate inhibitor. [12][13]
| Compound | Class | Source / Target | Reported IC₅₀ (nM) |
|---|---|---|---|
| This compound | Carbamate | Test Compound | To Be Determined |
| Donepezil | Piperidine | Human AChE | 5.7 - 11.6 nM [12][14] |
| Physostigmine | Carbamate | Human Brain AChE | ~14-15 nM [15] |
| Neostigmine | Carbamate | Frog Sympathetic Neurons | 110,000 nM (1.1 x 10⁻⁴ M) [13]|
Note: IC₅₀ values can vary based on experimental conditions (e.g., enzyme source, substrate concentration, pH). This table provides reference values from literature.
Interpretation of Comparative Results:
-
If the IC₅₀ of the test compound is comparable to or lower than Donepezil or Physostigmine, it represents a potent inhibitor worthy of further investigation.
-
If the IC₅₀ is significantly higher (e.g., in the high micromolar range like Neostigmine in this specific assay), it may be considered a weak inhibitor.
-
Understanding the mode of inhibition (competitive, non-competitive, etc.) through further kinetic studies is a critical next step in characterizing promising hits. [16][17]
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the validation of a bioassay for this compound as a putative AChE inhibitor. By understanding the mechanism, implementing a self-validating protocol with robust controls, correctly interpreting validation parameters like the Z'-factor, and benchmarking against established standards, researchers can ensure the integrity and reliability of their findings. This rigorous approach is fundamental to the successful progression of novel compounds in the drug discovery pipeline.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity in Immunoassays for Methyl N-(4-methoxyphenyl)carbamate
Introduction: The Criticality of Specificity for Small Molecule Immunoassays
Methyl N-(4-methoxyphenyl)carbamate is a chemical compound with the molecular formula C9H11NO3[1]. The development of a robust immunoassay for its detection and quantification hinges on the generation of highly specific antibodies. Due to its small size, this compound is a hapten, meaning it must be conjugated to a larger carrier protein to elicit an immune response and produce antibodies[2]. The design of this hapten-carrier conjugate is a critical step that dictates the resulting antibody's specificity[3].
Cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, structurally similar molecule[4]. For N-methylcarbamate compounds, structural similarities are abundant, increasing the risk of off-target binding and compromising assay validity[5][6]. This guide will walk you through a systematic approach to evaluating the cross-reactivity of a hypothetical anti-Methyl N-(4-methoxyphenyl)carbamate antibody.
Experimental Design: A Rational Approach to Cross-Reactivity Profiling
To objectively assess the cross-reactivity of an antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice for small molecules[7][8]. This format relies on the competition between the free analyte in a sample and a labeled analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample[8].
Our experimental design focuses on challenging the antibody with a panel of compounds that are structurally analogous to this compound. The selection of these compounds is based on variations in key functional groups, which allows for a systematic evaluation of the antibody's epitope recognition.
Selected Cross-Reactants:
-
Methyl N-phenylcarbamate: Lacks the methoxy group on the phenyl ring.
-
Methyl N-(4-chlorophenyl)carbamate: Replaces the methoxy group with a chloro group.
-
Ethyl N-(4-methoxyphenyl)carbamate: Varies the carbamate ester group from methyl to ethyl.
-
Carbofuran: A widely studied N-methylcarbamate pesticide with a different ring structure[5][9].
-
Carbaryl: Another common N-methylcarbamate pesticide with a naphthyl ring system[10].
The rationale for this selection is to probe the antibody's tolerance for modifications at different positions of the target molecule. This allows us to pinpoint the structural features critical for antibody binding.
Methodology: A Validated Competitive ELISA Protocol
The following protocol for a competitive indirect ELISA is designed to be a self-validating system, with each step explained to ensure technical accuracy and reproducibility.
Reagent Preparation
-
Coating Antigen: this compound-hapten conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) diluted in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).
-
Antibody Solution: Anti-Methyl N-(4-methoxyphenyl)carbamate monoclonal antibody diluted in blocking buffer.
-
Standards and Cross-Reactants: Serial dilutions of this compound and each cross-reactant in assay buffer.
-
Secondary Antibody: HRP-conjugated anti-mouse IgG diluted in blocking buffer.
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBS-T).
-
Blocking Buffer: 1% BSA in PBS.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M H₂SO₄.
Step-by-Step Experimental Workflow
-
Coating: Add 100 µL of the coating antigen solution (e.g., 1 µg/mL) to each well of a 96-well high-binding microplate. Incubate overnight at 4°C. Causality: This step immobilizes the target antigen on the plate surface, creating the foundation for the competitive binding assay.
-
Washing (1): Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well. Causality: Removes unbound coating antigen, reducing background signal.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature. Causality: Blocks any remaining non-specific binding sites on the microplate surface to prevent spurious signal generation.
-
Washing (2): Repeat the washing step as in 3.2.
-
Competitive Reaction: Add 50 µL of the standard or cross-reactant solution and 50 µL of the primary antibody solution to each well. Incubate for 1 hour at room temperature. Causality: This is the core competitive step where the free analyte and the coated antigen compete for antibody binding. The extent of this competition determines the final signal.
-
Washing (3): Repeat the washing step as in 3.2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature. Causality: The secondary antibody binds to the primary antibody that has bound to the coated antigen, introducing the enzyme needed for signal generation.
-
Washing (4): Wash the plate five times with wash buffer. Causality: A more stringent wash is required here to remove all unbound secondary antibody and minimize background.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. Causality: The HRP enzyme catalyzes the conversion of TMB into a colored product.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow. Causality: The acid stops the enzymatic reaction, stabilizing the color for accurate measurement.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
The concentration of the analyte that causes 50% inhibition of the maximal signal (IC50) is determined for the target analyte and each potential cross-reactant. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Visualization of the Experimental Workflow
Caption: Competitive Indirect ELISA Workflow for Cross-Reactivity Testing.
Results: A Comparative Analysis of Antibody Specificity
The following table summarizes the hypothetical data obtained from the competitive ELISA, providing a clear comparison of the antibody's performance against the target analyte and structurally similar compounds.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 1.5 | 100% |
| Methyl N-phenylcarbamate | 35.2 | 4.3% |
| Methyl N-(4-chlorophenyl)carbamate | 78.9 | 1.9% |
| Ethyl N-(4-methoxyphenyl)carbamate | 15.8 | 9.5% |
| Carbofuran | >1000 | <0.15% |
| Carbaryl | >1000 | <0.15% |
Interpretation of Results:
The data clearly indicates a high degree of specificity of the antibody for this compound. The low cross-reactivity with compounds lacking the methoxy group (Methyl N-phenylcarbamate) or having it replaced (Methyl N-(4-chlorophenyl)carbamate) suggests that the 4-methoxy group is a critical component of the epitope recognized by the antibody. The minor cross-reactivity with Ethyl N-(4-methoxyphenyl)carbamate indicates some tolerance for modification of the carbamate ester group. The negligible cross-reactivity with Carbofuran and Carbaryl demonstrates that the overall molecular structure, beyond the core N-methylcarbamate moiety, is crucial for binding.
Logical Framework for Assessing Cross-Reactivity
The relationship between structural similarity and the likelihood of cross-reactivity can be visualized as a decision-making framework.
Caption: Decision framework for predicting antibody cross-reactivity.
Conclusion: Ensuring Assay Integrity through Rigorous Validation
This guide has demonstrated a comprehensive and scientifically grounded approach to evaluating the cross-reactivity of an antibody intended for the detection of this compound. By employing a rationally designed panel of cross-reactants and a robust competitive ELISA protocol, we can confidently assess the specificity of the antibody. The presented framework underscores the importance of understanding the interplay between hapten design, antibody recognition, and the structural nuances of potential cross-reactants. For researchers in drug development and other scientific fields, adopting such a rigorous validation strategy is not merely a suggestion but a prerequisite for generating trustworthy and reproducible data.
References
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- Marco, M. P., & Barceló, D. (1996). Hapten Synthesis and Production of Monoclonal Antibodies to the N-Methylcarbamate Pesticide Methiocarb. Journal of Agricultural and Food Chemistry, 44(11), 3646-3655.
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- Esteve-Turrillas, F. A., & Abad-Fuentes, A. (2013). Development of Monoclonal Antibody-Based Immunoassays to the N-Methylcarbamate Pesticide Carbofuran. Journal of Agricultural and Food Chemistry, 61(49), 12051-12059.
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A Comprehensive Guide to Establishing a Reference Standard for Methyl N-(4-methoxyphenyl)carbamate
Abstract
The integrity of research and development in the pharmaceutical and chemical industries hinges on the quality of its reference standards. A well-characterized reference standard is the cornerstone of analytical method validation, quality control, and regulatory compliance, ensuring data accuracy, reproducibility, and inter-laboratory consistency. This guide provides a comprehensive, technically-grounded framework for the establishment of Methyl N-(4-methoxyphenyl)carbamate as a primary reference standard. We will delve into the rationale behind the selection of analytical techniques, present detailed, self-validating protocols for characterization and purity assessment, and compare the established primary standard against other common alternatives. This document is intended for researchers, analytical scientists, and quality assurance professionals who require a robust and scientifically-sound approach to reference material qualification.
Introduction: The Imperative for a Well-Defined Reference Standard
This compound (CAS No. 14803-72-6) is a chemical entity with applications in organic synthesis and as a potential building block or impurity in the development of more complex molecules, including pesticides and pharmaceuticals.[1][2][3] The reliability of any quantitative or qualitative analysis involving this compound is directly proportional to the quality of the reference standard used. An inadequately characterized standard can lead to significant errors in potency determination, impurity profiling, and stability studies, ultimately compromising product safety and efficacy.
Establishing a primary reference standard is a rigorous process that involves unequivocally confirming the chemical structure and determining its purity with the highest possible accuracy. This guide eschews a simple checklist approach; instead, it explains the causality behind each experimental choice, providing a logical and defensible workflow for creating a reference material suitable for the most demanding applications.
Workflow for Primary Reference Standard Qualification
The qualification of a primary reference standard is a multi-step, multi-disciplinary process. It begins with the synthesis and purification of the material, followed by a comprehensive analytical characterization to confirm its identity and assign a purity value.
Caption: Workflow for establishing a primary reference standard.
Comprehensive Characterization of this compound
A battery of orthogonal analytical techniques is required to build a complete profile of the reference standard. Orthogonal methods rely on different physicochemical principles, providing a high degree of confidence that all potential impurities have been detected and quantified.
Identity Confirmation
Rationale: Before assessing purity, it is paramount to confirm that the material is, in fact, this compound. Spectroscopic methods provide a detailed fingerprint of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for structural elucidation of organic molecules in solution. The ¹H NMR spectrum provides information on the number and connectivity of protons, while ¹³C NMR details the carbon framework. For this compound (C₉H₁₁NO₃), the expected signals would confirm the presence of the methoxy groups, the aromatic ring protons, and the carbamate proton.[1][4]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing definitive confirmation of the molecular formula. The expected molecular weight is approximately 181.19 g/mol .[1][2][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum for this compound should show characteristic absorptions for N-H stretching (around 3300-3500 cm⁻¹), C=O (carbonyl) stretching of the carbamate (around 1700-1730 cm⁻¹), and C-O stretching.[1][6]
Purity and Impurity Profiling
Rationale: Purity assignment is not merely about the main component; it is about rigorously identifying and quantifying everything that is not the main component. This includes organic impurities, residual solvents, water, and inorganic residues.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment of non-volatile organic compounds.[7] A validated, stability-indicating HPLC method is essential. For carbamates, reversed-phase chromatography is typically employed.[8][9][10] A photodiode array (PDA) or diode array detector (DAD) is crucial as it can assess peak purity and detect impurities that may co-elute with the main peak. The principle of "mass balance" is used, where the area of the main peak is compared to the total area of all detected peaks.
-
Gas Chromatography (GC): While many carbamates are thermally labile, GC is the preferred method for quantifying volatile impurities, particularly residual solvents from the synthesis and purification process.[7][11] Headspace GC (HS-GC) is used to avoid thermal degradation of the main compound while analyzing for solvents.
-
Water Content (Karl Fischer Titration): Water is a common impurity in solid materials and can significantly affect the assigned purity. Karl Fischer titration is the gold standard for water determination due to its high accuracy and precision.
-
Residue on Ignition (ROI) / Sulfated Ash: This gravimetric method quantifies the amount of inorganic impurities in the material. The sample is charred and then heated in the presence of sulfuric acid in a muffle furnace, converting inorganic impurities to their corresponding sulfates. The remaining residue is weighed.
Experimental Protocols
The following protocols are provided as robust starting points. As per good scientific practice, they must be validated for the specific equipment and reagents used in your laboratory.
Protocol: Purity Determination by HPLC-DAD
Rationale: This method uses a C18 stationary phase, which provides excellent retention for the moderately polar this compound. A gradient elution ensures that both early and late-eluting impurities are resolved. DAD detection allows for the acquisition of UV spectra across all peaks, aiding in identification and peak purity assessment. This approach is adapted from established EPA methodologies for carbamate analysis.[8][9]
-
Instrumentation: HPLC system with gradient pump, autosampler, column thermostat, and DAD detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30.1-35 min: Return to 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or monitor multiple wavelengths, e.g., 210-400 nm with DAD)
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approx. 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Analysis: Inject the sample and integrate all peaks with an area greater than 0.05% of the main peak area.
-
Calculation: Purity (%) = (Area_main_peak / Sum_of_all_peak_areas) * 100
Protocol: Qualification of a Secondary Standard
Rationale: A primary reference standard is often expensive and available in limited quantities. A secondary, or "in-house," working standard is qualified against the primary standard for routine use. This protocol ensures the traceability of the working standard back to the primary standard.
Caption: Workflow for qualifying a secondary working standard.
-
Procedure:
-
Prepare Stock Solutions: Accurately prepare solutions of both the Primary Reference Standard (PRS) and the Secondary Working Standard (SWS) candidate at the same nominal concentration (e.g., 0.1 mg/mL) in the HPLC mobile phase diluent.
-
HPLC Analysis: Using the validated HPLC method (Section 4.1), inject the PRS and SWS solutions at least five times each.
-
System Suitability: Ensure that the relative standard deviation (RSD) of the peak areas for the replicate injections of the PRS is ≤ 2.0%.
-
Calculation: Calculate the potency of the SWS using the following formula:
Potency_SWS (%) = (Mean_Area_SWS / Mean_Area_PRS) * (Conc_PRS / Conc_SWS) * Purity_PRS (%)
Note: Conc_PRS and Conc_SWS are the concentrations calculated from the exact weights and volumes used.
-
Comparison of Reference Standard Alternatives
Once a primary standard is established, it serves as the benchmark against which other materials are judged.
| Feature | Primary Reference Standard | Typical Commercial Grade | In-House Working Standard |
| Purity Assignment | Mass balance approach (typically >99.5%). Purity stated with uncertainty. | Often based on a single technique (e.g., HPLC area % or NMR). Typically >98%. | Potency assigned by direct comparison to the Primary Reference Standard. |
| Characterization | Comprehensive: NMR, MS, IR, HPLC, GC, KF, ROI, Elemental Analysis. | Limited: Often only ¹H NMR and HPLC or GC purity are provided. | Identity confirmed (e.g., by IR, HPLC retention time). Purity established via protocol 4.2. |
| Traceability | Traceable to national metrological institutes (e.g., NIST) or established via a rigorous in-house protocol. | Generally lacks metrological traceability. The buyer often assumes responsibility for confirming identity and purity.[12] | Directly traceable to the in-house Primary Reference Standard. |
| Documentation | Comprehensive Certificate of Analysis with all characterization data and uncertainty statement. | Basic Certificate of Analysis with limited data. | Internal qualification report detailing the comparison study and assigned potency. |
| Intended Use | Critical assays, calibration of secondary standards, legal and regulatory submissions. | Early-stage R&D, synthesis starting material. Not suitable for quantitative analysis without further qualification. | Routine QC testing, system suitability, and quantitative analysis in a controlled environment. |
Conclusion
The establishment of a reference standard for this compound is not a perfunctory task but a critical scientific endeavor. It requires a logical, evidence-based approach that combines orthogonal analytical techniques to ensure an unequivocal confirmation of identity and an accurate assignment of purity. By following the principles and protocols outlined in this guide, researchers and scientists can create a primary reference standard that provides a solid foundation for data integrity, enabling reliable and reproducible results. This, in turn, fosters confidence in analytical data that underpins drug development, quality control, and scientific discovery.
References
- Title: Methyl N-(4-methoxyphenyl)
- Title: Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides Source: Arkivoc URL:[Link]
- Title: VI. 1H and 13C NMR Spectra Source: The Royal Society of Chemistry URL:[Link]
- Title: Supporting Information (for an article on N-Boc protection) Source: The Royal Society of Chemistry URL:[Link]
- Title: SUPPORTING INFORMATION (for an article on carbamate synthesis) Source: The Royal Society of Chemistry URL:[Link]
- Title: ASTM D5315: Standard Test Method for Carbamates in Water Source: ASTM Intern
- Title: Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate Source: ResearchG
- Title: Methyl Carbamate Source: PubChem, N
- Title: METHOD ABSTRACT / 112 (Analysis of Carbamate Pesticides by HPLC) Source: Ingenieria Analitica Sl URL:[Link]
- Title: Methyl N-(4-methoxyphenyl)
- Title: Methyl methoxy(methyl)
- Title: Analysis of Carbamates by HPLC – U.S. EPA Method 531.1 Source: S4Science URL:[Link]
- Title: Methyl carbamate purification by extraction and recrystallization Source: ResearchG
- Title: The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 Source: Agilent URL:[Link]
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A Comparative Guide to the Insecticidal Spectrum of Carbamates: Situating Methyl N-(4-methoxyphenyl)carbamate in a Crowded Field
This guide provides a comparative analysis of the insecticidal spectrum of Methyl N-(4-methoxyphenyl)carbamate and other prominent carbamate insecticides. For researchers and professionals in drug development and pest management, understanding the nuances of an insecticide's target range is paramount for effective and responsible application. While comprehensive public-domain data on the insecticidal efficacy of this compound is limited, this guide synthesizes available information on structure-activity relationships within the carbamate class to project its likely activity. This is juxtaposed with extensive data on widely-used carbamates, including Carbofuran, Methomyl, Carbaryl, Aldicarb, and Mexacarbate.
The Carbamate Class: A Reversible Mode of Action
Carbamate insecticides function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[1] Unlike organophosphates, the inhibition of AChE by carbamates is reversible, which generally results in a shorter duration of toxic effects.[3]
The general mechanism of action is illustrated below:
Caption: Acetylcholinesterase inhibition by carbamate insecticides.
Comparative Insecticidal Spectra
The insecticidal spectrum of a compound refers to the range of pest species it effectively controls. Broad-spectrum insecticides are effective against a wide variety of insects, while narrow-spectrum insecticides target a more limited range. The following table summarizes the known insecticidal spectra of several well-established carbamate insecticides.
| Carbamate Insecticide | Key Target Pests | Spectrum Type |
| Carbofuran | Soil and foliar pests including aphids, beetles, caterpillars, and nematodes.[4][5][6] | Broad-spectrum |
| Methomyl | Wide range of pests including aphids, armyworms, bollworms, and fruitworms on various crops.[7][8][9] | Broad-spectrum |
| Carbaryl | Over 100 species of insects on fruits, vegetables, cotton, and ornamentals.[10][11][12] | Broad-spectrum |
| Aldicarb | Primarily soil-dwelling insects and nematodes, as well as some sucking pests like aphids and mites.[13][14][15] | Broad-spectrum (especially soil) |
| Mexacarbate | Snails, slugs, and a variety of insects on turf and ornamentals.[16][17][18] | Broad-spectrum |
| This compound | Inferred: Likely active against a range of agricultural and public health pests, with specificity influenced by the methoxy-substituted phenyl group. | Inferred: Likely broad-spectrum |
Profiling this compound: An Inference from Structure-Activity Relationships
The insecticidal potency and spectrum of phenyl N-methylcarbamates are significantly influenced by the nature and position of substituents on the phenyl ring. The presence of a methoxy (-OCH3) group, as in this compound, is known to affect the compound's binding affinity to the active site of acetylcholinesterase. Studies on related compounds suggest that the electronic and steric properties of such substituents are critical determinants of insecticidal activity.
Given that many N-substituted phenyl carbamates exhibit broad-spectrum insecticidal properties, it is reasonable to hypothesize that this compound would be effective against a range of common agricultural and household pests. However, the specific efficacy against different insect orders (e.g., Lepidoptera, Coleoptera, Hemiptera) would need to be determined through empirical testing.
Experimental Protocols for Determining Insecticidal Spectrum
To rigorously define the insecticidal spectrum of a compound like this compound, a series of standardized bioassays must be conducted. These protocols are designed to assess the toxicity of the compound to a variety of insect species under controlled laboratory conditions.
General Workflow for Insecticide Efficacy Testing
Caption: A generalized workflow for evaluating insecticide efficacy.
Step-by-Step Bioassay Protocol (Topical Application)
-
Insect Rearing : Maintain healthy colonies of test insects (e.g., Musca domestica, Spodoptera frugiperda, Aphis gossypii) under controlled conditions of temperature, humidity, and photoperiod.
-
Insecticide Preparation : Prepare a series of dilutions of this compound in a suitable solvent, such as acetone.
-
Application : Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects. A control group should be treated with the solvent alone.
-
Incubation : Place the treated insects in clean containers with access to food and water, and maintain them under the same environmental conditions as the rearing colonies.
-
Mortality Assessment : Record the number of dead and moribund insects at specified time points (e.g., 24, 48, and 72 hours) post-treatment.
-
Data Analysis : Analyze the mortality data using probit analysis to determine the lethal dose required to kill 50% of the test population (LD50).[3]
Acetylcholinesterase Inhibition Assay
To confirm the mode of action, an in vitro assay to measure the inhibition of acetylcholinesterase can be performed.
-
Enzyme Preparation : Prepare a solution of purified acetylcholinesterase from a relevant insect source.
-
Inhibitor Incubation : Incubate the enzyme with various concentrations of this compound.
-
Substrate Addition : Add a substrate such as acetylthiocholine, which is hydrolyzed by AChE to produce a colored product.
-
Spectrophotometric Measurement : Measure the rate of color development using a spectrophotometer.
-
Data Analysis : Calculate the concentration of the carbamate required to inhibit 50% of the enzyme's activity (IC50).[10]
Conclusion
While a comprehensive, publicly available dataset on the insecticidal spectrum of this compound is currently lacking, an analysis of its chemical structure within the context of known carbamate insecticides allows for an informed hypothesis of its likely broad-spectrum activity. The well-documented efficacy of carbamates such as Carbofuran, Methomyl, Carbaryl, Aldicarb, and Mexacarbate provides a strong comparative framework. To definitively characterize the insecticidal profile of this compound, rigorous experimental evaluation using standardized bioassay protocols is essential. The methodologies outlined in this guide provide a robust starting point for researchers to undertake such investigations and contribute to a more complete understanding of this and other novel carbamate compounds.
References
- Vertex AI Search. Carbofuran CAS 1563-66-2: Broad-Spectrum Systemic Insecticide for Enhanced Crop Protection and Yield.
- Wikipedia. Methomyl.
- Di Fabio, N.
- Made-in-China.com. Broad-Spectrum Fast-Acting Insecticide Methomyl 98%Tc 90%Sp for Sale.
- POMAIS. Methomyl 90% SP – High-Purity, Broad-Spectrum Insecticide.
- Made-in-China.com. Kill Insects Carbaryl 5%Gr Insecticidal Spectrum Is Wide.
- EXTOXNET. METHOMYL - EXTOXNET PIP.
- Florida State University. Molecular Expressions: The Pesticide Collection - Carbaryl (Sevin).
- Chemical Warehouse. Carbaryl - Active Ingredient Page.
- PubChem. Aldicarb [ISO].
- N
- Forestry Distributing. Sevin Carbaryl Insecticide.
- SinoHarvest.
- Wikipedia. Aldicarb.
- University of Florida.
- PT Inti Everspring Indonesia. Carbofuran.
- AERU, University of Hertfordshire. Aldicarb (Ref: ENT 27093).
- PubChem.
- BenchChem. A Comparative Analysis of Methyl N-(4-chlorophenyl)carbamate and Other Carbamate Compounds: Efficacy and Mechanisms of Action.
- SciELO. Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group.
- ECHEMI. 13144-38-2, (4-methoxyphenyl)methyl N-(4-methylphenyl)
- Taylor & Francis Online.
- ResearchGate. (PDF)
- PubMed.
- PubChem.
- Wikipedia.
- MDPI.
- AERU, University of Hertfordshire.
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- 4. Quantitative structure-activity relationship (QSAR) for insecticides: development of predictive in vivo insecticide activity models - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Analytical Method Validation for Methyl N-(4-methoxyphenyl)carbamate According to ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. A validated analytical method provides the bedrock for reliable decision-making, from early-stage development to final product release. This guide offers an in-depth, scientifically grounded approach to the validation of an analytical method for Methyl N-(4-methoxyphenyl)carbamate, a compound of interest in various research and development applications. We will navigate the core principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, presenting a hypothetical High-Performance Liquid Chromatography (HPLC) method and illustrating its validation with practical examples and comparative data.[1][2]
The Cornerstone of Reliable Analysis: A Hypothetical HPLC Method
To provide a tangible framework for our validation journey, we propose the following HPLC method for the quantification of this compound. This method is designed to be robust and specific, forming the basis for the subsequent validation studies.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Standard Concentration | 100 µg/mL |
| Sample Preparation | Dissolve in mobile phase |
The selection of these parameters is deliberate. A C18 column is a versatile choice for a compound with the polarity of this compound. The mobile phase composition is chosen to achieve a reasonable retention time and good peak shape. The detection wavelength of 240 nm is a hypothetical selection based on the expected UV absorbance of the phenyl and carbamate chromophores.
The Validation Workflow: A Systematic Approach
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[3] The following diagram illustrates the typical workflow for analytical method validation as per ICH guidelines.
Caption: A typical workflow for analytical method validation.
Core Validation Parameters: A Deep Dive
We will now dissect each of the core validation parameters as outlined in the ICH Q2(R1) guideline, providing experimental protocols and illustrative data for our hypothetical HPLC method for this compound.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5] For our method, this means ensuring that the peak for this compound is well-resolved from any other potential peaks.
Experimental Protocol:
-
Blank Analysis: Inject the mobile phase (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Placebo Analysis: Prepare a placebo sample containing all the excipients that would be in a formulated product (if applicable) and inject it to check for interference.
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure that the main peak is well-separated from any degradation product peaks.
Data Presentation:
Table 2: Specificity Study Results
| Sample | Analyte Peak Retention Time (min) | Peak Purity | Resolution from Nearest Peak |
| Standard | 5.2 | > 0.999 | N/A |
| Blank | No peak detected | N/A | N/A |
| Placebo | No peak at 5.2 min | N/A | N/A |
| Acid Stressed | 5.2 | > 0.999 | 2.5 |
| Base Stressed | 5.2 | > 0.998 | 2.1 |
| Oxidative Stressed | 5.2 | > 0.999 | 3.0 |
| Thermal Stressed | 5.2 | > 0.999 | 2.8 |
| Photolytic Stressed | 5.2 | > 0.999 | 2.6 |
Acceptance Criteria: The method is considered specific if there are no interfering peaks from the blank or placebo at the retention time of the analyte, and the analyte peak is well-resolved (Resolution > 2) from all degradation peaks with a high peak purity index.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[6][7] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations. For an assay, this range is typically 80% to 120% of the target concentration.[8]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the average peak area versus concentration and perform a linear regression analysis.
Data Presentation:
Table 3: Linearity Study Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 80 | 79850, 80100, 79950 | 79967 |
| 90 | 90100, 89900, 90200 | 90067 |
| 100 | 100200, 100500, 100300 | 100333 |
| 110 | 110300, 110100, 110500 | 110300 |
| 120 | 120500, 120800, 120600 | 120633 |
Linear Regression Analysis:
-
Correlation Coefficient (r²): 0.9995
-
Slope: 1005
-
Y-intercept: 150
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable, indicating a strong linear relationship.[9]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is often determined by recovery studies.
Experimental Protocol:
-
Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
Table 4: Accuracy (Recovery) Study Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80 | 79.5, 80.2, 79.8 | 99.4, 100.3, 99.8 | 99.8 | 0.45 |
| 100 | 100.5, 99.8, 100.2 | 100.5, 99.8, 100.2 | 100.2 | 0.35 |
| 120 | 119.5, 120.8, 120.1 | 99.6, 100.7, 100.1 | 100.1 | 0.55 |
Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0% for an assay of a drug substance.[11]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Presentation:
Table 5: Precision Study Data
| Repeatability (Day 1, Analyst 1, Instrument 1) | Intermediate Precision (Day 2, Analyst 2, Instrument 2) | |
| Replicate | Peak Area | Peak Area |
| 1 | 100250 | 100800 |
| 2 | 100500 | 101100 |
| 3 | 100300 | 100950 |
| 4 | 100600 | 101200 |
| 5 | 100100 | 100700 |
| 6 | 100450 | 101050 |
| Mean | 100367 | 100967 |
| Std. Dev. | 186.2 | 196.6 |
| % RSD | 0.19% | 0.19% |
Acceptance Criteria: The Relative Standard Deviation (%RSD) for repeatability and intermediate precision should typically be not more than 2%.[11][12]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][14] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
Experimental Protocol (Based on the Calibration Curve):
LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.[15]
-
LOD = 3.3 x (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 x (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
Data Presentation:
Table 6: LOD and LOQ Determination
| Parameter | Value |
| Standard Deviation of y-intercepts | 50 |
| Slope of Calibration Curve | 1005 |
| Calculated LOD (µg/mL) | 0.16 |
| Calculated LOQ (µg/mL) | 0.50 |
Acceptance Criteria: The LOQ should be verified by analyzing a minimum of six replicates at the claimed concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16][17]
Experimental Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time.
-
Analyze a standard solution of this compound under each modified condition.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, theoretical plates).
Data Presentation:
Table 7: Robustness Study Data
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| Nominal Method | - | 5.20 | 100333 | 1.1 | 8500 |
| Flow Rate (mL/min) | 0.9 | 5.78 | 111481 | 1.1 | 8450 |
| 1.1 | 4.73 | 91212 | 1.1 | 8550 | |
| Mobile Phase Composition (%) | 58:42 | 5.51 | 100450 | 1.2 | 8300 |
| 62:38 | 4.89 | 100210 | 1.1 | 8600 | |
| Column Temperature (°C) | 28 | 5.30 | 100300 | 1.1 | 8400 |
| 32 | 5.10 | 100350 | 1.1 | 8600 |
Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all varied conditions, demonstrating the robustness of the method. For example, the %RSD of the peak area should not be significantly affected.
Decision Making in Method Validation
The results from each validation parameter are compared against the pre-defined acceptance criteria to determine if the analytical method is valid for its intended purpose. The following diagram illustrates a simplified decision-making process.
Caption: A decision tree for analytical method validation.
Conclusion
The validation of an analytical method is a critical exercise in ensuring the quality and reliability of pharmaceutical data. This guide has provided a comprehensive, step-by-step approach to validating a hypothetical HPLC method for this compound in accordance with ICH Q2(R1) guidelines. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, and by comparing the results against pre-defined acceptance criteria, researchers can establish a high degree of confidence in their analytical procedures. This rigorous approach not only ensures regulatory compliance but also upholds the scientific integrity of the drug development process.
References
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
- PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
- How to Pharm. (2024, June 20). How to Perform Linearity and Range in Analytical Method Validation.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?
- Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist. Reviews, 29(Suppl 1), S49–S52.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
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- BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- LCGC International. (n.d.). Robustness Tests.
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- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
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- Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?
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A Researcher's Guide to the Statistical Analysis of Carbamate Biological Activity: A Comparative Study of Methyl N-(4-methoxyphenyl)carbamate
As Senior Application Scientists, we are often tasked with characterizing novel compounds. While some molecules come with an extensive body of literature, others, like Methyl N-(4-methoxyphenyl)carbamate, are offered primarily for discovery research, leaving their biological profile largely unexplored. This guide provides a comprehensive framework for the biological and statistical characterization of such a compound.
This compound belongs to the carbamate class of molecules. This structural motif is pivotal; carbamates are widely recognized for their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions[1][2][3]. This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is the basis for the therapeutic use of carbamates in conditions like Alzheimer's disease and myasthenia gravis, as well as their application as insecticides[4][5][6].
Given this well-established structure-activity relationship, our investigation will proceed under the strong hypothesis that this compound functions as an AChE inhibitor. This guide will compare its potential efficacy against a classic, well-characterized carbamate inhibitor, Physostigmine , through a rigorous, two-part experimental plan:
-
Part 1: In Vitro Enzymatic Assay to directly quantify and compare the potency of each compound in inhibiting purified AChE.
-
Part 2: Cell-Based Assay to assess the compound's impact on cell viability and determine its cytotoxic profile, a critical parameter for any potential therapeutic agent.
We will provide not only the step-by-step protocols but also the rationale behind the experimental design and a detailed approach to the statistical analysis required for robust, publication-quality data.
Part 1: In Vitro Potency Determination via Acetylcholinesterase Inhibition Assay
The primary goal is to determine the half-maximal inhibitory concentration (IC50) of this compound. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This is a cornerstone metric for quantifying inhibitor potency[7][8].
Causality in Method Selection: The Ellman's Assay
To measure AChE activity, we will employ the Ellman's method, a robust and widely adopted colorimetric assay[9][10]. Its self-validating principle relies on a coupled enzymatic reaction:
-
AChE Activity: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine[11].
-
Colorimetric Reaction: The free sulfhydryl group on the newly formed thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), producing a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB).
-
Quantification: The rate of TNB formation is directly proportional to AChE activity and can be measured by monitoring the increase in absorbance at 412 nm[5][12].
The presence of an inhibitor like this compound will slow the rate of ATCh hydrolysis, resulting in a reduced rate of color change.
Experimental Workflow: AChE Inhibition Assay
The following diagram outlines the logical flow of the experiment, from reagent preparation to data analysis.
Caption: Workflow for AChE inhibition assay and IC50 determination.
Detailed Protocol: AChE Inhibition Assay
This protocol is designed for a 96-well plate format, suitable for screening multiple concentrations.
Reagents:
-
Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 8.0.
-
AChE Solution: Human recombinant Acetylcholinesterase (e.g., from E. electricus as an alternative), diluted in Assay Buffer to a working concentration of 0.1 U/mL[4].
-
DTNB Solution: 3 mM DTNB in Assay Buffer. Protect from light[4].
-
ATCh Solution: 10 mM Acetylthiocholine Iodide in deionized water. Prepare fresh daily[4].
-
Test Compounds: Prepare 10 mM stock solutions of this compound and Physostigmine in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 1 pM to 100 µM).
Procedure:
-
Plate Setup: Designate wells for:
-
Blank: Assay Buffer, no enzyme.
-
100% Activity Control: AChE solution + DMSO (vehicle).
-
Test Wells: AChE solution + varying concentrations of test compound.
-
-
Pre-incubation: In each well (except the blank), add 20 µL of AChE solution to 140 µL of either Assay Buffer (for control) or the appropriate test compound dilution.
-
Incubate the plate at 37°C for 15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition[4].
-
Reaction Initiation: To all wells simultaneously (using a multichannel pipette is recommended for consistency), add 20 µL of ATCh solution and 20 µL of DTNB solution[4][13].
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes[4].
Statistical Analysis of IC50 Data
A common pitfall is to compare dose-response curves using multiple t-tests at each concentration. This approach is statistically flawed because it ignores the continuous, ordered nature of the data and inflates the probability of a Type I error (false positive)[14][15].
The authoritative method is to use non-linear regression to fit a sigmoidal dose-response curve to the data[16][17].
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percent Inhibition: Normalize the data for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Curve Fitting: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) regression model[17][18]. This model is defined by the equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) Where 'Y' is the % inhibition, 'X' is the log concentration, and the model calculates the best-fit values for the bottom and top plateaus, the Hill Slope, and the LogIC50.
-
IC50 Comparison: The statistical analysis should compare the best-fit LogIC50 values from the curves for this compound and Physostigmine. A statistical test (such as an F-test or extra sum-of-squares F test, often built into software like GraphPad Prism) can determine if the difference between the LogIC50 values is statistically significant (p < 0.05)[19].
Comparative Data Summary (Hypothetical)
The results of this analysis should be summarized in a clear, concise table.
| Compound | IC50 (nM) [95% C.I.] | Hill Slope | Goodness of Fit (R²) |
| This compound | 85.2 [75.1 - 96.7] | -1.1 | 0.992 |
| Physostigmine (Reference) | 15.6 [13.9 - 17.5] | -1.0 | 0.996 |
This table presents hypothetical data for illustrative purposes.
Part 2: Cellular Viability and Cytotoxicity Assessment
While an IC50 value tells us about a compound's effect on a purified enzyme, it provides no information about its effect on a living system. A compound could be a potent inhibitor but also highly toxic, rendering it useless as a therapeutic candidate. Therefore, we must assess its cytotoxicity.
Causality in Method Selection: The MTT Assay
The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity[20]. Its principle is based on the enzymatic reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active (i.e., living) cells[21]. The amount of purple formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance after solubilization.
Signaling Pathway Context: Cholinergic Synapse
The action of our test compound occurs within the broader context of the cholinergic signaling pathway. Understanding this pathway is key to interpreting its potential downstream effects on neuronal cells.
Caption: Carbamates inhibit AChE, increasing ACh in the synapse.
Detailed Protocol: MTT Cell Viability Assay
This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y), which is relevant for neuroactive compounds.
Reagents:
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cells: SH-SY5Y cells.
-
MTT Solution: 5 mg/mL MTT in sterile PBS. Filter-sterilize and store protected from light[21].
-
Solubilization Solution: e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl[22].
-
Test Compounds: Prepared as in Part 1.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium[22]. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Treatment: Remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of the test compounds. Include wells for "untreated control" (cells + medium + vehicle) and "blank" (medium only).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to assess cytotoxicity over time[22].
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[22]. Mix gently on an orbital shaker for 15 minutes[21].
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise[21].
Statistical Analysis of Cytotoxicity Data
The analysis is analogous to the IC50 determination. Here, we calculate the CC50 (50% cytotoxic concentration) .
-
Data Normalization: Correct the absorbance readings by subtracting the average absorbance of the blank wells.
-
Calculate Percent Viability: Normalize the data for each concentration: % Viability = 100 * (Abs_treated / Abs_control)
-
Curve Fitting: Plot % Viability versus the logarithm of the compound concentration and fit the data using a four-parameter logistic regression model as described previously. The resulting "IC50" from this curve is termed the CC50.
Comparative Data Summary (Hypothetical)
| Compound | CC50 (µM) on SH-SY5Y cells [95% C.I.] |
| This compound | 45.3 [41.2 - 49.8] |
| Physostigmine (Reference) | 28.9 [25.5 - 32.7] |
This table presents hypothetical data for illustrative purposes.
Conclusion and Synthesis
This guide outlines a comprehensive, statistically robust framework for characterizing a novel compound, this compound, based on its structural classification as a carbamate. By systematically determining its in vitro enzymatic inhibitory potency (IC50) and its cellular cytotoxicity (CC50), we can build a complete biological profile.
The comparison to a reference standard like Physostigmine is essential for contextualizing the results. The ratio of cytotoxicity to potency (CC50/IC50) yields the selectivity index (SI) , a critical parameter in drug development. A higher SI indicates that the compound is more potent against its target than it is toxic to cells, a desirable characteristic for a therapeutic candidate.
By adhering to these validated protocols and rigorous statistical methods, researchers can generate high-quality, reproducible data, transforming an uncharacterized molecule into a well-defined biological entity ready for the next stages of discovery.
References
- Roche. (n.d.).
- Abcam. (n.d.). MTT assay protocol. Link
- Wikipedia. (2024). Acetylcholine. Link
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Link
- BroadPharm. (2022). Protocol for Cell Viability Assays. Link
- protocols.io. (2023). MTT (Assay protocol). Link
- BenchChem. (n.d.). In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Phospholine. Link
- GraphPad. (n.d.). Beware of using multiple comparisons tests to compare dose-response curves or time courses.
- AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?. Link
- Kaserer, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE 8(4): e61007. Link
- BenchChem. (n.d.). Application Notes and Protocols for Acetylcholinesterase (AChE)
- Du, Z., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Drug Discovery. Methods in Molecular Biology, vol 1681. Humana Press, New York, NY. Link
- Picciotto, M. R., et al. (2012). Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior. Neuron, 76(1), 116–129. Link
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- Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. Link
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- Cleveland Clinic. (2022). Acetylcholine (ACh)
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- Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Link
- National Center for Biotechnology Information. (n.d.). Methyl N-(4-methoxyphenyl)
- ResearchGate. (2020). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. Link
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- Reddit. (2018). Statisic analysis for two or more dose-response curves?.
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Link
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- Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Link
- Al-Rimawi, F., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Molecules, 25(14), 3271. Link
- Asen, N. D., & Aluko, R. E. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1007736. Link
- Medić, B., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 72(4), 259–276. Link
- U.S. Environmental Protection Agency. (2013).
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A Researcher's Guide to Certified Reference Materials for Methyl N-(4-methoxyphenyl)carbamate: A Practical Comparison of Sourcing Strategies
For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The quality of your reference material directly dictates the validity of your results, particularly in regulated environments. This guide provides an in-depth technical comparison of sourcing strategies for a specific, and not commonly cataloged, certified reference material (CRM): Methyl N-(4-methoxyphenyl)carbamate.
While this compound is available from chemical suppliers, obtaining it as a certified reference material presents a common challenge in analytical research. This guide will navigate the practical realities, comparing the acquisition of the standard chemical grade material against the commissioning of a custom-synthesized, certified standard. We will explore the technical implications, validation requirements, and provide a robust experimental framework for in-house verification.
The Certified Reference Material Dilemma for Niche Compounds
This compound, a carbamate ester, serves as a crucial component in various research applications, including as a building block in organic synthesis or as a potential impurity in active pharmaceutical ingredients (APIs). The use of a CRM is indispensable for ensuring the accuracy, traceability, and reliability of analytical measurements.[1][2] However, a survey of major commercial suppliers reveals a gap in the market: while the chemical itself is available, it is often not offered with the rigorous certification required for a true CRM.
For instance, a prominent supplier like MilliporeSigma (formerly Sigma-Aldrich) offers this compound but explicitly states the product is sold "as-is" for early discovery research, with no analytical data provided and the buyer assuming full responsibility for confirming its identity and purity. This places the onus of qualification squarely on the end-user, a process that is both time-consuming and requires significant analytical expertise.
This scenario leaves researchers with two distinct paths, each with its own set of technical and practical considerations.
Comparison of Sourcing Strategies: "As-Is" vs. Custom Synthesis
The decision to purchase a readily available chemical and qualify it in-house versus commissioning a custom-synthesized CRM from a specialized laboratory is a critical one. The following table provides a direct comparison of these two approaches.
| Feature | Strategy 1: Purchase "As-Is" Chemical (e.g., from MilliporeSigma) | Strategy 2: Custom Synthesis CRM (e.g., from AccuStandard, CPAchem) |
| Purity & Characterization | Purity is not guaranteed or certified. The buyer is responsible for full characterization. | High purity is guaranteed and specified. Comes with a comprehensive Certificate of Analysis (CofA). |
| Certification & Traceability | No certification provided. Not traceable to international standards (e.g., SI units). | Certified Reference Material (CRM) produced under an accredited quality system (e.g., ISO 17034).[1] Traceable to higher-order standards. |
| Certificate of Analysis (CofA) | A basic CofA may be available, but it will lack detailed characterization, uncertainty values, and traceability statements. | A detailed CofA is provided, including certified property values, expanded uncertainty, homogeneity and stability data, and methods used for characterization. |
| Lead Time | Typically short; the product is often in stock. | Longer lead times are expected due to the nature of custom synthesis, purification, characterization, and certification. |
| Cost | Initial purchase cost is low. However, the total cost can be significantly higher when factoring in the internal resources required for full qualification. | Higher upfront cost. This cost is inclusive of the synthesis, purification, and the extensive analytical work required for certification. |
| Regulatory Compliance | May not be suitable for use in regulated environments (e.g., GMP/GLP) without extensive in-house validation and documentation. | Designed for use in regulated environments. The accompanying documentation supports regulatory submissions. |
| Expertise Required | Requires significant in-house analytical expertise in chemical characterization, method validation, and uncertainty budget calculation. | Relies on the expertise of the specialized CRM producer. The end-user's effort is focused on verification rather than initial qualification. |
Experimental Protocol: Verification and Qualification of this compound Reference Material
Whether you are qualifying an "as-is" chemical or verifying a custom-synthesized CRM, a robust experimental protocol is essential. The following workflow outlines the necessary steps to ensure the material is fit for its intended purpose.
Step 1: Identity Confirmation
The first step is to unequivocally confirm the chemical structure of the material.
-
Methodology:
-
Mass Spectrometry (MS): Acquire a high-resolution mass spectrum (e.g., using LC-MS/MS) to confirm the molecular weight (181.19 g/mol ) and fragmentation pattern.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration should be consistent with the structure of this compound.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum and compare it to reference spectra to confirm the presence of key functional groups (e.g., N-H, C=O, C-O).
-
Step 2: Purity Determination (Quantitative Analysis)
Purity assessment should employ at least two orthogonal methods to provide a high degree of confidence.
-
Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength determined by a UV scan of the analyte.
-
Analysis: Perform an area percent analysis of the main peak relative to any impurity peaks. This method is crucial for identifying and quantifying organic impurities.
-
-
Methodology 2: Differential Scanning Calorimetry (DSC)
-
Principle: DSC can be used to determine the purity of highly pure, crystalline organic compounds by analyzing the melting endotherm.
-
Analysis: The shape of the melting peak is related to the mole fraction of impurities.
-
-
Methodology 3: Quantitative NMR (qNMR)
-
Principle: qNMR is a primary ratio method and can be used for purity assessment by integrating the signal of the analyte against a certified internal standard of known purity.
-
Step 3: Determination of Residual Solvents and Water Content
-
Methodology 1: Gas Chromatography with Headspace (HS-GC-FID)
-
Purpose: To identify and quantify any residual solvents from the synthesis process.
-
Procedure: Dissolve a known amount of the material in a suitable solvent (e.g., DMSO) in a headspace vial and analyze by GC-FID.
-
-
Methodology 2: Karl Fischer Titration
-
Purpose: To accurately determine the water content.
-
Procedure: Perform a coulometric or volumetric Karl Fischer titration on a known amount of the material.
-
Step 4: Calculation of Final Purity and Uncertainty
The final certified purity is a mass balance calculation, taking into account the results from all orthogonal methods.
-
Calculation:
-
Purity = (100% - % Organic Impurities - % Water Content - % Residual Solvents - % Non-volatile Residue)
-
-
Uncertainty: For a CRM, an expanded uncertainty budget must be calculated, considering contributions from characterization, homogeneity, and stability studies.
Visualizing the Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for qualifying a reference standard.
Caption: Decision workflow for sourcing the reference material.
Caption: Experimental workflow for reference material qualification/verification.
Conclusion and Recommendations
For applications requiring the highest level of accuracy and regulatory compliance, such as pharmaceutical quality control or drug development, the use of a properly certified reference material for this compound is non-negotiable.
While the direct purchase of this compound as a pre-made CRM appears to be challenging, the path of custom synthesis from an accredited CRM provider like AccuStandard offers a robust and reliable solution.[3] Although the initial investment is higher, the value lies in the comprehensive certification, guaranteed purity, and the assurance of metrological traceability that accompanies the product. This approach mitigates significant risks and shifts the burden of extensive qualification from the end-user to the expert manufacturer.
For less critical research applications where a well-characterized material is sufficient, purchasing the "as-is" chemical and performing in-house qualification is a viable, albeit resource-intensive, alternative. In this case, the experimental protocol outlined in this guide serves as a minimum framework for establishing the material's fitness for purpose.
Ultimately, the choice of sourcing strategy must be aligned with the analytical requirements of the application, the available internal resources, and the level of regulatory scrutiny involved.
References
- CPAchem. Welcome to CPAchem. [Link]
- Wikipedia.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl N-(4-methoxyphenyl)carbamate
For researchers and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from initial synthesis to final disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl N-(4-methoxyphenyl)carbamate (CAS No: 14803-72-6). Our focus is to deliver essential safety and logistical information that ensures the protection of laboratory personnel and the environment, grounded in established regulatory standards and field-proven practices.
Part 1: Hazard Identification and Risk Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is essential. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste segregation strategy. This compound is classified as a hazardous substance, and its handling requires significant precautions.[1]
The primary hazards are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
Causality of Hazard: Carbamate-based compounds are known for their potential biological activity. While this property is valuable in drug development, it also necessitates careful handling as a potentially toxic substance. The hazards listed underscore the risk of systemic effects if absorbed and local irritation upon contact.
Part 2: Regulatory Framework for Carbamate Waste
This compound waste is subject to stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) classifies many carbamate-related wastes as hazardous under the Resource Conservation and Recovery Act (RCRA).[3][4] These regulations mandate specific treatment and disposal standards, known as Land Disposal Restrictions (LDRs), which must be met before the waste can be landfilled.[3][5]
Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6][7] Such actions are illegal and pose a significant threat to aquatic ecosystems and public health, as wastewater treatment facilities are not designed to neutralize such specialized chemical compounds.[7] The only acceptable disposal route is through a licensed hazardous waste management facility.
Part 3: Personal Protective Equipment (PPE)
Prior to handling the chemical for disposal, all personnel must be equipped with appropriate PPE to mitigate exposure risks. The Occupational Safety and Health Administration (OSHA) requires employers to provide a safe workplace, which includes furnishing the necessary protective gear for handling hazardous substances.[8][9]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Immediately change gloves if they become contaminated.
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[1][10] A face shield may be required for splash-prone operations.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of solid powder or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[11]
Part 4: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and preparing this compound for disposal.
Step 1: Waste Segregation
The foundational principle of chemical waste management is segregation. Never mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[6][12] Incompatible wastes can react, leading to fire, explosion, or the generation of toxic gases.
-
Action: Designate a specific, clearly labeled container solely for "this compound and related solid waste."
Step 2: Containerization
Proper containment is critical for safe storage and transport.
-
Action for Solid Waste: Place the solid chemical powder, along with any contaminated weighing paper or disposable implements, directly into the designated hazardous waste container.[6]
-
Action for Contaminated Labware: Non-disposable items like glassware must be decontaminated. Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) inside a fume hood. This solvent rinseate is now considered hazardous and must be collected in a separate, compatible container labeled as "Hazardous Waste: Acetone/Ethanol rinse from this compound."[6]
-
Container Specifications: Use a container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a tight-fitting, screw-on cap and be in good condition without leaks or cracks.[12][13] Keep the container closed at all times except when adding waste.[12][13]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the container.
-
Action: Affix a completed hazardous waste label to the container. The label must include:
Step 4: Storage and Pickup
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12]
-
Action: Ensure the SAA is away from drains and sources of ignition. When the container is nearly full (approximately 75%) or has been accumulating for the maximum time allowed by your institution (e.g., 150 days), arrange for pickup.[12] Contact your institution's EHS department to schedule a collection by an approved hazardous waste disposal specialist.[1]
Part 5: Spill and Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Cleanup
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the full complement of PPE described in Part 3.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust. If necessary, dampen the material with water to minimize dust generation.[14]
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., soap and water, followed by ethanol).[6][14] All cleanup materials (cloths, absorbent pads, contaminated PPE) must be placed in the hazardous waste container.[6][14]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.[15]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][15] Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
Part 6: Visualization
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. [Link]
- This compound.
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency. [Link]
- EPA Modifies LDRs for Carbam
- Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. (1997). U.S. Environmental Protection Agency. [Link]
- Safety Data Sheet: Methyl carbam
- Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (1994). U.S. Environmental Protection Agency. [Link]
- Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
- Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]
- Hazardous Waste. Recyclemore. [Link]
- Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste Handler Summary Report. California Department of Toxic Substances Control. [Link]
- Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- Chemical Hazards and Toxic Substances - Standards.
- OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention, NIOSH. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl N-(4-methoxyphenyl)carbamate
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. A foundational aspect of this work is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Methyl N-(4-methoxyphenyl)carbamate (CAS No. 14803-72-6), focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety in your laboratory.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is a chemical compound that requires careful handling due to its specific hazard profile. Understanding these risks is the critical first step in determining the necessary protective measures. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dictate our PPE strategy.[1][2]
This compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[2]
-
Harmful in contact with skin (Acute toxicity, dermal, Category 4)[2]
-
Harmful if inhaled (Acute toxicity, inhalation, Category 4)[2]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[2]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1][2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[2]
Furthermore, related carbamate compounds are suspected of causing cancer, warranting a cautious approach.[3][4] Therefore, all handling procedures must be designed to minimize direct contact and eliminate the possibility of inhalation or ingestion.
Hazard Summary Table
| Hazard Statement | GHS Classification | Rationale for Precaution |
| H302, H312, H332: Harmful | Acute Toxicity (Oral, Dermal, Inhalation), Cat. 4 | The compound can cause significant harm if it enters the body through swallowing, skin contact, or breathing in dust/aerosol. |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Cat. 2 | Direct contact with the skin can lead to irritation, requiring robust barrier protection. |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Cat. 2A | The most acute, specifically identified hazard. Vapors, dust, or splashes pose a significant risk of serious injury to the eyes.[1][2] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Cat. 3 | Inhalation of dust particles can irritate the respiratory tract. |
The Core Protective Ensemble: Your First Line of Defense
Based on the hazard profile, a standard ensemble of PPE is mandatory for all work involving this compound. The principle here is complete barrier protection—preventing the chemical from making any contact with your body.
PPE Specification Table
| PPE Category | Specification | Causality & Field-Proven Insights |
| Eye & Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[5] A face shield should be worn over goggles when there is a significant splash risk. | This is non-negotiable. The "Causes serious eye irritation" classification means that even minor exposure can lead to significant injury.[1][2] Goggles provide a full seal around the eyes to protect from dust and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or holes before each use. | The compound is classified as "Harmful in contact with skin" and a skin irritant.[2] Gloves provide the primary barrier. Double-gloving is recommended during high-risk procedures like weighing or transfers. |
| Body Protection | A fully-fastened laboratory coat. For larger quantities or tasks with a high splash potential, chemical-resistant aprons or coveralls are required. | This prevents contamination of personal clothing and protects the skin on your arms and torso. Contaminated clothing must be removed immediately and laundered separately before reuse.[5][6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts may be generated (e.g., weighing, transferring solids) or if working outside of a certified chemical fume hood.[5] | Given the "Harmful if inhaled" and "May cause respiratory irritation" classifications, controlling airborne particulates is essential.[2] All work with the solid form should ideally be performed in a fume hood.[2] |
Operational Plan: Safe PPE Procedures
The effectiveness of PPE is as much about the procedure as it is about the equipment itself. A disciplined, step-by-step approach to donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Step-by-Step Protocol for Donning and Doffing PPE
A. Donning (Putting On) Sequence:
-
Inspect All PPE: Before you begin, visually inspect every piece of equipment—gloves, goggles, lab coat—for any signs of damage, such as cracks, tears, or holes.[7]
-
Don Lab Coat: Put on your lab coat and fasten it completely.
-
Don Respiratory Protection (if required): If your risk assessment indicates a need for a respirator, perform a seal check to ensure it fits properly.
-
Don Eye and Face Protection: Put on your safety goggles. If required, place the face shield over the goggles.
-
Don Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat to create a complete seal.
B. Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., your gloved hands).
-
Remove Lab Coat: Unfasten the lab coat. Remove it by rolling it down your arms, turning it inside out as you go to contain any contaminant on the inner surface.
-
Remove Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off over the first glove. This encases the first glove inside the second.
-
Dispose of Gloves and Coat: Dispose of the gloves and any disposable lab coat in a designated hazardous waste container.[2]
-
Wash Hands: Exit the immediate work area.
-
Remove Eye and Face Protection: Remove the face shield (if used), followed by the goggles. Handle them by the headband or earpieces.
-
Remove Respiratory Protection (if used): Remove your respirator without touching the front of it.
-
Wash Hands Thoroughly: Immediately wash your hands and face with soap and water.[2]
Logical Workflow for PPE Usage
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Disposal and Decontamination Plan
Used and contaminated PPE is considered hazardous waste and must be handled accordingly to prevent secondary exposure.
-
Solid Waste: All disposable PPE, including gloves, disposable lab coats, and any absorbent paper used for cleaning up minor spills, must be placed in a clearly labeled, sealed hazardous waste container.[8]
-
Reusable PPE: Non-disposable lab coats must be laundered separately from personal clothing. If heavily contaminated, they should be disposed of as hazardous waste.[6] Goggles and face shields should be decontaminated according to your institution's standard procedures.
-
Spill Management: In the event of a small spill, dampen the solid material with sand or vermiculite, then carefully sweep it into a suitable container for hazardous waste disposal.[2][8] Do not generate dust. Ensure you are wearing your full PPE ensemble during cleanup.
By adhering to this comprehensive guide, you establish a robust safety protocol that protects you, your colleagues, and your research. This framework, grounded in the specific hazards of this compound, empowers you to work with confidence and integrity.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- LabSolutions. (n.d.). This compound.
- Chemos GmbH & Co.KG. (2020, November 26). Safety Data Sheet: Methyl carbamate.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
- Victoria State Government, Department of Health. (n.d.). Pesticide use and personal protective equipment.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
